Boc-Phe-Ala-OMe
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-12(16(22)24-5)19-15(21)14(11-13-9-7-6-8-10-13)20-17(23)25-18(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,21)(H,20,23)/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKWBQWQIAVCLZ-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155323 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15136-29-5 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15136-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physicochemical Properties of Boc-Phe-Ala-OMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the dipeptide Boc-Phe-Ala-OMe. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development. All quantitative data is presented in a structured format for clarity and ease of comparison. Detailed experimental protocols, where available, are also provided.
Core Physicochemical Properties
This compound, or N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester, is a protected dipeptide commonly used in peptide synthesis. Its physicochemical characteristics are fundamental to its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆N₂O₅ | PubChem CID: 10697741[1] |
| Molecular Weight | 350.41 g/mol | PubChem CID: 10697741[1] |
| Melting Point | 103-104 °C | ChemicalBook[2] |
| Appearance | Solid (predicted) | - |
| Solubility | Data not available in the searched sources. | - |
| Optical Rotation | Data not available in the searched sources. | - |
Computed Properties:
| Property | Value | Source |
| XLogP3 | 2.2 | PubChem CID: 10697741[1] |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 10697741[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem CID: 10697741[1] |
| Rotatable Bond Count | 8 | PubChem CID: 10697741[1] |
| Exact Mass | 350.184172 | PubChem CID: 10697741[1] |
| Topological Polar Surface Area | 93.7 Ų | PubChem CID: 10697741[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available in the reviewed literature. However, a general method for the synthesis of similar dipeptides using dicyclohexylcarbodiimide (DCC) as a coupling agent can be adapted.
General Synthesis Protocol for Boc-Dipeptide Methyl Esters:
This protocol is a generalized procedure for the synthesis of a Boc-protected dipeptide methyl ester, which can be applied to the synthesis of this compound.
-
Preparation of Alanine Methyl Ester Hydrochloride: L-Alanine is esterified with methanol in the presence of thionyl chloride to protect the carboxyl group.
-
Coupling Reaction:
-
L-Alanine methyl ester hydrochloride (1 equivalent) is dissolved in chloroform.
-
N-methylmorpholine (NMM) (2.1 equivalents) is added at 0°C, and the mixture is stirred for 15 minutes.
-
A solution of Boc-L-phenylalanine (1 equivalent) in chloroform is added.
-
Dicyclohexylcarbodiimide (DCC) (1 equivalent) is added, and the reaction mixture is stirred for 24 hours.
-
-
Workup and Purification:
-
The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct.
-
The filtrate is washed sequentially with 5% sodium bicarbonate (NaHCO₃) solution and saturated sodium chloride (NaCl) solution.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of chloroform and petroleum ether.
-
Characterization Protocols:
While specific protocols for this compound are not detailed, standard analytical techniques would be employed for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The chemical shifts, coupling constants, and integration values would be used to confirm the structure of the dipeptide. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[1]
-
Mass Spectrometry (MS): The molecular weight of the synthesized compound would be confirmed using mass spectrometry. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) would be suitable. A GC-MS spectrum is noted as being available on PubChem for this compound.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the amide and ester carbonyl groups, and the N-H and C-H bonds.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched literature regarding the biological activity or any associated signaling pathways of this compound. However, research on other Boc-protected dipeptides suggests potential antimicrobial properties. For instance, some Boc-protected phenylalanine and tryptophan-based dipeptides have demonstrated broad-spectrum antibacterial activity, potentially through membrane permeabilization.[3] Further research is required to determine if this compound exhibits similar properties.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
Caption: Generalized workflow for the synthesis and characterization of this compound.
References
- 1. N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester | C18H26N2O5 | CID 10697741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Boc-Phe-Ala-OMe chemical structure and IUPAC name
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of the dipeptide derivative, Boc-Phe-Ala-OMe. The content is tailored for researchers, scientists, and professionals engaged in drug development and peptide chemistry.
Chemical Structure and IUPAC Name
This compound is a dipeptide composed of Phenylalanine (Phe) and Alanine (Ala). The N-terminus of the phenylalanine residue is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus of the alanine residue is protected as a methyl ester (OMe).
Chemical Structure:
IUPAC Name: methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate.[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆N₂O₅ | PubChem[1] |
| Molecular Weight | 350.4 g/mol | PubChem[1] |
| XLogP3 | 2.2 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 5 | PubChem[1] |
| Rotatable Bonds | 9 | PubChem[1] |
| Exact Mass | 350.18417193 Da | PubChem[1] |
| Topological Polar Surface Area | 93.7 Ų | PubChem[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a peptide coupling reaction between N-Boc-L-phenylalanine and L-alanine methyl ester. A common and effective method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a base like N-methylmorpholine (NMM).
Materials:
-
N-Boc-L-phenylalanine (Boc-Phe-OH)
-
L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
N-methylmorpholine (NMM)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated Sodium chloride (NaCl) solution
-
Anhydrous Sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve L-alanine methyl ester hydrochloride (1 equivalent) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add N-methylmorpholine (1.1 equivalents) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.
-
In a separate flask, dissolve N-Boc-L-phenylalanine (1 equivalent) in dichloromethane.
-
Add the N-Boc-L-phenylalanine solution to the reaction mixture.
-
Add N,N'-dicyclohexylcarbodiimide (1.1 equivalents) to the reaction mixture with continuous stirring at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 5% NaHCO₃ solution and saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and petroleum ether.
Potential Biological Activity
While specific biological activity studies on this compound are not extensively reported, research on similar Boc-protected dipeptides suggests potential therapeutic applications.
-
Antibacterial Activity: A study on Boc-protected dipeptides, specifically Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe, demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] These peptides were also shown to eradicate and disrupt biofilms, suggesting a potential mechanism of action involving membrane permeabilization.[2]
-
Cytotoxicity against Cancer Cells: Research involving a library of small peptides, including various Boc-protected di- and tripeptides, has explored their cytotoxic effects on cancer cell lines. For instance, some Boc-protected peptides have shown growth inhibition of breast cancer cell lines such as MDA-MB-231, T47D, and MCF-7.[3] This indicates that this compound could be a candidate for similar evaluations in cancer research.
The hydrophobic nature of the phenylalanine residue and the Boc protecting group may contribute to the ability of these peptides to interact with and disrupt cell membranes, a common mechanism for both antimicrobial and anticancer peptides.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the synthesis of this compound using the DCC/NMM coupling method.
Caption: Synthesis workflow for this compound.
References
- 1. N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester | C18H26N2O5 | CID 10697741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of N-Boc-L-phenylalanyl-L-alanine methyl ester
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of the dipeptide N-Boc-L-phenylalanyl-L-alanine methyl ester (Boc-Phe-Ala-OMe). This compound is a valuable building block in peptide synthesis and drug discovery, incorporating the hydrophobic amino acid residues L-phenylalanine and L-alanine. This guide details the chemical properties of the reactants and the final product, outlines a detailed experimental protocol for its synthesis, and provides key characterization data.
Compound and Reactant Properties
A successful synthesis begins with a thorough understanding of the starting materials and the target molecule. The key physicochemical properties are summarized in the tables below.
Table 1: Properties of N-Boc-L-phenylalanyl-L-alanine methyl ester
| Property | Value |
| Molecular Formula | C₁₈H₂₆N₂O₅[1] |
| Molecular Weight | 350.41 g/mol [1] |
| Appearance | Colorless oil that solidifies upon storage[2] |
Table 2: Properties of Reactants
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation ([α]D) |
| N-Boc-L-phenylalanine | C₁₄H₁₉NO₄ | 265.31 | 86-88 | +25.5° (c=1, EtOH) |
| L-Alanine methyl ester hydrochloride | C₄H₁₀ClNO₂ | 139.58 | - | - |
Synthesis of N-Boc-L-phenylalanyl-L-alanine methyl ester
The synthesis of N-Boc-L-phenylalanyl-L-alanine methyl ester is achieved through a peptide coupling reaction. This process involves the formation of an amide bond between the carboxyl group of N-Boc-L-phenylalanine and the amino group of L-alanine methyl ester. To facilitate this reaction, coupling agents are employed to activate the carboxylic acid. A common and effective method utilizes dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.
Reaction Scheme
The overall chemical transformation is depicted in the following reaction scheme:
Caption: Reaction scheme for the synthesis of N-Boc-L-phenylalanyl-L-alanine methyl ester.
Experimental Protocol
This protocol is a representative procedure for the solution-phase synthesis of N-Boc-L-phenylalanyl-L-alanine methyl ester.
Materials:
-
N-Boc-L-phenylalanine
-
L-Alanine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
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Ethyl acetate (EtOAc)
-
Pentane or Hexane
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated Sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of L-Alanine methyl ester free base: In a flame-dried round-bottom flask under an inert atmosphere, dissolve L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add N-methylmorpholine (NMM) (1.1 eq) dropwise and stir the mixture for 30 minutes at 0 °C.
-
Activation of N-Boc-L-phenylalanine: In a separate flame-dried round-bottom flask, dissolve N-Boc-L-phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous dichloromethane. Cool this solution to 0 °C. To this stirring solution, add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30 minutes at 0 °C.
-
Coupling Reaction: To the activated N-Boc-L-phenylalanine mixture, add the previously prepared solution of L-alanine methyl ester free base dropwise at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% NaHCO₃ solution (2 x), water (1 x), and saturated NaCl solution (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
A suitable eluent system is a gradient of ethyl acetate in pentane or hexane (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc). A specific reported eluent is 30/70 ethyl acetate/pentane.[2]
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain N-Boc-L-phenylalanyl-L-alanine methyl ester as a colorless oil that solidifies upon standing.[2]
-
Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow diagram for the synthesis and purification of the target dipeptide.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Table 3: Characterization Data for N-Boc-L-phenylalanyl-L-alanine methyl ester
| Analysis | Result |
| Yield | 47%[2] |
| ¹H NMR (CDCl₃) | Data not available in the search results. |
| ¹³C NMR (CDCl₃) | Data not available in the search results. |
| Mass Spectrometry | Expected m/z for [M+Na]⁺: 373.1734 |
| Purity (by HPLC) | >98% is typically expected for peptide building blocks. |
Note on Spectroscopic Data: While specific NMR data for the final product was not found in the provided search results, researchers can anticipate characteristic signals. In the ¹H NMR spectrum, one would expect to see signals corresponding to the Boc group (a singlet around 1.4 ppm), the methyl ester (a singlet around 3.7 ppm), the α-protons of both amino acid residues, the β-protons of phenylalanine, the methyl group of alanine, the amide protons, and the aromatic protons of the phenylalanine side chain. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyls of the ester and amide groups, the carbons of the Boc group, the methoxy carbon, and the various carbons of the amino acid residues.
Conclusion
The synthesis of N-Boc-L-phenylalanyl-L-alanine methyl ester can be reliably achieved through a DCC/HOBt mediated coupling in solution phase. The procedure involves the preparation of the free base of L-alanine methyl ester, activation of N-Boc-L-phenylalanine, the coupling reaction, and a standard work-up, followed by purification using silica gel column chromatography. The expected yield for this synthesis is in the moderate range. This dipeptide serves as a key intermediate for the synthesis of more complex peptides for various applications in research and drug development.
References
An In-depth Technical Guide to CAS 15136-29-5 (Boc-Phe-Ala-OMe): A Key Intermediate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS number 15136-29-5 is N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester, commonly known in the scientific community as Boc-Phe-Ala-OMe. This dipeptide derivative serves as a crucial building block in the field of peptide chemistry. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of the phenylalanine residue and a methyl ester on the C-terminus of the alanine residue, makes it an ideal intermediate for the stepwise synthesis of more complex peptides. The Boc group provides stable protection under a variety of coupling conditions and can be readily removed under acidic conditions, while the methyl ester allows for subsequent deprotection and peptide chain elongation. This guide provides a comprehensive overview of the chemical properties, synthesis, and research applications of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 15136-29-5 | [1] |
| IUPAC Name | methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate | [1] |
| Synonyms | This compound, N-Boc-L-Phe-L-Ala-OMe, BOC-L-PHENYLALANYL ALANYL METHYL ESTER | |
| Molecular Formula | C18H26N2O5 | [1] |
| Molecular Weight | 350.41 g/mol | [1] |
| Melting Point | 103-104 °C | |
| Boiling Point (Predicted) | 526.0 ± 50.0 °C | |
| Density (Predicted) | 1.130 ± 0.06 g/cm³ | |
| Storage Temperature | 0°C |
Synthesis of this compound
The synthesis of this compound is typically achieved through the coupling of N-Boc-L-phenylalanine and L-alanine methyl ester hydrochloride. The general workflow for this synthesis is depicted in the diagram below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol for Peptide Coupling
The following protocol is a generalized procedure for the synthesis of dipeptides like this compound using a carbodiimide coupling agent.
-
Preparation of Reactants:
-
Dissolve L-alanine methyl ester hydrochloride (1.0 equivalent) in a suitable organic solvent such as chloroform (CHCl3) or dimethylformamide (DMF).
-
Add a tertiary amine base, such as N-methylmorpholine (NMM) or triethylamine (TEA) (2.1 equivalents), to the solution at 0°C and stir for approximately 15 minutes to neutralize the hydrochloride salt.
-
-
Coupling Reaction:
-
In a separate flask, dissolve N-Boc-L-phenylalanine (1.0 equivalent) in the same organic solvent.
-
Add the solution of N-Boc-L-phenylalanine to the reaction mixture containing the neutralized L-alanine methyl ester.
-
Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equivalent), to the reaction mixture with stirring.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to proceed at room temperature for several hours (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the urea byproduct formed from the coupling agent.
-
Wash the filtrate sequentially with a mild acid solution (e.g., 5% citric acid), a mild basic solution (e.g., 5% sodium bicarbonate), and brine (saturated NaCl solution).
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
-
Research Applications: An Intermediate in the Synthesis of Bioactive Peptides
The primary research application of this compound is as a key intermediate in the synthesis of larger, biologically active peptides. Its utility is exemplified in the total synthesis of segetalin D, a cyclic heptapeptide with potential anthelmintic and cytotoxic activities.
Case Study: Synthesis of Segetalin D
In the synthesis of segetalin D, the dipeptide Boc-Ala-Phe-OMe was utilized as one of the initial building blocks. This dipeptide was synthesized by coupling Boc-L-alanine with L-phenylalanine methyl ester. Subsequently, this dipeptide was further elongated to create a larger peptide fragment, which was ultimately incorporated into the final cyclic structure of segetalin D.
The general strategy for the synthesis of the peptide fragments for segetalin D is outlined below.
Caption: Synthetic strategy for segetalin D utilizing dipeptide intermediates.
Experimental Protocol: Synthesis of a Tetrapeptide Fragment Incorporating the Phe-Ala Moiety
The following protocol is adapted from the synthesis of the tetrapeptide fragment Boc-Ser-Phe-Ala-Phe-OMe, which utilizes a dipeptide analogous to this compound.
-
Dipeptide Synthesis (Boc-Ala-Phe-OMe):
-
Follow the general peptide coupling protocol described in section 3.1, using N-Boc-L-alanine and L-phenylalanine methyl ester hydrochloride as the starting materials.
-
-
Deprotection of the Dipeptide:
-
Dissolve the synthesized dipeptide (Boc-Ala-Phe-OMe) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group.
-
After the reaction is complete, evaporate the solvent and excess TFA to obtain the deprotected dipeptide methyl ester as its TFA salt (H-Ala-Phe-OMe·TFA).
-
-
Coupling to Form the Tetrapeptide:
-
Synthesize the dipeptide Boc-Ser-Phe-OH separately using appropriate protection strategies for the serine side chain.
-
Couple the Boc-Ser-Phe-OH with the deprotected H-Ala-Phe-OMe·TFA using the general peptide coupling protocol (section 3.1) to yield the tetrapeptide Boc-Ser-Phe-Ala-Phe-OMe.
-
Conclusion
CAS number 15136-29-5, or this compound, is a valuable dipeptide intermediate in the field of synthetic organic and medicinal chemistry. Its primary role is to serve as a building block for the construction of more complex peptides with potential therapeutic applications. While the compound itself is not known to possess significant biological activity, its utility in the synthesis of bioactive molecules, such as the natural product segetalin D, is well-documented. The experimental protocols provided in this guide offer a framework for the synthesis and application of this important synthetic tool. Researchers in drug discovery and development can leverage this compound and similar protected dipeptides to efficiently construct novel peptide-based therapeutics.
References
The Multifaceted Biological Activities of Boc-Protected Dipeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of the tert-butyloxycarbonyl (Boc) protecting group in dipeptide synthesis has paved the way for the exploration of a wide array of biologically active molecules. This in-depth technical guide delves into the core biological activities of Boc-protected dipeptides, with a focus on their antimicrobial, anticancer, and enzyme-inhibiting properties. This document provides a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering a valuable resource for researchers in the field of drug discovery and development.
Antimicrobial Activity of Boc-Protected Dipeptides
Boc-protected dipeptides have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria. The hydrophobic nature of the Boc group can enhance the interaction of these dipeptides with bacterial cell membranes, leading to their disruption and subsequent cell death.
Quantitative Antimicrobial Data
The antimicrobial efficacy of various Boc-protected dipeptides has been quantified using metrics such as the Zone of Inhibition and Minimum Inhibitory Concentration (MIC).
| Dipeptide | Microbial Strain | Concentration (ppm) | Zone of Inhibition (mm) | Reference |
| BOC-Phe-Pro-OMe | Aspergillus fumigatus | 1000 | 11 | [1] |
| E. coli | 1000 | 8 | [1] | |
| Salmonella typhimurium | 1000 | 10 | [1] | |
| BOC-Phe-Tyr-OMe | Pencillium chrysogenum | 1000 | 8 | [1] |
| Dipeptide | Bacterial Type | MIC90 (μg/mL) | Reference |
| Boc-Phe-Trp-OMe | Gram-positive & Gram-negative | 230 - 400 | [2] |
| Boc-Trp-Trp-OMe | Gram-positive & Gram-negative | 230 - 400 | [2] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Boc-protected dipeptides against bacterial strains.
Materials:
-
Test Boc-protected dipeptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Peptide Dilution Preparation:
-
Prepare a stock solution of the Boc-protected dipeptide in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the dipeptide dilutions.
-
Include a positive control (bacteria with no dipeptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of the dipeptide that completely inhibits visible bacterial growth.
-
Alternatively, the absorbance at 600 nm can be measured using a microplate reader.
-
Anticancer Activity of Boc-Protected Dipeptides
While research is ongoing, preliminary studies suggest that certain Boc-protected dipeptides may possess cytotoxic activity against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis or cell cycle arrest.
Quantitative Anticancer Data
Currently, there is a limited amount of publicly available quantitative data (e.g., IC50 values) specifically for the anticancer activity of Boc-protected dipeptides. Research in this area is a promising and active field of investigation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Boc-protected dipeptide
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Boc-protected dipeptide in a complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the dipeptide dilutions.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the dipeptide).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the dipeptide concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Enzyme Inhibition by Boc-Protected Dipeptides
Boc-protected dipeptides have the potential to act as inhibitors of various enzymes, including proteases, by mimicking the natural substrates and binding to the active site.
Quantitative Enzyme Inhibition Data
Specific IC50 values for the inhibition of enzymes by Boc-protected dipeptides are an emerging area of research. The inhibitory potential is highly dependent on the specific dipeptide sequence and the target enzyme.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a Boc-protected dipeptide against a specific enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)
-
Boc-protected dipeptide inhibitor
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme, substrate, and Boc-protected dipeptide in the appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the enzyme to each well.
-
Add varying concentrations of the Boc-protected dipeptide to the wells.
-
Include a control group with the enzyme but no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.
-
-
Initiation of Reaction:
-
Add the substrate to all wells to start the enzymatic reaction.
-
-
Measurement of Activity:
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. This reflects the rate of product formation.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathways Modulated by Boc-Protected Dipeptides
The biological activities of Boc-protected dipeptides are ultimately mediated by their interactions with cellular signaling pathways. While specific pathways for many Boc-dipeptides are yet to be fully elucidated, potential targets include pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK pathways.
Hypothetical Signaling Pathway of a Boc-Protected Dipeptide Inducing Apoptosis
The following diagram illustrates a hypothetical mechanism by which a Boc-protected dipeptide might induce apoptosis in a cancer cell.
This guide provides a foundational understanding of the biological activities of Boc-protected dipeptides. Further research is necessary to fully uncover the therapeutic potential and mechanisms of action of this versatile class of molecules. The provided protocols and data serve as a starting point for researchers to design and execute their own investigations into the promising field of Boc-protected dipeptide bioactivity.
References
The Strategic Role of Boc-Phe-Ala-OMe in Peptide Fragment Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and application of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alanine methyl ester (Boc-Phe-Ala-OMe), a pivotal dipeptide fragment in the strategic construction of complex peptide chains. This document details the synthetic protocols, purification methods, and subsequent utilization of this building block in solution-phase peptide synthesis, offering valuable insights for professionals in chemical biology and drug discovery.
Introduction: The Significance of Dipeptide Fragments in Peptide Synthesis
The assembly of peptides, particularly those of significant length, often benefits from a fragment condensation strategy over a stepwise addition of single amino acids. This approach involves the synthesis of smaller, protected peptide fragments which are then coupled to form the final, larger peptide. This methodology can enhance the efficiency of the overall synthesis, simplify purification at intermediate stages, and minimize the accumulation of deletion sequences.
This compound serves as a valuable N-terminally protected dipeptide fragment. The tert-butyloxycarbonyl (Boc) group provides robust protection of the phenylalanine nitrogen terminus, which can be readily removed under acidic conditions. The methyl ester at the C-terminus of the alanine residue allows for subsequent activation or deprotection for further chain elongation.
Synthesis of this compound
The synthesis of this compound is typically achieved through the coupling of N-Boc-L-phenylalanine with L-alanine methyl ester hydrochloride. A common and effective method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive to suppress racemization, although for many standard couplings this is not strictly necessary. The reaction is generally carried out in a suitable organic solvent like chloroform or dichloromethane.
Experimental Protocol: Synthesis via DCC Coupling
This protocol outlines a standard procedure for the synthesis of this compound using DCC as the coupling agent and N-methylmorpholine (NMM) as a base.
Materials:
-
N-Boc-L-phenylalanine
-
L-Alanine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Methylmorpholine (NMM)
-
Chloroform (anhydrous)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
Preparation of L-Alanine methyl ester free base: L-Alanine methyl ester hydrochloride (0.01 mol) is dissolved in chloroform (20 mL). The solution is cooled to 0°C, and N-methylmorpholine (NMM) (2.23 mL, 0.021 mol) is added. The reaction mixture is stirred for 15 minutes at this temperature.
-
Coupling Reaction: To the solution from step 1, N-Boc-L-phenylalanine (0.01 mol) dissolved in chloroform (20 mL) is added, followed by the addition of DCC (2.1 g, 0.01 mol) with continuous stirring.
-
Reaction Monitoring and Work-up: The reaction is stirred for 24 hours. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed sequentially with 5% sodium bicarbonate solution and saturated sodium chloride solution.[1]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]
-
Purification: The crude product is purified by recrystallization from a mixture of chloroform and petroleum ether or by silica gel column chromatography to afford pure this compound.[1]
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
| Parameter | Expected Value |
| Molecular Formula | C₁₈H₂₆N₂O₅ |
| Molecular Weight | 350.41 g/mol [2] |
| Appearance | White to off-white solid |
Synthetic Workflow for this compound Synthesis
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Utilization of this compound in Peptide Fragment Condensation
This compound is a versatile intermediate for the synthesis of larger peptides. The general strategy involves two key steps: the deprotection of the N-terminal Boc group, followed by the coupling of the resulting dipeptide ester with another N-protected amino acid or peptide fragment.
N-Terminal Boc Deprotection
The Boc group is typically removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
Experimental Protocol: Boc Deprotection with TFA
-
Reaction Setup: The Boc-protected peptide (e.g., this compound) is dissolved in dichloromethane.
-
TFA Addition: An equal volume of trifluoroacetic acid is added, and the solution is stirred at room temperature.
-
Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the deprotected dipeptide as a TFA salt.
Coupling of the Dipeptide Fragment
The deprotected dipeptide ester (H-Phe-Ala-OMe·TFA) can then be coupled with another N-Boc protected amino acid to form a tripeptide.
Experimental Protocol: Tripeptide Synthesis
-
Neutralization: The H-Phe-Ala-OMe·TFA salt is dissolved in a suitable solvent (e.g., chloroform or DMF), and a tertiary base such as N-methylmorpholine (NMM) is added to neutralize the TFA salt.
-
Coupling: The N-Boc protected amino acid (e.g., Boc-L-Leucine) is added, followed by a coupling agent like DCC.
-
Work-up and Purification: The reaction mixture is worked up similarly to the dipeptide synthesis to isolate the protected tripeptide (e.g., Boc-Leu-Phe-Ala-OMe).
Logical Workflow for Tripeptide Synthesis from this compound
The following diagram illustrates the logical progression from the dipeptide fragment to a tripeptide.
Caption: Logical workflow for tripeptide synthesis.
Conclusion
This compound is a fundamental building block in the arsenal of the peptide chemist. Its straightforward synthesis and strategic application in fragment condensation strategies facilitate the efficient construction of complex peptide molecules. The protocols and workflows detailed in this guide provide a solid foundation for researchers and professionals engaged in peptide synthesis and the development of peptide-based therapeutics. Mastery of these techniques is essential for advancing the frontiers of chemical biology and drug discovery.
References
Boc-Phe-Ala-OMe: A Versatile Dipeptide Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Phe-Ala-OMe, or N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alanine methyl ester, is a protected dipeptide that has emerged as a crucial building block in the field of medicinal chemistry. Its unique structural features, combining the aromaticity of phenylalanine and the simplicity of alanine, make it a versatile scaffold for the synthesis of a wide array of peptidomimetics and larger peptide structures with significant therapeutic potential. The Boc (tert-Butoxycarbonyl) protecting group on the N-terminus and the methyl ester on the C-terminus allow for controlled, stepwise peptide synthesis, making it an invaluable tool in the drug discovery and development pipeline. This guide provides a comprehensive overview of the synthesis, applications, and biological evaluation of derivatives of this compound, supported by detailed experimental protocols and quantitative data.
Chemical Properties and Synthesis
This compound is a white to off-white solid that is soluble in various organic solvents. Its chemical stability and defined stereochemistry are critical for its utility in the synthesis of complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₆N₂O₅ |
| Molecular Weight | 350.41 g/mol [1] |
| CAS Number | 15136-29-5[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like methanol and dichloromethane |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. A common and effective method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
1N Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component: Dissolve L-Alanine methyl ester hydrochloride (1.0 equivalent) in dichloromethane (DCM). Neutralize the hydrochloride salt by adding N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.1 equivalents) at 0°C and stir for 15-20 minutes.
-
Activation of the Carboxylic Acid Component: In a separate flask, dissolve Boc-L-phenylalanine (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in DCM. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction: Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM to the Boc-Phe-OH/HOBt mixture. Stir the reaction mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Addition of the Amine: Add the neutralized L-Alanine methyl ester solution from step 1 to the reaction mixture from step 3. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate successively with 1N HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
Logical Workflow for this compound Synthesis
Caption: Solution-phase synthesis of this compound.
Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of more complex peptides and peptidomimetics with a range of biological activities. The Phe-Ala motif is found in various bioactive natural products and designed therapeutic agents.
Anthelmintic and Cytotoxic Agents
One notable application of a this compound containing building block is in the synthesis of cyclic peptides with potent biological activity. For instance, a synthetic cyclic heptapeptide containing a Boc-Ser-Phe-Ala-Phe-OMe fragment has demonstrated significant cytotoxic and anthelmintic properties.
Table 2: Cytotoxic Activity of a Segetalin D Analog Containing the Phe-Ala Motif
| Cell Line | CTC₅₀ (µM) |
| Dalton's Lymphoma Ascites (DLA) | 7.54 |
| Ehrlich's Ascites Carcinoma (EAC) | 13.56 |
This peptide also exhibited potent anthelmintic activity against several earthworm species at a concentration of 2 mg/mL.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxicity of compounds against Dalton's Lymphoma Ascites (DLA) cells.[2][3][4]
Materials:
-
Dalton's Lymphoma Ascites (DLA) cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Test compound (e.g., derivative of this compound)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilizing buffer
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Harvest DLA cells from the peritoneal cavity of tumor-bearing mice and wash with phosphate-buffered saline (PBS). Adjust the cell density to 1 × 10⁵ cells/mL in culture medium and seed 100 µL into each well of a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or a suitable solubilizing buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CTC₅₀ (half-maximal cytotoxic concentration) can be determined by plotting the percentage of viability against the compound concentration.
Workflow for In Vitro Cytotoxicity (MTT) Assay
Caption: MTT assay workflow for cytotoxicity screening.
Experimental Protocol: Anthelmintic Activity Assay
This protocol is a general guide for assessing the anthelmintic activity of a test compound using the earthworm Eudrilus eugeniae as a model organism.[5][6]
Materials:
-
Adult earthworms (Eudrilus eugeniae) of similar size
-
Test compound
-
Standard anthelmintic drug (e.g., Albendazole)
-
Normal saline solution
-
Tween 80 (as a suspending agent)
-
Petri dishes
-
Warm water (50°C)
Procedure:
-
Preparation of Test Solutions: Prepare different concentrations of the test compound and the standard drug in normal saline containing a small amount of Tween 80 (e.g., 3%) to ensure solubility/suspension. A control group will receive only the normal saline with Tween 80.
-
Exposure of Earthworms: Place individual earthworms in separate Petri dishes containing a sufficient volume of the respective test solution, standard drug solution, or control solution.
-
Observation: Observe the earthworms for the time of paralysis and the time of death. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed by placing the motionless worms in warm water (50°C), which will stimulate movement if they are still alive.
-
Data Recording: Record the time taken for paralysis and death for each worm in all groups. The experiment should be performed in triplicate.
Potential Signaling Pathways
While the direct molecular targets of many this compound derivatives are still under investigation, their observed cytotoxic activities suggest potential interference with fundamental cellular processes. Peptides with cytotoxic properties often induce apoptosis through various signaling pathways. A plausible mechanism for a cytotoxic peptide derived from this compound is the induction of the intrinsic apoptotic pathway.
Hypothesized Cytotoxic Signaling Pathway
Caption: A potential intrinsic apoptosis pathway.
This pathway involves the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, triggers the formation of the apoptosome and the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, enabling the synthesis of a diverse range of bioactive peptides and peptidomimetics. Its utility is highlighted by the development of derivatives with potent anthelmintic and cytotoxic activities. The detailed synthetic and biological evaluation protocols provided in this guide serve as a practical resource for researchers engaged in the design and development of novel therapeutic agents based on this important dipeptide scaffold. Further investigation into the precise molecular targets and signaling pathways of its derivatives will undoubtedly open new avenues for drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumor activity of silver nanoparticles in Dalton’s lymphoma ascites tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. Antiproliferative Activity and Apoptosis Inducing Mechanism of Anthocephalus cadamba on Dalton’s Lymphoma Ascites Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. wjarr.com [wjarr.com]
Boc-Phe-Ala-OMe: A Technical Guide to its Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dipeptide N-tert-butoxycarbonyl-L-phenylalanyl-L-alanine methyl ester (Boc-Phe-Ala-OMe), a key intermediate in peptide synthesis and a subject of interest for its potential biological activities. This document details its physicochemical properties, provides a step-by-step synthesis protocol, and explores its initial characterization, including potential antimicrobial mechanisms. The information is presented to support researchers in the fields of medicinal chemistry, drug discovery, and materials science.
Introduction
N-tert-butoxycarbonyl-L-phenylalanyl-L-alanine methyl ester, commonly abbreviated as this compound, is a protected dipeptide derivative. The tert-butoxycarbonyl (Boc) group on the N-terminus of phenylalanine and the methyl ester on the C-terminus of alanine serve as protecting groups, preventing unwanted side reactions during stepwise peptide elongation. This strategic protection makes this compound a valuable building block in the synthesis of more complex peptides. Beyond its role as a synthetic intermediate, emerging research on Boc-protected dipeptides suggests potential for inherent biological activities, particularly as antimicrobial agents. This guide will delve into the fundamental aspects of this compound, from its synthesis to its potential functional applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 15136-29-5 | [1] |
| Molecular Formula | C18H26N2O5 | [1] |
| Molecular Weight | 350.41 g/mol | [1] |
| IUPAC Name | methyl (2S)-2-[[(2S)-2-[[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoyl]amino]propanoate | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane; less soluble in water.[3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the coupling of N-Boc-L-phenylalanine and L-alanine methyl ester hydrochloride. The following protocol is a representative solution-phase synthesis method.
Experimental Protocol
Materials:
-
N-Boc-L-phenylalanine
-
L-alanine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
N-methylmorpholine (NMM)
-
Chloroform (CHCl3)
-
5% Sodium bicarbonate (NaHCO3) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Petroleum ether
Procedure:
-
Dissolve L-alanine methyl ester hydrochloride (0.01 mol) in chloroform (20 mL).
-
Cool the solution to 0°C and add N-methylmorpholine (NMM) (2.23 mL, 0.021 mol). Stir the reaction mixture for 15 minutes at 0°C.
-
In a separate flask, dissolve N-Boc-L-phenylalanine (0.01 mol) in chloroform (20 mL).
-
Add the N-Boc-L-phenylalanine solution and dicyclohexylcarbodiimide (DCC) (2.1 g, 0.01 mol) to the reaction mixture with continuous stirring.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate. Wash the residue with chloroform (30 mL) and combine the filtrate.
-
Wash the filtrate sequentially with 5% sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum.
-
Recrystallize the crude product from a mixture of chloroform and petroleum ether, followed by cooling at 0°C to obtain the purified this compound.[4]
Synthesis Workflow
Initial Characterization and Biological Activity
While this compound is primarily recognized as a synthetic intermediate, studies on related Boc-protected dipeptides suggest potential for inherent biological activity. The initial characterization of such compounds often includes an assessment of their antimicrobial properties.
Antimicrobial Activity of Related Boc-Protected Dipeptides
| Boc-Protected Dipeptide | Microbial Strain | MIC90 (µg/mL) | Reference |
| Boc-Phe-Trp-OMe | Gram-positive bacteria | 230 - 400 | [5] |
| Boc-Phe-Trp-OMe | Gram-negative bacteria | 230 - 400 | [5] |
| Boc-Trp-Trp-OMe | Gram-positive bacteria | 230 - 400 | [5] |
| Boc-Trp-Trp-OMe | Gram-negative bacteria | 230 - 400 | [5] |
Proposed Mechanism of Action: Membrane Permeabilization
The antimicrobial activity of Boc-protected dipeptides is likely attributable to their amphipathic nature, which facilitates their interaction with and disruption of bacterial cell membranes. The hydrophobic residues can insert into the lipid bilayer, while the overall structure can lead to the formation of pores or other membrane defects, ultimately causing cell death.
Conclusion
This compound is a fundamentally important molecule in the field of peptide chemistry, serving as a versatile building block for the synthesis of complex polypeptides. Its well-defined physicochemical properties and established synthesis protocols make it a reliable component in the synthetic chemist's toolkit. Furthermore, the growing body of evidence for the biological activity of related Boc-protected dipeptides opens up new avenues for the investigation of this compound itself as a potential therapeutic agent. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their ongoing work. Further studies are warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester | C18H26N2O5 | CID 10697741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 51987-73-6: boc-L-phenylalanine methyl ester [cymitquimica.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Boc-Phe-Ala-OMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of N-tert-butoxycarbonyl-L-phenylalanyl-L-alanine methyl ester (Boc-Phe-Ala-OMe). Due to the limited availability of specific experimental data for this dipeptide derivative in public literature, this document outlines its predicted physicochemical properties based on its structure and provides detailed, generalized protocols for its empirical determination.
Introduction and Physicochemical Profile
This compound is a protected dipeptide commonly used as an intermediate in peptide synthesis. Its structure consists of a hydrophobic Boc (tert-butoxycarbonyl) protecting group at the N-terminus, two hydrophobic amino acid residues (Phenylalanine and Alanine), and a methyl ester at the C-terminus. These features contribute to an overall nonpolar and neutral character, which dictates its solubility and stability behavior.
Given its structure, this compound is predicted to have low solubility in aqueous solutions and higher solubility in a range of organic solvents. Its stability is influenced by the lability of the Boc and methyl ester groups under specific pH conditions.
Predicted Solubility Profile
The solubility of a peptide is primarily governed by the polarity of its amino acids and protecting groups. As this compound is a neutral peptide with a high content of non-polar residues, it is expected to be more soluble in organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low / Insoluble | The molecule is predominantly hydrophobic with no charged groups to interact favorably with water. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Low / Insoluble | Similar to water, the salt content is unlikely to significantly improve the solubility of a neutral, hydrophobic peptide. |
| Methanol (MeOH) | Polar Protic | High | Often a good solvent for protected peptides, capable of hydrogen bonding and solvating the peptide backbone. |
| Ethanol (EtOH) | Polar Protic | High | Similar to methanol, effective in dissolving hydrophobic peptides. |
| Isopropanol | Polar Protic | Medium | Less polar than methanol and ethanol, may have slightly lower solvating power for the peptide backbone. |
| Acetonitrile (ACN) | Polar Aprotic | High | A common solvent in reversed-phase chromatography for peptides, indicating good solubility. |
| Dichloromethane (DCM) | Nonpolar | High | Effective for dissolving protected amino acids and peptides. |
| Chloroform | Nonpolar | High | Similar to DCM, a good solvent for nonpolar organic compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | High | A strong polar aprotic solvent known for its excellent ability to dissolve a wide range of peptides. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A powerful solvent for dissolving hydrophobic peptides, often used for creating stock solutions.[2] |
| Ethyl Acetate | Moderately Polar | Medium | A common solvent in organic synthesis, likely to dissolve this protected dipeptide. |
Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)
This protocol describes a standardized method to quantitatively determine the solubility of this compound.
3.1. Materials and Equipment
-
This compound
-
Selected solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a set period (typically 24-48 hours) to ensure the dissolution has reached equilibrium.
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further purification, pass the supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound using a pre-validated HPLC method or by measuring its absorbance with a UV-Vis spectrophotometer at its λmax.
-
A standard calibration curve must be prepared to accurately determine the concentration.
-
-
Data Reporting: Express the solubility in units such as mg/mL or moles/L.
Stability Profile and Potential Degradation Pathways
The stability of this compound is critical for its storage and use in synthesis. The primary points of lability are the N-terminal Boc group and the C-terminal methyl ester.
-
Acidic Hydrolysis: The Boc group is designed to be cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA).[3] Therefore, the dipeptide will be unstable in strongly acidic environments. The methyl ester and the peptide bond are generally stable to these conditions for short periods but can be hydrolyzed with prolonged exposure to strong aqueous acids.
-
Basic Hydrolysis (Saponification): The methyl ester is susceptible to hydrolysis under basic conditions (saponification), a common method for its removal in peptide synthesis.[4][5] This makes the compound unstable in alkaline solutions (e.g., pH > 8). The Boc group is stable to basic conditions.
-
Enzymatic Degradation: Certain esterase and protease enzymes could potentially hydrolyze the methyl ester or the peptide bond.[2] This is a consideration if the compound is used in biological systems or exposed to microbial contamination.
-
Thermal Stability: As a lyophilized powder, the compound should be stable at low temperatures. In solution, higher temperatures will accelerate hydrolysis, especially at non-neutral pH.
Table 2: Predicted Stability of this compound under Various Conditions
| Condition | Stability | Potential Degradation Pathway(s) |
| Strong Acid (e.g., pH < 2) | Low | Rapid cleavage of the Boc protecting group. |
| Mild Acid (e.g., pH 4-6) | Moderate | Slow hydrolysis of the Boc group and methyl ester over time. |
| Neutral (e.g., pH 6-8) | High | Generally stable, especially when stored frozen in solution. |
| Mild Base (e.g., pH 8-10) | Low | Hydrolysis (saponification) of the C-terminal methyl ester. |
| Strong Base (e.g., pH > 10) | Very Low | Rapid hydrolysis of the methyl ester. Potential for racemization. |
| Elevated Temperature (>40°C) | Low | Accelerates all hydrolysis pathways. |
| Frozen Storage (-20°C to -80°C) | High | Recommended for long-term storage in both solid and solution forms.[6] |
| Light Exposure | High | The molecule does not contain significant chromophores that would lead to photodegradation under normal laboratory light. |
Experimental Protocol for Stability Assessment (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and determine the stability profile of this compound.
5.1. Materials and Equipment
-
This compound
-
Buffers of different pH values (e.g., pH 2, 7, 10)
-
Water bath or oven for thermal stress
-
Photostability chamber
-
Stability-indicating HPLC method (an HPLC method capable of separating the parent peak from all degradation product peaks)
5.2. Procedure
-
Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., acetonitrile) to create a concentrated stock solution.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in an acidic buffer (e.g., 0.1 M HCl) and incubate at a set temperature (e.g., 60 °C).
-
Base Hydrolysis: Dilute the stock solution in a basic buffer (e.g., 0.1 M NaOH) and incubate at room temperature.
-
Neutral Hydrolysis: Dilute the stock solution in a neutral buffer (e.g., PBS pH 7.4) and incubate at a set temperature (e.g., 60 °C).
-
Thermal Stress: Store aliquots of the solution at an elevated temperature (e.g., 60°C). Store a solid sample in the same condition.
-
Photostability: Expose a solution to light in a photostability chamber according to ICH guidelines.
-
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acid and base samples before analysis.
-
HPLC Analysis: Analyze the samples using the stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound (this compound) and the formation of any new peaks corresponding to degradation products.
-
Data Interpretation: Calculate the percentage of degradation over time for each condition. If possible, identify the degradation products using techniques like mass spectrometry (LC-MS).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive analysis of the solubility and stability of this compound.
Conclusion
This compound is a hydrophobic, neutral dipeptide derivative with predicted poor aqueous solubility and good solubility in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Its stability is compromised in strongly acidic or basic conditions due to the lability of the Boc and methyl ester protecting groups, respectively. For optimal integrity, it should be stored in a lyophilized state at or below -20°C and dissolved just prior to use. The experimental protocols provided in this guide offer a robust framework for researchers to empirically determine the precise solubility and stability parameters of this compound, ensuring its effective use in research and development.
References
- 1. N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester | C18H26N2O5 | CID 10697741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. sciforum.net [sciforum.net]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
Spectroscopic and Synthetic Profile of Boc-Phe-Ala-OMe: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the protected dipeptide, N-tert-butoxycarbonyl-L-phenylalanyl-L-alanine methyl ester (Boc-Phe-Ala-OMe). The information is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a detailed look at the characterization and preparation of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ at 400.0 MHz [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.33-7.22 | m | - | 5H | Phenyl H |
| 6.85 | br s | - | 1H | Ala NH |
| 5.28 | d | 8.1 | 1H | Phe NH |
| 4.56 | t | 7.1 | 1H | Ala α-CH |
| 4.47 | br s | - | 1H | Phe α-CH |
| 3.74 | s | - | 3H | OCH₃ |
| 3.15-3.07 | m | - | 2H | Phe β-CH₂ |
| 1.43 | s | - | 9H | Boc (CH₃)₃ |
| 1.38 | d | 7.2 | 3H | Ala β-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ at 101.6 MHz [1]
| Chemical Shift (δ) ppm | Assignment |
| 173.0 | Ala C=O (ester) |
| 171.2 | Phe C=O (amide) |
| 155.6 | Boc C=O |
| 136.7 | Phenyl C (quaternary) |
| 129.5 | Phenyl CH |
| 128.7 | Phenyl CH |
| 127.0 | Phenyl CH |
| 80.3 | Boc C (quaternary) |
| 56.0 | Phe α-CH |
| 52.2 | OCH₃ |
| 48.5 | Ala α-CH |
| 38.1 | Phe β-CH₂ |
| 28.4 | Boc (CH₃)₃ |
| 18.5 | Ala β-CH₃ |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for this compound
| Frequency (cm⁻¹) | Interpretation |
| ~3300 | N-H stretching (amide) |
| ~3060, 3030 | C-H stretching (aromatic) |
| ~2980, 2930 | C-H stretching (aliphatic) |
| ~1745 | C=O stretching (ester) |
| ~1690 | C=O stretching (urethane, Boc) |
| ~1650 | C=O stretching (amide I) |
| ~1520 | N-H bending (amide II) |
| ~1455, 1435 | C-H bending |
| ~1390, 1365 | C-H bending (gem-dimethyl of Boc) |
| ~1250, 1170 | C-O stretching |
| ~750, 700 | C-H out-of-plane bending (monosubstituted benzene) |
Note: The IR data is a representative compilation based on typical values for protected dipeptides and the available vapor phase spectrum on PubChem.[2]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 351.19 | [M+H]⁺ (Calculated for C₁₈H₂₇N₂O₅⁺: 351.1915) |
| 373.17 | [M+Na]⁺ (Calculated for C₁₈H₂₆N₂O₅Na⁺: 373.1734) |
| 295.15 | [M-C₄H₈+H]⁺ or [M-56+H]⁺ (Loss of isobutylene from Boc group) |
| 251.12 | [M-Boc+H]⁺ or [M-100+H]⁺ (Loss of the Boc group) |
Note: The mass spectrometry data is based on the calculated exact mass and common fragmentation patterns for Boc-protected peptides under soft ionization techniques like Electrospray Ionization (ESI). The PubChem entry indicates a GC-MS spectrum is available.[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the coupling of N-Boc-L-phenylalanine and L-alanine methyl ester. A widely used approach employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.
Materials:
-
N-Boc-L-phenylalanine (Boc-Phe-OH)
-
L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
L-alanine methyl ester hydrochloride (1.0 equivalent) is dissolved or suspended in dichloromethane.
-
N,N-Diisopropylethylamine or N-Methylmorpholine (1.1 equivalents) is added to the mixture at 0 °C to neutralize the hydrochloride salt, and the solution is stirred for approximately 15-20 minutes.
-
In a separate flask, N-Boc-L-phenylalanine (1.0 equivalent) and 1-hydroxybenzotriazole (1.1 equivalents) are dissolved in dichloromethane.
-
The solution from step 3 is added to the reaction mixture from step 2.
-
N,N'-Dicyclohexylcarbodiimide (1.1 equivalents), dissolved in a minimal amount of dichloromethane, is added to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The precipitate of dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the exact mass of the synthesized peptide.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical process of spectroscopic data interpretation for this compound.
Caption: Synthetic workflow for this compound.
Caption: Logical flow of spectroscopic analysis.
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Boc-Phe-Ala-OMe
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide Boc-Phe-Ala-OMe. The methodology is based on the tert-butyloxycarbonyl (Boc) protection strategy, a robust and widely used approach in peptide chemistry.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and stepwise assembly of amino acids on an insoluble resin support.[1][2] The Boc strategy utilizes the acid-labile Boc group for temporary Nα-amino protection.[3][4] This protocol details the synthesis of this compound, a protected dipeptide methyl ester, which can serve as a valuable building block in the synthesis of larger, more complex peptides. The synthesis involves the sequential coupling of Boc-protected amino acids to a solid support, followed by a final cleavage step that yields the desired C-terminal methyl ester.
Experimental Overview
The synthesis of this compound via SPPS can be broken down into four main stages:
-
Resin Selection and Preparation: Choosing an appropriate solid support.
-
First Amino Acid Attachment: Anchoring the C-terminal amino acid (Alanine) to the resin.
-
Peptide Chain Elongation: Deprotection of the Nα-Boc group and coupling of the subsequent amino acid (Phenylalanine).
-
Cleavage from Resin: Release of the dipeptide from the solid support to yield the C-terminal methyl ester.
An illustrative workflow of the entire process is provided below.
Caption: Workflow for this compound SPPS.
Materials and Reagents
The following table summarizes the key materials and reagents required for the synthesis.
| Category | Reagent/Material | Purpose |
| Resin | Merrifield Resin (chloromethylpolystyrene) | Solid support for peptide synthesis.[3] |
| Amino Acids | Boc-Ala-OH | C-terminal amino acid. |
| Boc-Phe-OH | N-terminal amino acid. | |
| Solvents | Dichloromethane (DCM) | Resin swelling, washing, and reaction solvent.[3] |
| N,N-Dimethylformamide (DMF) | Resin swelling, washing, and reaction solvent.[5] | |
| Methanol (MeOH) | Cleavage reagent and washing solvent.[6] | |
| Isopropanol (IPA) | Washing solvent.[3] | |
| Diethyl ether | Peptide precipitation.[6] | |
| Reagents | Trifluoroacetic acid (TFA) | Boc group deprotection.[3] |
| Diisopropylethylamine (DIPEA) | Neutralization and coupling activation.[5] | |
| Cesium carbonate (Cs₂CO₃) | For cesium salt formation of the first amino acid. | |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Coupling reagent.[7] | |
| HOBt (Hydroxybenzotriazole) | Racemization suppressant.[5] |
Detailed Experimental Protocol
Stage 1: Resin Preparation and First Amino Acid Attachment (Boc-Ala-OH)
This stage involves loading the first amino acid, Boc-Ala-OH, onto the Merrifield resin. The cesium salt method is recommended to minimize racemization.[3]
Protocol:
-
Resin Swelling: Swell 1 g of Merrifield resin in 10 mL of DCM for 30 minutes in a peptide synthesis vessel.
-
Cesium Salt Preparation: In a separate flask, dissolve Boc-Ala-OH (2 equivalents based on resin substitution) in a suitable solvent mixture (e.g., DMF/water). Neutralize the solution with an aqueous solution of cesium carbonate (1 equivalent) and then evaporate to dryness.
-
Attachment: Add the dried Boc-Ala-cesium salt to the swollen resin in 10 mL of DMF.
-
Reaction: Shake the mixture at 50°C for 12-24 hours.
-
Washing: After the reaction, filter the resin and wash it sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and finally with DCM (3x).
-
Drying: Dry the resin under vacuum.
Stage 2: Peptide Chain Elongation (Coupling of Boc-Phe-OH)
This stage involves the deprotection of the Boc group from the resin-bound Alanine, followed by the coupling of Boc-Phe-OH.
Protocol:
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM.
-
Treat the resin with a 10% DIPEA in DCM solution for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Coupling of Boc-Phe-OH:
-
In a separate vessel, pre-activate Boc-Phe-OH (2 equivalents) with HBTU (2 equivalents) and HOBt (2 equivalents) in DMF for 5-10 minutes.
-
Add DIPEA (4 equivalents) to the activation mixture.[5]
-
Add the activated amino acid solution to the deprotected Ala-resin.
-
Shake the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test (a negative result indicates complete coupling).[8]
-
Wash the resin with DMF (3x) and DCM (3x).
-
Stage 3: Cleavage of this compound from Resin
This final stage involves cleaving the dipeptide from the resin to yield the C-terminal methyl ester.
Protocol:
-
Resin Preparation: Swell the dried Boc-Phe-Ala-resin in DMF.
-
Cleavage: Prepare a cleavage cocktail of DIPEA/MeOH/DMF (1:5:5 v/v/v). Add approximately 50 mL of this cocktail per gram of resin.[6]
-
Reaction: Shake the mixture overnight at room temperature.[6]
-
Filtration and Washing: Filter the resin and collect the filtrate. Wash the resin with a small amount of MeOH/DMF and combine the washings with the filtrate.[6]
-
Evaporation: Evaporate the combined filtrate to dryness on a rotary evaporator.[6]
-
Precipitation: Precipitate the crude peptide by adding cold diethyl ether.[6]
-
Isolation: Isolate the precipitated this compound by filtration or centrifugation.
-
Drying: Dry the final product under vacuum.
Data Summary
The following tables provide a summary of the reaction conditions and expected outcomes.
Table 1: Reagent Equivalents
| Step | Reagent | Equivalents (relative to resin substitution) |
| Attachment | Boc-Ala-OH | 2.0 |
| Cesium Carbonate | 1.0 | |
| Coupling | Boc-Phe-OH | 2.0 |
| HBTU | 2.0 | |
| HOBt | 2.0 | |
| DIPEA | 4.0 |
Table 2: Reaction Times and Temperatures
| Process | Time | Temperature |
| First Amino Acid Attachment | 12-24 hours | 50°C |
| Boc Deprotection | 25 minutes | Room Temperature |
| Coupling | 1-2 hours | Room Temperature |
| Cleavage | Overnight | Room Temperature |
Logical Diagram of the Boc-SPPS Cycle
The following diagram illustrates the repetitive cycle of deprotection and coupling in Boc-SPPS.
References
Application Notes and Protocols for the Liquid-Phase Synthesis of Boc-Phe-Ala-OMe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the liquid-phase synthesis of the dipeptide N-α-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alanine methyl ester (Boc-Phe-Ala-OMe). The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis for the temporary protection of the α-amino group.[1] Liquid-phase peptide synthesis (LPPS) is a classical and highly effective method for producing short peptides, allowing for straightforward purification and characterization of intermediates.[2] This protocol details a carbodiimide-mediated coupling reaction, a robust and common method for forming peptide bonds in a solution.[3][4] The application notes include a detailed experimental protocol, a summary of quantitative data, and workflow diagrams to ensure successful and reproducible synthesis.
Introduction
Dipeptides are fundamental structural motifs in biochemistry and serve as invaluable building blocks in the development of therapeutic agents and other bioactive molecules. The synthesis of specific dipeptide units is a critical step in the convergent synthesis of larger, more complex peptides.[2] Liquid-phase peptide synthesis offers distinct advantages for the preparation of short peptides like this compound, including scalability and the ability to carefully monitor and purify intermediates to ensure high purity of the final product.[3][5]
The protocol described herein employs N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to enhance reaction rates and minimize side reactions.[4][6] The synthesis involves the coupling of Boc-L-phenylalanine (Boc-Phe-OH) with L-alanine methyl ester (H-Ala-OMe), which is generated in situ from its hydrochloride salt.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)[6]
-
1-Hydroxybenzotriazole (HOBt)[3]
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[3][6]
-
Dichloromethane (DCM), anhydrous[3]
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
1 M Hydrochloric acid (HCl) solution[3]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[3][6]
-
Silica gel for column chromatography[3]
Synthesis of this compound
The synthesis is a two-step, one-pot procedure involving the preparation of the free L-alanine methyl ester followed by the DCC/HOBt-mediated peptide coupling.
Step 1: Preparation of L-Alanine Methyl Ester (Free Base)
-
Dissolve L-alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous dichloromethane.
-
To this solution, add N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) and stir the mixture for 15-20 minutes at room temperature.[3]
-
The resulting solution containing the free base of L-alanine methyl ester is used directly in the subsequent coupling reaction without isolation.[3]
Step 2: Peptide Coupling Reaction
-
In a separate reaction flask, dissolve Boc-L-phenylalanine (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane.[3]
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will start to form.[3]
-
To this mixture, add the solution of L-alanine methyl ester prepared in Step 1.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight to ensure the completion of the reaction.[3]
Step 3: Work-up and Purification
-
After the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).[3]
-
Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and finally with brine.[3][6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[3][6]
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in n-hexane.[3]
-
Combine the fractions containing the pure this compound and evaporate the solvent to yield the final product, typically as a white solid.[3]
Data Presentation
The following tables summarize the key reactants and expected quantitative data for the synthesis of this compound, based on a representative protocol for a similar dipeptide, Boc-Leu-Phe-OMe.
Table 1: Reactant Specifications
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| Boc-L-phenylalanine | C₁₄H₁₉NO₄ | 265.31 | 1.0 |
| L-Alanine methyl ester hydrochloride | C₄H₁₀ClNO₂ | 139.58 | 1.1 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 1.1 |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 1.1 |
Table 2: Quantitative Synthesis Data
| Parameter | Value | Notes |
| Product | This compound | |
| Molecular Formula | C₁₈H₂₆N₂O₅ | [7] |
| Molecular Weight | 350.41 g/mol | [7] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temp. | Initial cooling for activation, followed by reaction at room temperature.[3] |
| Reaction Time | Overnight (approx. 12-16h) | To ensure reaction completion.[3] |
| Yield & Purity | ||
| Expected Yield | ~85-90% | Based on an analogous synthesis of Boc-Leu-Phe-OMe which yielded 87%. |
| Purity | >98% | Expected purity after silica gel column chromatography. |
| Appearance | White Solid | [3] |
Visualizations
The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of this compound.
Caption: Workflow for the liquid-phase synthesis of this compound.
Caption: Logical relationships in the peptide coupling strategy.
References
- 1. peptide.com [peptide.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Boc-Phe-Ala-OMe Utilizing Carbodiimide Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the amide bond is the cornerstone of peptide synthesis. The coupling of N-terminally protected amino acids, such as Boc-L-phenylalanine (Boc-Phe-OH), with C-terminally protected amino acids, like L-alanine methyl ester (H-Ala-OMe), to form a dipeptide is a fundamental step in the construction of more complex peptide chains. The choice of coupling reagent is critical to ensure high yield, minimize side reactions, and preserve the stereochemical integrity of the chiral centers.
This document provides detailed application notes and experimental protocols for the synthesis of Nα-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alanine methyl ester (Boc-Phe-Ala-OMe) using two common carbodiimide coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents are widely used due to their efficiency and relatively low cost.[1][2] Additives such as 1-Hydroxybenzotriazole (HOBt) are often included to suppress racemization and improve coupling efficiency.[1][3]
Coupling Reagent Overview
N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a popular and cost-effective coupling reagent that has been used in peptide synthesis since 1955.[1] It activates the carboxylic acid of Boc-Phe-OH to form a highly reactive O-acylisourea intermediate.[4] This intermediate then reacts with the amino group of H-Ala-OMe to form the peptide bond. A key characteristic of DCC is that its byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents, which can simplify purification in solution-phase synthesis through filtration.[3] However, this insolubility makes it less suitable for solid-phase peptide synthesis.[3]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC is a water-soluble carbodiimide, often used as its hydrochloride salt (EDC·HCl).[3] Similar to DCC, it activates the carboxylic acid to facilitate amide bond formation. The primary advantage of EDC is that its urea byproduct is water-soluble, allowing for easy removal during aqueous work-up procedures.[3] This property makes EDC a versatile reagent for a variety of coupling reactions, including those in aqueous environments.
Additives (HOBt): 1-Hydroxybenzotriazole (HOBt) is frequently used in conjunction with carbodiimides. HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and side reactions like N-acylurea formation.[3][4]
Quantitative Data Summary
The selection of a coupling reagent can significantly impact the yield and purity of the resulting peptide. The following table summarizes typical performance data for DCC and EDC in dipeptide synthesis, based on literature values for similar couplings. Direct comparative data for this compound is not extensively available in a single study, so these values represent expected outcomes.
| Coupling Reagent | Additive | Typical Yield | Racemization Level | Key Advantages & Disadvantages |
| DCC | HOBt | Good to Excellent (70-95%) | Low to Moderate | Advantages: Cost-effective, insoluble DCU byproduct simplifies purification by filtration. Disadvantages: DCU can be difficult to remove completely from some reaction mixtures; potential for allergic reactions. |
| EDC | HOBt | Good (70-90%) | Low to Moderate | Advantages: Water-soluble urea byproduct allows for easy removal by aqueous extraction. Disadvantages: Generally lower reactivity compared to some other coupling reagents; can be more prone to racemization than DCC without additives.[4] |
Note: Yields and racemization are highly dependent on reaction conditions, including solvent, temperature, and the specific amino acid residues being coupled.
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the reaction mechanisms of DCC and EDC and a general workflow for the solution-phase synthesis of this compound.
Caption: Reaction mechanism of DCC-mediated peptide coupling.
Caption: Reaction mechanism of EDC-mediated peptide coupling.
Caption: General experimental workflow for this compound synthesis.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound using DCC/HOBt and EDC/HOBt.
Protocol 1: Synthesis of this compound using DCC/HOBt
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation of H-Ala-OMe (free base):
-
In a round-bottom flask, dissolve H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Methylmorpholine (NMM) (1.1 equivalents) dropwise while stirring.
-
Stir the mixture at 0 °C for 15-20 minutes. The resulting suspension contains the free base of L-alanine methyl ester and is used directly in the next step.
-
-
Peptide Coupling Reaction:
-
In a separate round-bottom flask, dissolve Boc-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM to the cooled Boc-Phe-OH solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the previously prepared H-Ala-OMe solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a sintered glass funnel or Celite to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.
-
Protocol 2: Synthesis of this compound using EDC/HOBt
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve Boc-Phe-OH (1.0 equivalent), H-Ala-OMe·HCl (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Peptide Coupling Reaction:
-
Add NMM or DIPEA (2.2 equivalents) to the cooled solution and stir for 10-15 minutes.
-
Add EDC·HCl (1.2 equivalents) in one portion to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
If DCM was used as the solvent, dilute the reaction mixture with DCM. If DMF was used, dilute with ethyl acetate.
-
Wash the organic solution sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.
-
Conclusion
Both DCC and EDC are effective coupling reagents for the synthesis of this compound in solution phase, especially when used in conjunction with HOBt to minimize racemization. The choice between DCC and EDC often depends on the desired purification strategy. The insolubility of the DCU byproduct from DCC allows for a straightforward filtration-based workup, while the water-solubility of the EDC byproduct facilitates an extraction-based purification. For routine dipeptide synthesis, both methods, when optimized, can provide high yields of the desired product with excellent purity. Researchers should select the protocol that best fits their laboratory capabilities and purification preferences.
References
Application Note: Facile and Efficient TFA-Mediated Deprotection of Boc-Phe-Ala-OMe
For Research Use Only.
Abstract
This application note provides a detailed protocol for the trifluoroacetic acid (TFA)-mediated deprotection of N-tert-butyloxycarbonyl-L-phenylalanyl-L-alanine methyl ester (Boc-Phe-Ala-OMe). The Boc protecting group is a cornerstone in peptide synthesis, valued for its stability under various conditions and its straightforward removal with strong acids like TFA.[1][2][3] This document outlines the chemical basis for this reaction, a step-by-step experimental procedure, and expected outcomes, tailored for researchers in organic chemistry, peptide synthesis, and drug development.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in organic synthesis, particularly in the assembly of peptides.[2][4] Its widespread use is attributed to its ease of introduction and its selective and clean removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its efficacy and volatility, which simplifies the isolation of the deprotected product.[1]
The deprotection reaction proceeds via an acid-catalyzed elimination mechanism.[1] The process begins with the protonation of the Boc group's carbonyl oxygen by TFA.[1][5] This is followed by the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][5] The unstable carbamic acid rapidly decarboxylates, releasing carbon dioxide and yielding the free amine, which is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1][5]
This protocol provides a reliable method for the deprotection of the dipeptide this compound, a common step in the synthesis of larger peptide chains.
Experimental Protocol
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Centrifuge (optional)
-
Filtration apparatus (optional)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective concentration is a 1:1 mixture of TFA and DCM.[6][7]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The deprotection is typically complete within 1-2 hours.[6]
-
Solvent Removal: Once the reaction is complete, as indicated by the consumption of the starting material, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure the complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene multiple times.[1]
-
Product Precipitation: To the resulting oil or solid, add cold diethyl ether to precipitate the deprotected peptide as its TFA salt.
-
Isolation: Isolate the precipitated product by filtration or by centrifugation followed by decantation of the ether.
-
Washing: Wash the isolated solid with a small amount of cold diethyl ether to remove any soluble impurities.
-
Drying: Dry the final product, H-Phe-Ala-OMe·TFA, under vacuum.
Work-up for Free Amine (Optional):
If the free amine is desired over the TFA salt, a basic work-up can be performed after the initial removal of TFA and DCM (step 5).
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA.[6]
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the free amine, H-Phe-Ala-OMe.
Data Presentation
The following table summarizes the quantitative data for a typical deprotection reaction of this compound.
| Parameter | Value | Notes |
| Starting Material | This compound | |
| Solvent | Dichloromethane (DCM) | Anhydrous grade is recommended. |
| Reagent | Trifluoroacetic acid (TFA) | |
| TFA Concentration | 20-50% (v/v) in DCM or 1:1 TFA:DCM | A 1:1 mixture is commonly used for rapid deprotection.[6][7] |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[1][6] |
| Reaction Time | 30 minutes - 2 hours | Monitor by TLC for completion.[6][8] |
| Work-up Procedure | Evaporation and Ether Precipitation | Yields the TFA salt of the deprotected peptide. |
| Expected Product | H-Phe-Ala-OMe·TFA | The trifluoroacetate salt of the dipeptide. |
| Expected Yield | >95% (crude) | Yields are typically high for this reaction. |
Mandatory Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of Boc-Phe-Ala-OMe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzymatic synthesis of the dipeptide N-α-t-Butoxycarbonyl-L-phenylalanyl-L-alanine methyl ester (Boc-Phe-Ala-OMe), a valuable building block in peptide chemistry and drug development. This document details the rationale for enzymatic synthesis, presents optimized protocols using common proteases, summarizes key quantitative data, and discusses its applications.
Introduction
This compound is a protected dipeptide frequently utilized as an intermediate in the synthesis of more complex peptides and peptidomimetics. The t-butoxycarbonyl (Boc) protecting group on the N-terminus of phenylalanine and the methyl ester on the C-terminus of alanine allow for controlled, stepwise peptide elongation. While chemical synthesis methods are well-established, enzymatic synthesis offers several advantages, including mild reaction conditions, high stereoselectivity, and reduced side reactions, making it an attractive and sustainable alternative.
Enzymatic peptide synthesis typically employs proteases in a reverse proteolysis or transpeptidation reaction. In the presence of organic co-solvents or under kinetically controlled conditions, the equilibrium of the reaction is shifted towards synthesis rather than hydrolysis. Common enzymes for this purpose include thermolysin and papain, which exhibit broad substrate specificity.
Applications of this compound in Research and Drug Development
Dipeptides like this compound are crucial components in the development of novel therapeutics. Their applications span various areas:
-
Peptide Synthesis: this compound serves as a fundamental building block for the synthesis of longer, biologically active peptides. The Boc and methyl ester protecting groups are orthogonal, allowing for selective deprotection and further coupling reactions in solid-phase or solution-phase peptide synthesis.
-
Drug Discovery and Lead Optimization: Dipeptides are recognized for their cost-effectiveness and potential for oral bioavailability, making them attractive scaffolds in drug design.[1][2] They can be incorporated into larger molecules to improve pharmacokinetic properties or to mimic the binding motifs of natural peptides.
-
Enzyme Substrate and Inhibitor Screening: Protected dipeptides can be used as substrates to study the kinetics and specificity of proteases. Furthermore, they can be modified to act as inhibitors in screening assays for the discovery of new enzyme-targeted drugs.
Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound involves the coupling of an N-terminally protected amino acid ester (acyl donor) with a C-terminally protected amino acid (nucleophile). In this case, Boc-L-phenylalanine (Boc-Phe-OH) or its activated ester can serve as the acyl donor, and L-alanine methyl ester (H-Ala-OMe) acts as the nucleophile. The reaction is catalyzed by a protease, such as thermolysin or papain.
Key Experimental Parameters and Quantitative Data
The efficiency of the enzymatic synthesis is influenced by several factors, including the choice of enzyme, pH, temperature, solvent system, and substrate concentrations. The following tables summarize typical reaction conditions and expected yields based on literature for similar dipeptide syntheses.
Table 1: Reaction Parameters for Thermolysin-Catalyzed Synthesis of this compound
| Parameter | Value/Range | Notes |
| Enzyme | Thermolysin | A thermostable metalloproteinase. |
| Acyl Donor | Boc-Phe-OH | N-terminally protected phenylalanine. |
| Nucleophile | H-Ala-OMe | C-terminally protected alanine. |
| Solvent System | Biphasic (e.g., Ethyl acetate/Water) or high concentration of organic co-solvent (e.g., DMF, Acetonitrile) | Shifts equilibrium towards synthesis. |
| pH | 7.0 - 8.5 | Optimal for thermolysin activity. |
| Temperature | 37 - 50 °C | Thermolysin is stable at higher temperatures. |
| Enzyme Conc. | 1 - 10 mg/mL | To be optimized for specific reaction volume. |
| Substrate Ratio | 1:1 to 1:1.5 (Acyl Donor:Nucleophile) | Excess nucleophile can improve yield. |
| Reaction Time | 4 - 24 hours | Monitored by HPLC. |
| Typical Yield | 70 - 90% | Highly dependent on reaction conditions. |
Table 2: Reaction Parameters for Papain-Catalyzed Synthesis of this compound
| Parameter | Value/Range | Notes |
| Enzyme | Papain | A cysteine protease. Requires a reducing agent for activity. |
| Acyl Donor | Boc-Phe-OH or Boc-Phe-OMe | Papain can catalyze transpeptidation from an ester donor. |
| Nucleophile | H-Ala-OMe | |
| Solvent System | Aqueous buffer with organic co-solvent (e.g., 20-50% DMF or Acetonitrile) | Co-solvent helps to dissolve substrates and shift equilibrium. |
| pH | 8.0 - 9.5 | Papain's synthetic activity is favored at alkaline pH.[3] |
| Temperature | 30 - 40 °C | |
| Enzyme Conc. | 5 - 20 mg/mL | |
| Substrate Ratio | 1:1 to 1:2 (Acyl Donor:Nucleophile) | |
| Reaction Time | 8 - 48 hours | Monitored by HPLC. |
| Typical Yield | 60 - 85% | Dependent on optimization of conditions. |
Experimental Protocols
The following are detailed protocols for the enzymatic synthesis of this compound using thermolysin and papain.
Protocol 1: Thermolysin-Catalyzed Synthesis of this compound
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Thermolysin (from Bacillus thermoproteolyticus)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Ethyl acetate
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Preparation of H-Ala-OMe (free base):
-
Dissolve H-Ala-OMe·HCl (1.1 eq) in a minimal amount of water.
-
Add an equal volume of ethyl acetate.
-
Cool the mixture in an ice bath and slowly add saturated NaHCO₃ solution while stirring until the aqueous layer is basic (pH > 8).
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and use the solution directly in the next step. Caution: The free amine is volatile and should be used immediately.
-
-
Enzymatic Coupling:
-
Dissolve Boc-Phe-OH (1.0 eq) in a suitable volume of ethyl acetate.
-
Add the freshly prepared H-Ala-OMe solution (1.1 eq).
-
Prepare the aqueous phase by dissolving thermolysin (5 mg/mL) in 0.1 M Tris-HCl buffer (pH 8.0).
-
Combine the organic and aqueous phases in a 1:1 to 4:1 ratio (v/v, organic:aqueous).
-
Incubate the biphasic mixture at 40°C with vigorous stirring for 12-24 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.
-
Protocol 2: Papain-Catalyzed Synthesis of this compound
Materials:
-
Boc-L-phenylalanine methyl ester (Boc-Phe-OMe)
-
L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Papain (from Carica papaya)
-
L-cysteine hydrochloride (as an activator)
-
Triethylamine (TEA)
-
Phosphate buffer (0.2 M, pH 8.5)
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Preparation of H-Ala-OMe (free base):
-
Follow the procedure described in Protocol 1.
-
-
Enzyme Activation:
-
Dissolve papain (10 mg/mL) and L-cysteine hydrochloride (5 mM) in 0.2 M phosphate buffer (pH 8.5).
-
Incubate the solution at 37°C for 30 minutes to activate the enzyme.
-
-
Enzymatic Coupling:
-
Dissolve Boc-Phe-OMe (1.0 eq) and freshly prepared H-Ala-OMe (1.5 eq) in a minimal amount of acetonitrile or DMF.
-
Add the activated papain solution to the substrate solution. The final concentration of the organic co-solvent should be between 20-40% (v/v).
-
Incubate the reaction mixture at 37°C with gentle shaking for 24-48 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC or HPLC.
-
After the reaction, add ethyl acetate to dilute the mixture.
-
Filter to remove the precipitated enzyme.
-
Wash the organic phase with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification:
-
Purify the crude product using silica gel column chromatography as described in Protocol 1.
-
Visualizing the Workflow and Logic
Enzymatic Synthesis Workflow
The general workflow for the enzymatic synthesis of this compound can be visualized as a series of sequential steps, from substrate preparation to final product purification.
Caption: General workflow for the enzymatic synthesis of this compound.
Logical Relationship of Reaction Components
The success of the enzymatic synthesis relies on the interplay between the substrates, the enzyme, and the reaction environment, which is designed to favor synthesis over hydrolysis.
Caption: Interplay of components in enzymatic dipeptide synthesis.
Conclusion
The enzymatic synthesis of this compound offers a green and efficient alternative to traditional chemical methods. By carefully selecting the enzyme and optimizing reaction conditions, high yields of the desired dipeptide can be achieved. These protocols provide a solid foundation for researchers to produce this valuable building block for applications in peptide chemistry, drug discovery, and biotechnology. Further optimization may be required based on the specific laboratory setup and purity requirements.
References
Application Notes and Protocols for Tripeptide Synthesis using Boc-Phe-Ala-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Boc-Phe-Ala-OMe serves as a important building block in the solution-phase synthesis of tripeptides and larger peptide fragments. The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus allows for controlled, stepwise elongation of the peptide chain. This document provides detailed protocols for the conversion of this compound into a tripeptide, specifically Boc-Phe-Ala-Xaa-OMe (where Xaa is any amino acid). The protocols cover the saponification of the methyl ester, followed by the coupling with the methyl ester of a third amino acid.
Key Applications
-
Fragment Condensation: Boc-Phe-Ala-OH, obtained from the saponification of this compound, can be used in fragment condensation strategies for the synthesis of longer peptides and proteins.
-
Structure-Activity Relationship (SAR) Studies: The straightforward synthesis of a series of tripeptides by coupling different amino acid esters to Boc-Phe-Ala-OH allows for the rapid generation of compound libraries for SAR studies in drug discovery.
-
Synthesis of Bioactive Peptides: Many biologically active peptides contain the Phe-Ala sequence. These protocols provide a foundational method for the synthesis of such peptides and their analogs.
Chemical Structures
This compound:
Boc-Phe-Ala-OH (after saponification):
Experimental Protocols
Protocol 1: Saponification of this compound to Boc-Phe-Ala-OH
This protocol describes the hydrolysis of the methyl ester of this compound to yield the corresponding carboxylic acid, which is the necessary precursor for the subsequent coupling reaction.
Materials:
-
This compound
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in methanol (approximately 10 mL per gram of dipeptide).
-
Hydrolysis: Cool the solution in an ice bath and add 1 M NaOH solution (1.2 equivalents) dropwise while stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Dissolve the residue in water and cool in an ice bath. Acidify the aqueous solution to pH 2-3 by the dropwise addition of 1 M HCl. A white precipitate of Boc-Phe-Ala-OH should form.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 15 mL).
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-Phe-Ala-OH as a white solid.
Protocol 2: Coupling of Boc-Phe-Ala-OH with an Amino Acid Methyl Ester (H-Xaa-OMe)
This protocol details the coupling of the newly synthesized Boc-Phe-Ala-OH with the hydrochloride salt of a third amino acid methyl ester (H-Xaa-OMe·HCl) using dicyclohexylcarbodiimide (DCC) as the coupling agent and N-methylmorpholine (NMM) as the base.[1]
Materials:
-
Boc-Phe-Ala-OH (from Protocol 1)
-
Amino acid methyl ester hydrochloride (H-Xaa-OMe·HCl, 1 equivalent)
-
Dicyclohexylcarbodiimide (DCC, 1.1 equivalents)
-
N-methylmorpholine (NMM, 1.1 equivalents)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Amine Salt Neutralization: Dissolve the amino acid methyl ester hydrochloride (1 equivalent) in CHCl₃ (20 mL per 0.01 mol). Cool the solution to 0°C and add NMM (1.1 equivalents). Stir the mixture for 15 minutes at 0°C.[1]
-
Activation of Carboxylic Acid: In a separate flask, dissolve Boc-Phe-Ala-OH (1 equivalent) in CHCl₃ (20 mL per 0.01 mol).
-
Coupling Reaction: Add the solution of Boc-Phe-Ala-OH to the reaction mixture from step 1, followed by the addition of DCC (1.1 equivalents) with stirring.[1] Allow the reaction to proceed at 0°C for 2 hours and then at room temperature overnight (approximately 24 hours).[1]
-
Removal of Dicyclohexylurea (DCU): A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture and wash the residue with CHCl₃.[1]
-
Work-up: Combine the filtrate and the washings. Wash the organic solution sequentially with 5% NaHCO₃ solution and saturated NaCl solution.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude tripeptide, Boc-Phe-Ala-Xaa-OMe.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/petroleum ether) or by column chromatography on silica gel.[1]
Quantitative Data
The following table summarizes representative yields for the synthesis of tripeptides using solution-phase coupling methods. Actual yields may vary depending on the specific amino acid residues and reaction conditions.
| Step | Product | Typical Yield Range | Purity (after purification) |
| Saponification | Boc-Phe-Ala-OH | 85-95% | >98% |
| Coupling (DCC/NMM) | Boc-Phe-Ala-Xaa-OMe | 70-90% | >97% |
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of a tripeptide from this compound.
Caption: Workflow for the synthesis of a tripeptide from this compound.
Logical Relationship of Boc Protection in Peptide Synthesis
This diagram illustrates the role of the Boc protecting group in directing the peptide bond formation.
Caption: Logic of Boc protection in selective peptide bond formation.
References
Application Notes and Protocols: A Step-by-Step Guide to Coupling Boc-Phe-Ala-OMe with Another Amino Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the solution-phase coupling of the N-terminally protected dipeptide, Boc-Phe-Ala-OMe, with another amino acid methyl ester. This crucial step in peptide synthesis extends the peptide chain, forming a tripeptide, a fundamental building block in drug discovery and development. The protocol outlined below utilizes the well-established dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) coupling methodology, known for its efficiency and suppression of racemization.
Data Summary
The following table summarizes typical quantitative data for the solution-phase coupling of Boc-protected dipeptide methyl esters with amino acid methyl esters using various coupling reagents. While specific yields and purity can vary based on the amino acid sequence and reaction conditions, these values provide a comparative baseline.
| Coupling Reagent | Dipeptide Coupled | Amino Acid Coupled | Typical Yield (%) | Purity (%) | Reference |
| DCC/HOBt | Boc-Ala-Phe-OMe | - | 78.2 | >95 (after purification) | [1] |
| DCC/HOBt | Boc-Pro-Phe-OH | Gly-OH | 85 | Not Specified | [2] |
| T3P® | N-Boc protected monomers | Leucine benzyl ester | 62 (overall for 7 steps) | 93 | [3] |
| BOP | Protected Amino Acid | Amino Acid on Resin | High | Not Specified | [4] |
| HATU/DIEA | Boc-Amino Acids | - | High | Not Specified | [4] |
Experimental Protocols
This section details the materials and step-by-step methodology for the coupling of this compound with a representative amino acid, Glycine methyl ester (Gly-OMe), to form Boc-Phe-Ala-Gly-OMe.
Materials
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (60-120 mesh)[5]
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure
1. Preparation of the Free Amino Acid Ester:
-
Dissolve Glycine methyl ester hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise while stirring.
-
Stir the mixture at 0 °C for 15-20 minutes to generate the free base of Glycine methyl ester. This solution will be used directly in the coupling step.
2. Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
3. Coupling Reaction:
-
To the cooled solution of this compound and HOBt, add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the activation mixture at 0 °C for 30 minutes.
-
Add the previously prepared cold solution of Glycine methyl ester to the activated dipeptide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-24 hours).
4. Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Spot the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualize the spots using a UV lamp and/or by staining with a ninhydrin solution. The disappearance of the starting amino acid spot indicates the completion of the reaction.
5. Work-up and Purification:
-
After the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl solution (2 x 50 mL), 5% NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tripeptide.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure Boc-Phe-Ala-Gly-OMe.[5][6]
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the key steps in the DCC/HOBt mediated coupling of this compound with an amino acid methyl ester (AA-OMe).
References
Application Note and Protocol: Purification of Boc-Phe-Ala-OMe by Column Chromatography
Introduction
This application note provides a detailed protocol for the purification of N-tert-butyloxycarbonyl-L-phenylalanyl-L-alanine methyl ester (Boc-Phe-Ala-OMe), a common dipeptide intermediate in peptide synthesis. The purity of such intermediates is crucial for the successful synthesis of longer, more complex peptides in research, drug discovery, and development. This document outlines a standard normal-phase column chromatography procedure using silica gel, which effectively removes common impurities from the crude reaction mixture, such as unreacted starting materials and coupling reagents. An alternative, reversed-phase chromatography, is also briefly discussed.
Principle of Separation
The primary purification method detailed here is normal-phase column chromatography. This technique separates compounds based on their polarity. The stationary phase, silica gel, is polar, while the mobile phase, a mixture of nonpolar and polar organic solvents, is less polar. Compounds with higher polarity will have a stronger affinity for the silica gel and will thus elute more slowly from the column. Conversely, less polar compounds will travel through the column more quickly with the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively eluted based on their polarity, allowing for the isolation of the desired product.
Experimental Protocol: Normal-Phase Column Chromatography
This protocol is adapted from established methods for the purification of similar Boc-protected dipeptide esters.
Materials and Equipment:
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
n-Hexane (or petroleum ether), HPLC grade
-
Ethyl acetate, HPLC grade
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 9:1 v/v).
-
Pour the slurry into the column, allowing the silica to settle into a packed bed. Ensure the packing is uniform and free of air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a low-polarity mobile phase, such as a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., transitioning to a 3:1 v/v mixture). The optimal gradient may need to be determined by preliminary TLC analysis.
-
Collect fractions of the eluent in a fraction collector or test tubes.
-
-
Monitoring the Separation:
-
Monitor the separation by thin-layer chromatography (TLC).
-
Spot small aliquots of the collected fractions onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., Hexane:Ethyl Acetate 1:1 v/v).
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
The desired product, this compound, should appear as a single spot in the pure fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product, as identified by TLC.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as a solid or oil.
-
Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR.
-
Data Presentation
The following table summarizes typical parameters for the purification of this compound and similar dipeptides by normal-phase column chromatography.
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in n-Hexane or Petroleum Ether |
| Initial Eluent | Petroleum Ether:Ethyl Acetate (5:1 v/v) |
| Final Eluent | Petroleum Ether:Ethyl Acetate (3:1 v/v) |
| Detection Method | Thin-Layer Chromatography (TLC) with UV (254 nm) visualization and/or potassium permanganate staining. |
| Expected Yield | >90% (dependent on the purity of the crude product) |
| Physical State | White solid or colorless oil |
Alternative Purification Method: Reversed-Phase Chromatography
For certain applications or if normal-phase chromatography does not provide adequate separation, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed.[1] This technique is particularly effective for separating peptides and can be scaled up for preparative purification.
-
Principle: In RP-HPLC, the stationary phase (e.g., C18-modified silica) is nonpolar, and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol, often with an acid modifier like trifluoroacetic acid (TFA).[2] Separation is based on the hydrophobicity of the molecules.[1]
-
Elution: More hydrophobic molecules, like this compound, will have a stronger affinity for the nonpolar stationary phase and will be retained longer. The elution is typically achieved by increasing the concentration of the organic solvent in the mobile phase.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Separation principles for this compound purification.
References
Application Notes and Protocols for Monitoring Boc-Phe-Ala-OMe Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring the synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alanine methyl ester (Boc-Phe-Ala-OMe). The analytical methods described herein—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC)—are essential for tracking reaction progress, ensuring product purity, and optimizing reaction conditions.
Overview of this compound Synthesis
The synthesis of this compound is a standard peptide coupling reaction. It involves the formation of an amide bond between the carboxylic acid of a Boc-protected phenylalanine (Boc-Phe-OH) and the amine group of alanine methyl ester (H-Ala-OMe). The reaction is typically mediated by a coupling agent, such as dicyclohexylcarbodiimide (DCC) or (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) (HATU), in an appropriate organic solvent.
Monitoring the reaction is crucial to determine the point of completion, identify any side products, and ensure the desired product is obtained with high yield and purity.
Analytical Methods for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of the reaction mixture. By monitoring the decrease in the peak areas of the starting materials and the increase in the peak area of the product, the reaction progress can be accurately tracked.
Experimental Protocol: HPLC Monitoring
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm[1]
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Gradient:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Sample Preparation:
-
At desired time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by diluting it with 1 mL of Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peaks corresponding to Boc-Phe-OH, H-Ala-OMe, and this compound based on their retention times (see Table 1).
-
Calculate the percentage conversion by comparing the peak area of the product to the sum of the peak areas of the reactants and product.
-
Quantitative Data: HPLC
| Compound | Molecular Weight ( g/mol ) | Estimated Retention Time (min) |
| H-Ala-OMe | 103.12 | ~3-5 |
| Boc-Phe-OH | 265.32 | ~10-12 |
| This compound | 350.41[2] | ~15-18 |
Note: Retention times are estimates and may vary depending on the specific HPLC system and column.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is ideal for confirming the identity of the product and for quantifying low levels of reactants and products.
Experimental Protocol: LC-MS Monitoring
-
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
-
-
LC Conditions:
-
Use the same HPLC conditions as described in section 2.1.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Sample Preparation:
-
Follow the same procedure as for HPLC sample preparation.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the reactants and product (see Table 2).
-
Monitor the decrease in the ion intensity of the reactants and the increase in the ion intensity of the product.
-
Quantitative Data: LC-MS
| Compound | Molecular Formula | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
| H-Ala-OMe | C₄H₉NO₂ | 104.06 | 126.04 |
| Boc-Phe-OH | C₁₄H₁₉NO₄ | 266.13 | 288.11 |
| This compound | C₁₈H₂₆N₂O₅[2] | 351.19[3] | 373.17 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a valuable tool for monitoring the reaction in real-time or by analyzing aliquots. It provides structural information and can be used to determine the relative concentrations of reactants and product.
Experimental Protocol: ¹H NMR Monitoring
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
-
-
Reagents:
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
-
Sample Preparation:
-
At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Evaporate the solvent from the aliquot under a stream of nitrogen.
-
Dissolve the residue in 0.5 mL of CDCl₃ or DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify the characteristic signals for the reactants and the product (see Table 3).
-
Monitor the disappearance of signals from Boc-Phe-OH and H-Ala-OMe and the appearance of new signals corresponding to this compound.
-
The ratio of the integration of a product peak to a starting material peak can be used to estimate the reaction conversion.
-
Quantitative Data: ¹H NMR
| Compound | Functional Group | Approximate Chemical Shift (δ, ppm) in CDCl₃ |
| Boc-Phe-OH | Boc group (-C(CH₃)₃) | ~1.4 (s, 9H) |
| Phenylalanine α-H | ~4.6 (m, 1H) | |
| Phenylalanine aromatic-H | ~7.2-7.4 (m, 5H) | |
| H-Ala-OMe | Alanine α-H | ~3.7 (q, 1H) |
| Methyl ester (-OCH₃) | ~3.7 (s, 3H) | |
| Alanine β-H (-CH₃) | ~1.4 (d, 3H) | |
| This compound | Boc group (-C(CH₃)₃) | ~1.4 (s, 9H) |
| Phenylalanine α-H | ~4.3 (m, 1H) | |
| Alanine α-H | ~4.5 (m, 1H) | |
| Methyl ester (-OCH₃) | ~3.7 (s, 3H) | |
| Phenylalanine aromatic-H | ~7.1-7.3 (m, 5H) | |
| Alanine β-H (-CH₃) | ~1.3 (d, 3H) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Thin-Layer Chromatography (TLC)
TLC is a quick, simple, and cost-effective method for qualitatively monitoring the progress of a reaction. It allows for the rapid visualization of the consumption of starting materials and the formation of the product.
Experimental Protocol: TLC Monitoring
-
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Ninhydrin stain or potassium permanganate (KMnO₄) stain
-
-
Mobile Phase:
-
A mixture of ethyl acetate and hexane (e.g., 1:2 or 1:1 v/v) is a good starting point. The polarity can be adjusted to achieve good separation.
-
Alternatively, a mixture of chloroform and methanol (e.g., 95:5 v/v) can be used.
-
-
Procedure:
-
Using a capillary tube, spot the reaction mixture onto the TLC plate alongside spots of the starting materials (Boc-Phe-OH and H-Ala-OMe) for reference.
-
Place the TLC plate in the developing chamber containing the mobile phase.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp. Boc-Phe-OH and this compound should be UV active.
-
To visualize the amine-containing compound (H-Ala-OMe), stain the plate with ninhydrin and heat gently. H-Ala-OMe will appear as a colored spot.
-
Alternatively, use a potassium permanganate stain to visualize all spots.
-
-
Data Analysis:
-
The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.
-
Calculate the Rf value for each spot (see Table 4).
-
Quantitative Data: TLC
| Compound | Approximate Rf Value (Ethyl Acetate/Hexane 1:1) |
| H-Ala-OMe | ~0.1-0.2 |
| Boc-Phe-OH | ~0.3-0.4 |
| This compound | ~0.5-0.6 |
Note: Rf values are highly dependent on the exact TLC conditions (plate, mobile phase, temperature) and should be determined experimentally.
Visualized Workflows
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Analytical Monitoring Workflow
Caption: Workflow for analytical monitoring of the reaction.
Conclusion
The analytical methods outlined in this document provide a comprehensive toolkit for researchers and scientists to effectively monitor the synthesis of this compound. The choice of method will depend on the specific requirements of the experiment, available instrumentation, and the level of quantitative detail needed. By employing these techniques, the progress of the peptide coupling reaction can be accurately tracked, leading to optimized reaction conditions and the successful synthesis of the desired dipeptide.
References
Application Notes and Protocols: Incorporation of Boc-Phe-Ala-OMe into Larger Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide N-tert-butyloxycarbonyl-L-phenylalanyl-L-alanine methyl ester (Boc-Phe-Ala-OMe) is a valuable building block in peptide synthesis. Its use allows for the efficient incorporation of the Phe-Ala motif, a sequence found in various bioactive peptides, into larger polypeptide chains. This document provides detailed application notes on the significance of the Phe-Ala sequence, protocols for both solution-phase and solid-phase peptide synthesis (SPPS) utilizing this compound, and representative data for such synthetic strategies.
Introduction and Applications
The incorporation of dipeptide units, such as this compound, offers a strategic advantage in peptide synthesis by reducing the number of coupling and deprotection cycles, which can be particularly beneficial for long or challenging sequences.[1] This approach can help to minimize the accumulation of side products and improve the overall efficiency of the synthesis.
The phenylalanine (Phe) and alanine (Ala) residues within the dipeptide contribute unique properties to the final peptide. Phenylalanine's aromatic and hydrophobic nature can enhance binding affinity to cancer cell membranes, while alanine, also hydrophobic, can improve the peptide's ability to penetrate cells.[2] Peptides containing the Phe-Ala sequence are explored for a variety of therapeutic applications, including their potential as anticancer, anthelmintic, and cytotoxic agents.[3]
Quantitative Data Summary
While specific yield and purity data for every peptide sequence will vary based on the coupling efficiency of each amino acid and the overall sequence length, the following tables provide representative data for peptides synthesized using Boc-based strategies.
Table 1: Representative Yields of Peptides Synthesized via Modified Boc SPPS
| Peptide Sequence | Crude Yield (%) | Purified Yield (%) |
| H-Ala-Val-Leu-Ile-Gly-OH | 75 | 45 |
| H-Tyr-Gly-Gly-Phe-Leu-OH (Leucine Enkephalin) | 72 | 51 |
| H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH (Bradykinin) | 65 | 38 |
Note: Data is representative and adapted from studies on modified Boc solid-phase peptide synthesis. Actual yields for sequences incorporating this compound may vary.
Experimental Protocols
Solution-Phase Synthesis of a Tetrapeptide
This protocol is adapted from the synthesis of Boc-Ser-Phe-Ala-Phe-OMe and describes the coupling of a dipeptide acid (e.g., Boc-Ser-Phe-OH) with a dipeptide methyl ester (e.g., H-Ala-Phe-OMe, derived from Boc-Ala-Phe-OMe).[3] A similar strategy can be employed to couple Boc-Phe-Ala-OH (obtained by hydrolysis of this compound) to another amino acid or peptide ester.
Materials:
-
Boc-protected dipeptide acid (e.g., Boc-Ser-Phe-OH)
-
Amino-deprotected dipeptide methyl ester hydrochloride (e.g., HCl·H-Ala-Phe-OMe)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-methylmorpholine (NMM)
-
Chloroform (CHCl₃)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino-deprotected dipeptide methyl ester hydrochloride (1 equivalent) in CHCl₃.
-
Cool the solution to 0°C and add NMM (2.1 equivalents). Stir the reaction mixture for 15 minutes.
-
In a separate flask, dissolve the Boc-protected dipeptide acid (1 equivalent) in CHCl₃.
-
Add the solution from step 3 to the reaction mixture, followed by the addition of DCC (1 equivalent).
-
Allow the reaction to stir for 24 hours at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the residue with CHCl₃ and combine the filtrates.
-
Wash the combined filtrate sequentially with 5% NaHCO₃ solution and saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to yield the crude tetrapeptide.
-
Purify the crude product by recrystallization or column chromatography.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following is a general workflow for the incorporation of this compound into a peptide sequence using Boc chemistry on a solid support, such as a Merrifield or PAM resin.[4] This process involves the sequential coupling of the dipeptide unit to a resin-bound amino acid.
Step 1: Resin Preparation and First Amino Acid Coupling
-
Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM).
-
Couple the first Boc-protected amino acid (C-terminal residue) to the resin, typically via its cesium salt to minimize racemization.[4]
Step 2: N-terminal Boc Deprotection
-
Wash the peptide-resin with DCM.
-
Treat the peptide-resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 5-30 minutes to remove the Boc protecting group.[4]
-
Wash the resin with DCM and isopropanol (IPA).
Step 3: Neutralization
-
Neutralize the resulting trifluoroacetate salt on the resin by washing with a 10% solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM.[5]
-
Wash the resin thoroughly with DCM to remove excess base and salts.
Step 4: Dipeptide Coupling (Boc-Phe-Ala-OH)
-
Note: The methyl ester of this compound must first be hydrolyzed to the free acid (Boc-Phe-Ala-OH) before it can be used in SPPS.
-
Pre-activate Boc-Phe-Ala-OH (typically 2-4 equivalents) with a coupling reagent such as DCC/HOBt or HBTU in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.
-
Add the activated dipeptide solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-4 hours, or until a completion test (e.g., Kaiser test) is negative.[5]
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
Step 5: Chain Elongation
-
Repeat steps 2-4 for each subsequent amino acid or dipeptide to be added to the sequence.
Step 6: Cleavage and Final Deprotection
-
Once the desired sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]
Visualizations
The following diagrams illustrate the logical workflow for incorporating a dipeptide unit in both solution-phase and solid-phase peptide synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Diketopiperazine Formation in Boc-Dipeptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of diketopiperazine (DKP) during Boc-dipeptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem in Boc-dipeptide synthesis?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during the synthesis of peptides, particularly at the dipeptide stage. This occurs through an intramolecular cyclization of the dipeptidyl-resin, leading to the cleavage of the dipeptide from the solid support. This side reaction reduces the yield of the desired linear peptide and complicates the purification process.
Q2: What is the primary mechanism of DKP formation in Boc-SPPS?
A2: In Boc-based Solid Phase Peptide Synthesis (SPPS), DKP formation is most likely to occur after the deprotection of the second amino acid. The acidic deprotection step removes the Boc group, leaving a protonated N-terminal amine. The subsequent neutralization step generates a free amine, which can then act as a nucleophile. This free amine can attack the ester linkage anchoring the dipeptide to the resin, leading to the formation of the stable six-membered DKP ring and cleavage from the resin.
Q3: Which peptide sequences are most susceptible to DKP formation?
A3: Dipeptide sequences containing proline at the second position (X-Pro) are notoriously prone to DKP formation. This is because the proline residue readily adopts the cis-amide bond conformation required for cyclization. Other sequences that are susceptible, though generally to a lesser extent, include those with glycine or other sterically unhindered amino acids at either the first or second position.
Q4: How does the choice of resin affect DKP formation?
A4: The type of linker and resin can influence the rate of DKP formation. Resins with more acid-labile linkers, such as the 2-chlorotrityl chloride (2-CTC) resin, can help to suppress DKP formation by allowing for milder cleavage conditions that leave the peptide attached to the resin. Standard Merrifield resins, which have a benzyl-ester linkage, are more susceptible to nucleophilic attack by the deprotected N-terminal amine of the dipeptide.
Troubleshooting Guides
Problem 1: Low yield of the desired dipeptide with no obvious impurities in the crude product.
Possible Cause: You may be experiencing "traceless" DKP formation, where the DKP byproduct is washed away during the synthesis, leaving behind unreacted resin.
Solutions:
-
Optimize the Neutralization Step: The time the N-terminal amine of the dipeptide is in its free, nucleophilic form should be minimized.
-
Implement "In Situ" Neutralization: Instead of a separate neutralization step followed by washes, perform the neutralization and the subsequent coupling of the third amino acid in the same step. This is a highly effective method for minimizing DKP formation in Boc-SPPS.[1][2][3][4]
-
Use a Hindered Base: Employ a sterically hindered base like diisopropylethylamine (DIEA) for neutralization to minimize side reactions.[3]
-
-
Choose an Appropriate Coupling Reagent:
-
Lower the Reaction Temperature: Performing the coupling and neutralization steps at a lower temperature can help to reduce the rate of DKP formation.
Problem 2: Significant peak corresponding to the DKP byproduct observed in HPLC analysis of the crude product.
Possible Cause: The conditions of your synthesis are favoring the intramolecular cyclization reaction.
Solutions:
-
Review Your Deprotection and Neutralization Protocol:
-
Acidic Deprotection: Ensure complete protonation of the N-terminal amine after Boc deprotection by using a sufficient concentration of trifluoroacetic acid (TFA). A protonated amine is not nucleophilic and cannot initiate DKP formation.
-
Minimize Exposure to Base: If not using an in situ neutralization protocol, ensure that the neutralization step is performed efficiently and that the subsequent coupling reaction is initiated promptly.
-
-
Change the Coupling Strategy:
-
Couple a Protected Dipeptide: Instead of stepwise synthesis of the first two amino acids on the resin, consider synthesizing the Boc-dipeptide in solution first and then coupling it to the resin-bound amino acid. This bypasses the vulnerable dipeptidyl-resin intermediate.
-
-
Modify the C-terminal Amino Acid: If the sequence allows, consider temporarily protecting the C-terminal carboxyl group as a less reactive derivative to disfavor cyclization.
Quantitative Data
The following table summarizes the impact of different deprotection and coupling strategies on the formation of diketopiperazine.
| Strategy | Reagents | Key Feature | DKP Formation | Reference |
| Standard Boc-SPPS | TFA, DIEA, DCC/HOBt | Separate deprotection, neutralization, and coupling steps | Can be significant, especially for susceptible sequences | General Knowledge |
| In Situ Neutralization | TFA, DIEA, HBTU/HOBt | Neutralization and coupling occur simultaneously | Significantly Reduced | [1][2][4] |
| BOP Coupling | TFA, DIEA, BOP | Use of phosphonium-based coupling reagent | Substantially Inhibited | [5] |
| HCl Deprotection | HCl in dioxane | Alternative deprotection acid | Suppresses DKP formation |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle (Prone to DKP Formation)
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washes: Wash the resin with DCM, followed by isopropanol, and then DCM.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM for 5 minutes (repeat twice).
-
Washes: Wash the resin with DCM.
-
Coupling: Couple the next Boc-protected amino acid using a standard coupling reagent like DCC/HOBt in DCM/DMF.
Protocol 2: Boc-SPPS with In Situ Neutralization to Minimize DKP Formation
-
Resin Swelling: Swell the Merrifield resin in DCM.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washes: Wash the resin with DCM.
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents) with HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the pre-activation mixture.
-
Immediately add the activated amino acid/base mixture to the deprotected peptidyl-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washes: Wash the resin with DMF and DCM.
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) formation in Boc-SPPS.
References
- 1. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Racemization in Boc-Phe-Ala-OMe Coupling
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize racemization during the critical coupling step of Boc-L-Phenylalanine and L-Alanine methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a significant problem?
A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers, losing its stereochemical integrity. In peptide synthesis, this is a major issue because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the sequence of L-amino acids. The primary cause of racemization during peptide bond formation is the creation of a planar oxazolone (or azlactone) intermediate after the carboxylic acid group is activated by a coupling reagent.[1] This planar structure allows for the loss of the original stereochemistry at the alpha-carbon.[1] The presence of D-amino acid impurities can lead to peptides with altered conformations, reduced or abolished biological activity, and potential immunogenicity.
Q2: Why is the coupling of Boc-Phe-Ala-OMe particularly susceptible to racemization?
A2: Phenylalanine (Phe) is one of the amino acids known to be susceptible to racemization under certain coupling conditions.[1] The susceptibility arises from the formation of the oxazolone intermediate, which is a general mechanism for N-protected amino acids (except for glycine, which is achiral, and proline, which cannot form an oxazolone). The electron-withdrawing nature of the N-protecting group (like Boc) increases the acidity of the alpha-proton, making it easier to be removed by a base, which facilitates the formation of the planar, achiral oxazolone intermediate.
Q3: What are the primary factors that influence the extent of racemization during the coupling reaction?
A3: Several factors critically influence the rate of racemization.[2] These include the choice of coupling reagent, the use and type of additives, the strength and steric hindrance of the base used, the polarity of the solvent, the reaction temperature, and the duration of the carboxyl group's activation.[1][2][3][4] Optimizing each of these parameters is key to preserving the stereochemical purity of the final peptide.
Q4: Which coupling reagents are best for minimizing racemization?
A4: While highly efficient, carbodiimide reagents like DCC and DIC can cause significant racemization if used without additives.[1] The preferred approach is to use them in combination with racemization-suppressing additives like HOBt or Oxyma.[1][5] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) reagents are known for high coupling rates and are generally effective at minimizing racemization, especially when used with additives and appropriate bases.[3][5] For particularly challenging cases, reagents like DEPBT have shown a remarkable resistance to racemization.[5]
Q5: How do additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) prevent racemization?
A5: Additives like HOBt and HOAt are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[2][6][7] When the Boc-amino acid is activated, it can form a highly reactive O-acylisourea intermediate (with carbodiimides) which is prone to cyclizing into the problematic oxazolone. HOBt and HOAt intercept this intermediate to form an active ester (OBt or OAt ester). These active esters are more stable than the O-acylisourea and are less prone to forming the oxazolone, yet they are still reactive enough to couple efficiently with the amine component (H-Ala-OMe), thus minimizing the window of opportunity for racemization.
Q6: What is the most appropriate base to use for the this compound coupling?
A6: The choice of base is critical, as stronger or sterically unhindered bases can directly abstract the α-proton, leading to racemization.[3][8] The general recommendation is to use the minimum amount necessary of a weaker, sterically hindered base.[1] The order of preference to minimize racemization is typically: 2,4,6-collidine (TMP) > N-methylmorpholine (NMM) > N,N-diisopropylethylamine (DIEA) > triethylamine (TEA).[2][3] For the this compound coupling, NMM or the even weaker base, 2,4,6-collidine, are excellent choices.[3]
Troubleshooting Guide
Problem: High levels of the Boc-L-Phe-D-Ala-OMe diastereomer are detected after the coupling reaction.
This is the most common issue and indicates significant racemization has occurred. The following troubleshooting steps, organized by contributing factor, can help identify and solve the problem.
Cause 1: Suboptimal Coupling Reagent and Additive Combination
Carbodiimides used alone or inefficient coupling systems can dramatically increase racemization.
Solution: Always use a coupling reagent in conjunction with a racemization-suppressing additive.[1] Refer to the table below for a comparison of common systems.
Data Presentation: Comparison of Coupling Reagent & Additive Systems
| Coupling Reagent | Additive | Relative Racemization Risk | Key Considerations |
|---|---|---|---|
| DIC (Diisopropylcarbodiimide) | None | High | Not recommended without an additive.[1] |
| DIC (Diisopropylcarbodiimide) | HOBt or Oxyma | Low | A classic, cost-effective, and reliable method for minimizing racemization.[5][7] |
| HBTU / HATU | HOBt / HOAt (built-in) | Low to Moderate | Very efficient coupling. Racemization can be controlled by avoiding pre-activation and using a weak, hindered base.[3][9] |
| DEPBT | None | Very Low | Excellent choice for racemization-prone amino acids like Histidine, and a strong option for Phenylalanine.[5] |
| TFFH (in situ fluoride) | None | Very Low | Generates amino acid fluorides which react rapidly with low levels of racemization.[10] |
Cause 2: Incorrect Base Selection or Concentration
The presence of a strong or excess base is a primary driver of racemization.[1]
Solution: Switch to a weaker, more sterically hindered base and use only the stoichiometric amount required to neutralize any salts (e.g., H-Ala-OMe·HCl) and facilitate the reaction.
Data Presentation: Impact of Organic Base on Racemization
| Base | Common Abbreviation | Steric Hindrance | Racemization Potential |
|---|---|---|---|
| Triethylamine | TEA | Low | High |
| N,N-Diisopropylethylamine | DIEA, DIPEA | Moderate | Moderate to High |
| N-Methylmorpholine | NMM | High | Low |
| 2,4,6-Collidine | TMP | Very High | Very Low[2][3] |
Cause 3: Suboptimal Reaction Conditions (Temperature, Solvent, Activation Time)
High temperatures and polar solvents can accelerate the rate of racemization.[1][4]
Solution: Modify the reaction setup to favor the desired coupling over the racemization side reaction.
-
Temperature: Perform the coupling at a lower temperature, such as 0 °C, to reduce the rate of both oxazolone formation and enolization.[1][3]
-
Solvent: If reagent solubility allows, use a less polar solvent. A mixture of Dichloromethane (DCM) and DMF (1:1) is often better than pure DMF.[9]
-
Activation Time: Avoid prolonged pre-activation of the Boc-Phe-OH.[3] It is often best to add the coupling reagent directly to the mixture of the Boc-amino acid, the amine, and the base (in situ activation).[3] If pre-activation is required, it should be kept to a minimum (e.g., < 5 minutes).[9]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/HOBt
This protocol is a robust and widely used method for minimizing racemization.
-
Preparation: In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.0 eq) in Dichloromethane (DCM).
-
Neutralization: Cool the solution to 0 °C in an ice bath. Add N-methylmorpholine (NMM) (1.0 eq) dropwise and stir for 15 minutes.
-
Addition of Acid & Additive: Add Boc-L-Phe-OH (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the reaction mixture.
-
Coupling: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) to the cooled solution.
-
Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once complete, filter the diisopropylurea byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Protocol 2: High-Efficiency, Low-Racemization Coupling using HATU
This method is suitable for rapid coupling, with racemization controlled by the choice of base and in situ activation.
-
Preparation: In a round-bottom flask, dissolve Boc-L-Phe-OH (1.0 eq), H-Ala-OMe·HCl (1.0 eq), and 1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add 2,4,6-collidine (2.2 eq) to the mixture.
-
Activation & Coupling: Add HATU (1.1 eq) to the cooled mixture. The activation and coupling occur simultaneously.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and perform aqueous washes as described in Protocol 1. Concentrate the organic layer to obtain the crude product for purification.
Mandatory Visualizations
Caption: Mechanism of racemization via oxazolone formation and its suppression.
Caption: A step-by-step troubleshooting workflow for high racemization.
Caption: Decision tree for selecting an appropriate coupling method.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Boc Deprotection with TFA
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete tert-butyloxycarbonyl (Boc) deprotection using trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection with TFA?
Incomplete Boc deprotection can stem from several factors, often related to reaction conditions and substrate characteristics:
-
Insufficient Acid Concentration or Time: The rate of Boc cleavage is highly dependent on the acid concentration.[1] Standard conditions may not be sufficient for all substrates, and a low acid strength can significantly slow down the reaction.[1] Insufficient reaction time is also a frequent cause of incomplete deprotection.[1][2]
-
Steric Hindrance: Increased steric bulk around the carbamate nitrogen can hinder the approach of the acid catalyst, slowing the cleavage reaction.[1] This is often observed with sterically hindered amino acids like valine and leucine, as well as N-methylated amino acids.[1]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently accessing all the peptide chains, leading to incomplete deprotection.[1] Interestingly, 100% TFA may cause less resin swelling than a 55% TFA solution in dichloromethane (DCM), potentially leading to lower purity.[1][3]
-
Substrate Solubility: Poor solubility of the Boc-protected compound in the reaction solvent can lead to incomplete deprotection.
Q2: What are the signs of incomplete Boc deprotection?
Signs of incomplete deprotection can be observed through various analytical techniques:
-
Complex product mixture: Analysis by HPLC or LC-MS may show a complex mixture of products instead of a clean, single peak for the desired product.[2]
-
Presence of starting material: The most direct evidence is the detection of the Boc-protected starting material in the crude reaction mixture via TLC, HPLC, or LC-MS.[2]
-
Deletion sequences in peptides: In SPPS, incomplete deprotection can lead to the failure of the subsequent amino acid to couple, resulting in deletion sequences in the final peptide.[1][2]
Q3: What are the primary side reactions during Boc deprotection with TFA, and how can they be prevented?
The primary side reaction is the alkylation of nucleophilic residues by the reactive tert-butyl cation (tBu⁺) generated during the cleavage of the Boc group.[2][4][5]
-
Susceptible Residues: Amino acids with nucleophilic side chains are particularly vulnerable, including:
-
Prevention with Scavengers: Scavengers are added to the deprotection reaction to trap the tert-butyl cation, preventing it from reacting with the desired product.[2][4][6] The choice of scavenger depends on the sensitive residues present.
Troubleshooting Guides
Problem 1: Low yield of deprotected product detected by LC-MS.
This often indicates incomplete deprotection or significant side product formation.[1]
Troubleshooting Workflow for Incomplete Boc Deprotection
Caption: A flowchart outlining the steps to troubleshoot low yields in Boc deprotection.
Suggested Actions:
-
Verify Reagents: Ensure the TFA is fresh and not diluted by atmospheric moisture.
-
Extend Reaction Time: Monitor the reaction at regular intervals (e.g., 30 min, 1 hr, 2 hr) by TLC or LC-MS to determine the optimal time for complete conversion.[1]
-
Increase Acid Strength: If using a lower concentration of TFA (e.g., 20-25% in DCM), consider increasing it.[1]
-
Optimize Resin Swelling (SPPS): For solid-phase synthesis, ensure adequate resin swelling. A solution of 55% TFA in DCM has been shown to improve resin swelling compared to 100% TFA.[1][3]
Problem 2: Mass corresponding to S-tert-butylation (+56 Da) or oxidation (+16 Da) is observed in the LC-MS.
This confirms that side reactions are occurring and requires the use or optimization of a scavenger cocktail.[1]
Scavenger Selection Guide
| Amino Acid Residue | Common Side Reaction | Recommended Scavengers |
| Tryptophan (Trp) | tert-butylation | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole, 1,2-Ethanedithiol (EDT)[2][4] |
| Methionine (Met) | S-alkylation, Oxidation | Thioanisole, Dimethyl Sulfide (DMS)[2][4] |
| Cysteine (Cys) | S-alkylation | Ethanedithiol (EDT)[2] |
| Tyrosine (Tyr) | tert-butylation | Anisole, Phenol[2][7] |
General Scavenger Cocktails:
-
TFA/TIS/H₂O (95:2.5:2.5 v/v/v): A common and effective cocktail for many peptides.[2][7]
-
"Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v): Used for peptides with multiple sensitive residues.[2]
Mechanism of Scavenger Action
Caption: Diagram showing the role of scavengers in preventing side reactions.
Experimental Protocols
Protocol 1: Solution-Phase Boc Deprotection
This protocol provides a starting point for deprotection in solution.
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask with a stir bar.[1]
-
Cooling: Cool the solution to 0 °C in an ice bath.[1]
-
Addition of Reagents: Add an equal volume of a pre-prepared deprotection cocktail. A recommended starting cocktail is 50% TFA / 48% DCM / 2% TIS.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.[1] Monitor the reaction progress by TLC or LC-MS.[8]
-
Work-up:
-
Concentrate the solution in vacuo using a rotary evaporator.[1]
-
To remove residual TFA, co-evaporate with toluene (2-3 times).[1]
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[8]
-
Protocol 2: Solid-Phase Boc Deprotection (SPPS)
This protocol is for the deprotection of a peptide on a resin.
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.[1]
-
Deprotection Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid sequence. For a general-purpose cocktail, use TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2]
-
Cleavage Reaction: Add the cleavage cocktail (2-3 mL) to the swollen resin and agitate the mixture at room temperature for 2-3 hours.[1]
-
Peptide Isolation:
-
Precipitation and Washing:
Analytical Monitoring
Regular monitoring of the deprotection reaction is crucial for troubleshooting and optimization.
| Analytical Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Provides unambiguous evidence of the tert-butyl group's removal. Allows for monitoring reaction completion by observing the disappearance of the Boc proton signal (a singlet at ~1.4 ppm).[9] | Requires a relatively pure sample. The N-H proton signal can sometimes be broad or difficult to observe.[9] |
| LC-MS | Separates components of a mixture and determines their mass-to-charge ratio. | Highly sensitive for detecting starting material, product, and side products. Essential for identifying issues like tert-butylation (+56 Da).[1] | Not typically quantitative without calibration. |
| TLC | Separates components based on polarity. | Fast, simple, and inexpensive for qualitative monitoring of reaction progress. | Less sensitive and provides less structural information than other methods. |
| IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Can show the disappearance of the C=O stretch of the carbamate (around 1680-1720 cm⁻¹).[9] | Can be difficult to interpret in complex molecules. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Boc-Phe-Ala-OMe in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered when using Boc-Phe-Ala-OMe in Solid-Phase Peptide Synthesis (SPPS). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound in SPPS?
A1: The most prevalent side reaction is the formation of a cyclic dipeptide, known as a 2,5-diketopiperazine (DKP). This occurs after the deprotection of the Boc group from the phenylalanine residue. The newly exposed N-terminal amine of the dipeptide can intramolecularly attack the ester linkage to the solid support, leading to the cleavage of the dipeptide from the resin as the cyclic DKP. This results in a truncated peptide and reduced yield of the desired full-length peptide.
Q2: What other side reactions can occur with this compound?
A2: Besides diketopiperazine formation, other potential side reactions include:
-
Racemization: The chiral center of the phenylalanine or alanine residue can undergo epimerization, especially during the activation step of the coupling reaction. This leads to the incorporation of the D-amino acid instead of the desired L-amino acid, resulting in diastereomeric impurities that can be difficult to separate.
-
Side reactions involving the methyl ester: The C-terminal methyl ester of alanine can be susceptible to hydrolysis or aminolysis under certain conditions, although this is less common during standard SPPS cycles.
Q3: How can I detect the formation of diketopiperazine?
A3: Diketopiperazine formation can be detected by analyzing the crude peptide product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The DKP will typically appear as a distinct, often earlier-eluting peak in the HPLC chromatogram with a mass corresponding to the cyclic dipeptide of Phe-Ala.
Q4: Does the choice of solid support influence the rate of diketopiperazine formation?
A4: Yes, the choice of resin and linker can influence the rate of DKP formation. Resins with more acid-labile linkers, like 2-chlorotrityl chloride (2-CTC) resin, can sometimes suppress DKP formation due to the steric hindrance provided by the trityl group. Conversely, standard resins like Wang or Merrifield can be more susceptible.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide and Presence of a Major Impurity
Possible Cause: Diketopiperazine (DKP) formation.
Troubleshooting Steps:
-
Confirm DKP Formation: Analyze the crude product by HPLC and MS to confirm the presence of the DKP impurity.
-
Optimize Deprotection and Coupling Strategy:
-
Use a Pre-formed Dipeptide: The most effective way to avoid DKP formation is to couple Boc-Phe-Ala-OH to the resin instead of stepwise coupling of the individual amino acids.
-
In Situ Neutralization/Coupling: If stepwise synthesis is necessary, use an in situ neutralization protocol immediately followed by the coupling of the next amino acid. This minimizes the time the free N-terminal amine of the dipeptide is exposed to basic conditions.
-
Use Milder Deprotection Conditions: For Fmoc-based synthesis, which is also prone to DKP, using a milder base for deprotection, such as a solution of 2% DBU and 5% piperazine in NMP, has been shown to reduce DKP formation compared to 20% piperidine in DMF. While this is an example from Fmoc chemistry, the principle of using milder basic conditions where applicable in Boc-SPPS can be considered.
-
Issue 2: Presence of Diastereomeric Impurities in the Final Product
Possible Cause: Racemization of the Phenylalanine or Alanine residue.
Troubleshooting Steps:
-
Optimize Coupling Conditions:
-
Choice of Coupling Reagent: Use a coupling reagent system known for low racemization potential, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
-
Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of racemization.
-
Minimize Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding it to the resin.
-
-
Choice of Base: Use a weaker auxiliary base during coupling if possible, as strong bases can promote racemization.
Quantitative Data on Side Reactions
| Deprotection Reagent | Solvent | DKP Formation (%) |
| 20% (v/v) piperidine | DMF | 13.8 |
| 5% (v/v) piperidine | DMF | 12.2 |
| 20% (v/v) piperidine | Toluene | 11.7 |
| 5% (w/v) piperazine | DMF | < 4 |
| 5% (w/v) piperazine | NMP | < 4 |
| 2% DBU / 5% piperazine | NMP | Drastically Reduced |
Data adapted from a study on a DKP-prone sequence in Fmoc-SPPS and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Standard Boc-SPPS of a Dipeptide Prone to DKP Formation (for comparison)
-
Resin Preparation: Swell Merrifield resin (1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).
-
First Amino Acid Coupling (Alanine):
-
Dissolve Boc-Ala-OH (3 eq.) and cesium carbonate (1.5 eq.) in DMF.
-
Add the solution to the resin and heat at 50 °C for 12-24 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIPEA) in DMF (10 mL) for 5 minutes.
-
Wash the resin with DMF (3 x 10 mL).
-
-
Second Amino Acid Coupling (Phenylalanine):
-
Dissolve Boc-Phe-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL).
-
Add the coupling solution to the resin and shake at room temperature for 2 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Cleavage and Analysis:
-
Cleave the dipeptide from a small sample of resin using a suitable cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers).
-
Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.
-
Protocol 2: Optimized Boc-SPPS to Minimize DKP Formation
-
Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin (1 g, 1 mmol/g loading) in DCM (10 mL) for 1 hour.
-
First Amino Acid Attachment (Alanine):
-
Dissolve Boc-Ala-OH (1.5 eq.) and DIPEA (3 eq.) in DCM (10 mL).
-
Add the solution to the resin and shake at room temperature for 2 hours.
-
Wash the resin with DCM (3 x 10 mL) and cap any remaining active sites with a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
Boc Deprotection:
-
Treat the resin with 20% TFA in DCM (10 mL) for 10 minutes.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
In Situ Neutralization and Second Amino Acid Coupling (Phenylalanine):
-
In a separate vessel, pre-activate Boc-Phe-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 5 minutes.
-
Add DIPEA (6 eq.) to the pre-activated solution.
-
Immediately add the activated amino acid solution to the deprotected and washed resin.
-
Shake at room temperature for 1-2 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Cleavage and Analysis:
-
Cleave the dipeptide from the resin using a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
Analyze the crude product by HPLC and compare the results with the standard protocol. A significant reduction in the DKP byproduct peak should be observed.
-
Visualizations
Technical Support Center: Optimizing Coupling Reactions for Boc-Phe-Ala-OMe
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of the dipeptide Boc-Phe-Ala-OMe. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data for various coupling methods to help you achieve optimal reaction times and yields.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when synthesizing this compound?
The primary challenges in the coupling of Boc-L-phenylalanine (Boc-Phe-OH) to L-alanine methyl ester (H-Ala-OMe) are ensuring complete reaction to achieve a high yield and minimizing the risk of racemization at the chiral center of the phenylalanine residue. The bulky tert-butyloxycarbonyl (Boc) protecting group on the phenylalanine can cause steric hindrance, potentially slowing down the reaction rate.[1]
Q2: Which factors most significantly impact the coupling reaction time and yield?
Several factors influence the efficiency of the coupling reaction:
-
Choice of Coupling Reagent: More powerful activating agents can significantly reduce reaction times and improve yields, especially for potentially hindered couplings.[1]
-
Solvent: The solvent must effectively dissolve all reactants and facilitate the reaction. Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are commonly used.[1][2]
-
Temperature: While most coupling reactions are run at room temperature, slight heating can sometimes increase the rate. However, this may also increase the risk of side reactions, including racemization.[1][3]
-
Base: The choice and amount of base are critical for neutralizing salts and activating the coupling reagent. Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are preferred to minimize racemization.[4][5]
-
Concentration: Higher concentrations of reactants can lead to faster reaction rates.[6]
Q3: How can I minimize racemization during the coupling of Boc-Phe-OH?
Racemization can be a significant issue, leading to diastereomeric impurities. To minimize this:
-
Use Racemization-Suppressing Additives: Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® are highly effective at preventing racemization when used with carbodiimide coupling reagents.[3][7][8]
-
Choose Appropriate Coupling Reagents: Onium salt reagents like HATU and HBTU are known to be very effective at suppressing racemization.[9]
-
Control the Temperature: Perform the reaction at a controlled temperature, typically starting at 0°C and allowing it to slowly warm to room temperature.[5]
-
Use a Weak Base: Employ a weaker, non-nucleophilic base like N-methylmorpholine (NMM) instead of stronger bases when possible.[4]
Q4: Can I monitor the progress of the coupling reaction?
Yes, the progress of the reaction can be monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (Boc-Phe-OH and H-Ala-OMe), you can observe the consumption of the starting materials and the appearance of the product spot.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Coupling Reagent: The chosen reagent may not be potent enough to overcome the steric hindrance of the Boc-Phe. 2. Incomplete Activation: The carboxylic acid of Boc-Phe-OH is not being fully activated before the addition of the amine. 3. Degraded Reagents: The coupling reagent, Boc-Phe-OH, or H-Ala-OMe may have degraded due to improper storage. 4. Poor Solubility: Reactants are not fully dissolved in the chosen solvent. | 1. Switch to a more powerful coupling reagent: Consider using HATU or HBTU, which are known for their high efficiency.[1] 2. Pre-activation: Allow the Boc-Phe-OH to react with the coupling reagent and additive (if applicable) for a short period (e.g., 5-10 minutes) before adding the H-Ala-OMe solution. 3. Use fresh, high-quality reagents: Ensure all chemicals are dry and have been stored correctly. 4. Optimize the solvent: Try a different solvent or a solvent mixture (e.g., DCM/DMF) to improve solubility. |
| Presence of Unreacted Starting Material | 1. Insufficient Reaction Time: The reaction was not allowed to proceed to completion. 2. Sub-stoichiometric Reagents: Incorrect amounts of reagents were used. 3. Low Reaction Temperature: The reaction is proceeding too slowly at the current temperature. | 1. Increase the reaction time: Monitor the reaction by TLC and allow it to stir for a longer period (e.g., overnight). 2. Check stoichiometry: Ensure that at least stoichiometric amounts of the coupling reagent and H-Ala-OMe are used relative to Boc-Phe-OH. A slight excess of the amine component can be beneficial. 3. Increase the temperature: If extending the time is not effective, consider gently warming the reaction to 30-40°C, while monitoring for potential side products by TLC.[1] |
| Multiple Product Spots on TLC (Potential Diastereomers) | 1. Racemization: The chiral center of Boc-Phe-OH has epimerized during the reaction, leading to the formation of Boc-D-Phe-Ala-OMe. | 1. Add a racemization suppressant: If using a carbodiimide like DCC or EDC, ensure an additive such as HOBt or OxymaPure is included.[3][7] 2. Use a less basic amine: Switch from DIEA to a weaker base like NMM.[4] 3. Lower the reaction temperature: Start the reaction at 0°C before allowing it to warm to room temperature.[5] 4. Change coupling reagent: Switch to a reagent known for low racemization, such as HATU.[9] |
| Formation of N-acylurea Byproduct | 1. Use of Carbodiimide Reagents (DCC/EDC): This is a known side reaction where the activated O-acylisourea intermediate rearranges to a stable N-acylurea. | 1. Add HOBt or OxymaPure: These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[5] 2. Switch to a different class of coupling reagent: Phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) salts do not produce this byproduct.[10] |
Data Presentation: Comparison of Common Coupling Methods
The following table provides an illustrative comparison of common coupling reagents for the synthesis of this compound. The data is based on typical outcomes reported in the literature for similar solution-phase peptide couplings.
| Coupling Reagent | Additive | Base | Typical Reaction Time (hours) | Typical Yield (%) | Potential for Racemization | Key Considerations |
| DCC | HOBt | NMM | 12 - 24 | 75 - 85 | Low to Moderate | Cost-effective. Dicyclohexylurea (DCU) byproduct is insoluble and must be filtered off.[2][8] |
| EDC·HCl | HOBt | DIEA | 4 - 12 | 80 - 90 | Low to Moderate | Water-soluble carbodiimide; byproduct is also water-soluble, simplifying workup.[5] |
| HBTU | HOBt (optional) | DIEA | 1 - 4 | > 90 | Low | Good balance of reactivity and cost. Fast reaction times.[8][9] |
| HATU | None | DIEA | 0.5 - 2 | > 95 | Very Low | Highly reactive, excellent for sterically hindered couplings and minimizing racemization.[9][11] |
| PyBOP | None | DIEA | 2 - 6 | > 90 | Low | Phosphonium-based reagent, avoids guanidinylation side products sometimes seen with uronium salts.[10] |
Note: Yields and reaction times are estimates and can vary based on specific experimental conditions such as solvent, temperature, and reactant purity.
Experimental Protocols
The following are detailed solution-phase protocols for the synthesis of this compound using different coupling reagents.
Protocol 1: DCC/HOBt Mediated Coupling
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
5% Sodium bicarbonate solution
-
1M Hydrochloric acid solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve L-alanine methyl ester hydrochloride (1.0 eq) in DCM.
-
Add N-methylmorpholine (1.1 eq) and stir for 15 minutes at 0°C.
-
In a separate flask, dissolve Boc-L-phenylalanine (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM.
-
Add DCC (1.0 eq) to the Boc-Phe-OH solution and stir for 20 minutes at 0°C.
-
Add the solution containing the activated Boc-Phe-OH to the flask with the H-Ala-OMe.
-
Allow the reaction mixture to stir at room temperature for 24 hours.[2]
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 5% NaHCO₃ solution, 1M HCl solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: HATU Mediated Coupling
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
5% Sodium bicarbonate solution
-
1M Hydrochloric acid solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve Boc-L-phenylalanine (1.0 eq) and H-Ala-OMe·HCl (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIEA (3.0 eq) to the solution and stir for 5 minutes.
-
Add HATU (1.05 eq) to the reaction mixture.[11]
-
Stir the reaction at room temperature for 2 hours, monitoring completion by TLC.
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl solution, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualizations
Troubleshooting Workflow for Low Coupling Yield
Caption: Troubleshooting workflow for low coupling yield.
General Peptide Coupling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. bachem.com [bachem.com]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
- 11. First total synthesis of hoshinoamide A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Boc-Phe-Ala-OMe and its Derivatives
Welcome to the technical support center for the purification of Boc-Phe-Ala-OMe and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound and related dipeptides.
Problem 1: The product is an oil and will not solidify or crystallize.
-
Possible Cause 1: Residual Solvents. Even trace amounts of solvent can prevent the solidification of the product.
-
Solution: Ensure the product is thoroughly dried under high vacuum. Co-evaporation with a solvent in which the product is soluble but the impurity is not can sometimes help. For instance, if your product is in ethyl acetate, you can try repeated evaporations with dichloromethane to remove residual ethyl acetate.
-
-
Possible Cause 2: Presence of Impurities. Impurities can interfere with the crystal lattice formation.[1]
-
Solution 1: Solvent Trituration. Stirring the oily product with a non-polar solvent like diethyl ether, isopropyl ether, or hexanes can sometimes induce solidification or precipitation of the pure compound, leaving impurities dissolved.[1]
-
Solution 2: Purification by Chromatography. If trituration fails, silica gel column chromatography is a reliable method to separate the desired peptide from impurities. A common eluent system is a gradient of ethyl acetate in hexanes.[2]
-
-
Possible Cause 3: Hygroscopic Nature. The product may be absorbing moisture from the atmosphere, preventing crystallization.[1]
-
Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use freshly dried solvents.[1]
-
Problem 2: Low yield after purification by column chromatography.
-
Possible Cause 1: Product Streaking on the Column. The polar nature of the peptide backbone can cause the product to streak on the silica gel, leading to poor separation and lower yields.
-
Solution: Add a small amount of a polar solvent, like methanol (0.5-1%), to the eluent system to improve the elution of the product. Be cautious, as too much polar solvent can co-elute impurities.
-
-
Possible Cause 2: Product Insolubility. The hydrophobic nature of the Boc group and the aromatic side chains of phenylalanine can lead to poor solubility in the column's mobile phase.[3]
-
Solution: Choose a solvent system where the product is readily soluble. A mixture of dichloromethane and ethyl acetate can be a good starting point.
-
Problem 3: Presence of urea byproducts (e.g., DCU or DIU) in the final product.
-
Possible Cause: Incomplete removal of urea byproducts from carbodiimide coupling reagents (e.g., DCC, DIC) during work-up.[3]
-
Solution 1: Filtration. Dicyclohexylurea (DCU) is largely insoluble in many organic solvents like dichloromethane and can be removed by filtration before aqueous work-up.[2]
-
Solution 2: Modified Work-up. After the reaction, cool the mixture to promote precipitation of the urea byproduct, filter, and then proceed with the standard aqueous work-up.
-
Solution 3: Chromatography. If urea byproducts persist, they can typically be separated by silica gel column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities include:
-
Unreacted starting materials: Residual Boc-Phe-OH and Ala-OMe.[3]
-
Coupling reagent byproducts: Dicyclohexylurea (DCU) or diisopropylurea (DIU) if DCC or DIC are used.[3]
-
N-acylurea: An unreactive byproduct that can form from the coupling reagent.[3]
-
Racemized products: Epimers of the desired dipeptide can form if the coupling conditions are not optimized.[3]
Q2: What is a standard protocol for the purification of this compound?
A2: A typical purification workflow involves an initial work-up followed by chromatography.
Experimental Workflow: Purification of this compound
Caption: General purification workflow for this compound.
Q3: Are there any specific challenges related to the hydrophobicity of this compound?
A3: Yes, the bulky and nonpolar tert-butoxycarbonyl (Boc) protecting group, combined with the phenyl group of phenylalanine, imparts significant hydrophobicity to the molecule.[3] This can lead to:
-
Poor solubility in aqueous solutions, which can complicate the work-up procedure.[3]
-
Strong retention on reversed-phase HPLC columns, often requiring high concentrations of organic solvent for elution.[3]
-
A tendency for the molecule to aggregate , which can interfere with purification and reduce yields.[3]
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): To check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Experimental Protocols
Protocol 1: Synthesis and Purification of a Model Dipeptide (Boc-Trp-Phe-OMe)
This protocol for a similar dipeptide can be adapted for this compound.[2]
-
Preparation of Phenylalanine Methyl Ester (Free Base):
-
Dissolve L-phenylalanine methyl ester hydrochloride (1.1 equivalents) in dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) and stir for 15-20 minutes at room temperature. The resulting solution contains the free base and is used directly in the next step.
-
-
Peptide Coupling Reaction:
-
In a separate flask, dissolve Boc-L-tryptophan (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add the solution of L-phenylalanine methyl ester from step 1 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the dipeptide.
-
Logical Flow: Troubleshooting Crystallization Issues
Caption: A logical workflow for troubleshooting product solidification.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15136-29-5 | [4][5][6] |
| Molecular Formula | C₁₈H₂₆N₂O₅ | [4] |
| Molecular Weight | 350.41 g/mol | [4] |
| Appearance | Colorless oil that solidifies upon storage | [7] |
Table 2: Common Solvents for Purification
| Purification Step | Solvent(s) | Purpose |
| Extraction | Ethyl Acetate, Dichloromethane | To separate the product from aqueous solutions. |
| Trituration/Crystallization | Diethyl ether, Isopropyl ether, Hexanes | To induce solidification and remove soluble impurities.[1] |
| Column Chromatography | Ethyl Acetate/Hexane gradient | To separate the product from closely related impurities.[2] |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 15136-29-5 [chemicalbook.com]
- 6. N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester | C18H26N2O5 | CID 10697741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Technical Support Center: Aspartimide Formation in Boc-Protected SPPS
This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and troubleshooting aspartimide formation, a critical side reaction in Boc-protected solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in Boc-SPPS?
Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen attacks the side-chain carbonyl of an aspartic acid (Asp) residue. This forms a five-membered succinimide ring, known as an aspartimide.[1] This intermediate is problematic for several reasons:
-
Formation of Isomers: The aspartimide ring can be opened by hydrolysis, leading to a mixture of the desired α-aspartyl peptide and an undesired β-aspartyl peptide, where the peptide backbone continues from the side-chain carboxyl group.[1][2]
-
Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization, which can result in a mix of D- and L-isomers in the final peptide products.[1]
-
Purification Challenges: The resulting β-aspartyl and D-aspartyl peptides often have identical masses and similar chromatographic properties to the target peptide, making them extremely difficult or impossible to separate by standard HPLC.[3]
Q2: What is the primary cause of aspartimide formation in Boc-protected synthesis?
Unlike Fmoc-SPPS where aspartimide formation is predominantly base-catalyzed during the repeated piperidine deprotection steps, in Boc-SPPS, the side reaction is primarily acid-catalyzed .[4][5] While Boc-SPPS generally sees minimal aspartimide formation during the synthesis cycles, the strong acid conditions required for the final cleavage from the resin, typically using anhydrous hydrogen fluoride (HF), can promote this cyclization.[4][5]
Q3: Which amino acid sequences are most susceptible to this side reaction?
Aspartimide formation is highly sequence-dependent. The risk is greatest when the amino acid C-terminal to the Asp residue has a small, unhindered side chain, which allows the backbone nitrogen to easily attack the Asp side chain. The most problematic sequences include:
Q4: How can I minimize aspartimide formation through the choice of protecting groups?
The selection of the side-chain protecting group for aspartic acid is the most critical factor in controlling aspartimide formation in Boc-SPPS.
-
Boc-Asp(O-cyclohexyl)-OH (OcHex): This is the recommended protecting group for minimizing aspartimide formation.[2] The bulky and conformationally rigid cyclohexyl group provides significant steric hindrance, making the intramolecular cyclization less favorable. Historically, its use in Boc-SPPS has led to minimal aspartimide formation.[4][5]
-
Boc-Asp(O-benzyl)-OH (OBzl): While widely used, the benzyl ester is more susceptible to aspartimide formation compared to the cyclohexyl ester, especially during prolonged or harsh HF cleavage conditions.[2]
Q5: What are the optimal final cleavage conditions to prevent this side reaction?
Careful control of the final HF cleavage step is crucial.
-
Temperature: Performing the cleavage at a reduced temperature (e.g., 0-5 °C) is highly recommended. Lower temperatures slow down the rate of aspartimide formation.
-
"Low-High" HF Procedure: This two-step method is effective for sensitive sequences. A preliminary "low HF" step (e.g., HF:dimethylsulfide (DMS):p-cresol, 25:65:10) is performed at a low temperature. This SN2-type deprotection is milder and reduces the formation of carbocations that can lead to side reactions, including aspartimide formation. This is followed by a standard "high HF" step to complete the cleavage.
-
Scavengers: While scavengers are primarily used to prevent alkylation of sensitive residues like Trp and Met, their presence in the cleavage cocktail is standard practice and essential for overall peptide integrity.
Q6: Do in-situ neutralization protocols help reduce aspartimide risk?
Yes, using in situ neutralization protocols during the coupling steps can contribute to minimizing side reactions.[8][9] In these protocols, neutralization of the protonated N-terminal amine (after TFA deprotection) occurs simultaneously with the coupling of the next amino acid.[9][10] This approach avoids a separate, prolonged exposure to a free base, which, although less of a concern than in Fmoc chemistry, helps maintain a cleaner synthesis environment and can suppress potential side reactions.[6]
Troubleshooting Guide
Problem: Analytical results (HPLC/MS) of my cleaved peptide show a significant impurity with the same mass as my target peptide, but it co-elutes or has a slightly different retention time.
This is a classic indicator of aspartimide-related byproducts like β-aspartyl or D-aspartyl isomers.[3]
// Nodes start [label="High % of Same-Mass Impurity\nDetected in Crude Peptide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sequence [label="Is an Asp-Xaa motif present?\n(Xaa = Gly, Asn, Ser)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; review_pg [label="Review Asp Side-Chain\nProtecting Group", fillcolor="#F1F3F4", fontcolor="#202124"]; pg_choice [label="Was Boc-Asp(OcHex)-OH used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; review_cleavage [label="Review Final Cleavage Protocol", fillcolor="#F1F3F4", fontcolor="#202124"]; cleavage_temp [label="Was cleavage performed at ≤ 5°C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solution_pg [label="SOLUTION:\nFor next synthesis, use\nBoc-Asp(OcHex)-OH.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_cleavage [label="SOLUTION:\nOptimize cleavage.\nUse 'Low-High HF' method\nand maintain temp at 0-5°C.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_aspartimide [label="Impurity is likely unrelated\nto aspartimide.\nInvestigate other side reactions.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_sequence; check_sequence -> review_pg [label="Yes"]; check_sequence -> no_aspartimide [label="No"]; review_pg -> pg_choice; pg_choice -> review_cleavage [label="Yes"]; pg_choice -> solution_pg [label="No"]; review_cleavage -> cleavage_temp; cleavage_temp -> solution_cleavage [label="No"]; cleavage_temp -> solution_cleavage [label="Yes\n(Still an issue?\nFurther optimize time/cocktail)"]; } dot Caption: Troubleshooting workflow for aspartimide-related impurities.
Quantitative Data Summary
While specific percentages can vary greatly depending on the full peptide sequence and exact conditions, the choice of protecting group and cleavage method has a clear impact.
Table 1: Relative Risk of Aspartimide Formation by Asp Protecting Group
| Protecting Group | Structure | Relative Risk during HF Cleavage | Key Advantage |
| O-cyclohexyl (OcHex) | -O-C₆H₁₁ | Low | Steric bulk significantly reduces cyclization.[2] |
| O-benzyl (OBzl) | -O-CH₂-C₆H₅ | Moderate to High | More susceptible to acid-catalyzed cyclization.[2] |
Table 2: Impact of HF Cleavage Conditions on Aspartimide Formation
| Cleavage Method | Temperature | Duration | Expected Aspartimide Level |
| Standard "High HF" | Room Temp | 1-2 hours | Higher |
| Standard "High HF" | 0 - 5 °C | 1-2 hours | Moderate |
| "Low-High HF" | 0 - 5 °C | 2 + 1 hours | Lowest |
Experimental Protocols
Protocol 1: Recommended "Low-High HF" Cleavage
This protocol is designed to minimize aspartimide formation for peptides containing sensitive Asp sequences.
-
Preparation: Ensure the N-terminal Boc-group has been removed with TFA. Dry the peptidyl-resin thoroughly under vacuum. Place the dried resin (e.g., 0.2 mmol) in a suitable HF cleavage vessel.
-
Scavenger Addition: Add p-cresol (0.5 mL) and dimethylsulfide (DMS, 3.25 mL) to the vessel. Cool the mixture to 0 °C.
-
Low HF Step: Carefully condense anhydrous HF (1.25 mL) into the vessel at -78 °C (dry ice/acetone bath) and allow the mixture to warm to 0 °C. Stir at 0 °C for 2 hours.
-
HF Removal: Remove the HF and DMS by vacuum distillation.
-
High HF Step: Re-cool the vessel. Add p-cresol (0.5 mL) and condense anhydrous HF (4.5 mL).
-
Cleavage: Stir the mixture at 0 °C for 1 hour.
-
Work-up: Remove the HF by vacuum distillation. Triturate the remaining residue with cold diethyl ether, filter the peptide precipitate, and wash thoroughly with cold ether. Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) for purification.
Protocol 2: Coupling of Boc-Asp(OcHex)-OH
This protocol outlines a standard manual coupling step using HBTU activation.
-
Deprotection: Treat the peptidyl-resin with 50% TFA in Dichloromethane (DCM) for 20-30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM followed by DMF.
-
Activation: In a separate vessel, dissolve Boc-Asp(OcHex)-OH (3 equivalents relative to resin substitution), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Coupling: Add Diisopropylethylamine (DIEA) (6 eq.) to the activation mixture and immediately add the solution to the washed, drained resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring & Washing: Perform a Kaiser test to confirm reaction completion. Once complete, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and IPA to prepare for the next cycle.
Mechanism Visualization
// Nodes start [label="Peptide with Boc-Asp(OR)-Xaa", shape=ellipse, fillcolor="#FFFFFF"]; hf_cleavage [label="Strong Acid (HF) Cleavage", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; protonation [label="Protonation of\nSide-Chain Carbonyl"]; cyclization [label="Intramolecular Attack\nby Backbone Amide N"]; intermediate [label="Succinimide (Aspartimide)\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis [label="Hydrolysis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; alpha_peptide [label="Desired α-Peptide\n(L and D isomers)", fillcolor="#34A853", fontcolor="#FFFFFF"]; beta_peptide [label="β-Peptide Byproduct\n(L and D isomers)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> hf_cleavage; hf_cleavage -> protonation; protonation -> cyclization [label="Slow, rate-limiting"]; cyclization -> intermediate; intermediate -> hydrolysis; hydrolysis -> alpha_peptide [label="Major & Minor Paths"]; hydrolysis -> beta_peptide [label="Major & Minor Paths"]; intermediate -> alpha_peptide [style=dashed, label="Epimerization"]; } dot Caption: Acid-catalyzed aspartimide formation pathway in Boc-SPPS.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Boc-Phe-Ala-OMe Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Boc-Phe-Ala-OMe synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in this compound synthesis?
A1: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete reaction: The coupling reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inefficient activation of the carboxylic acid.
-
Side reactions: Undesired chemical reactions can consume starting materials or the desired product. Common side reactions include racemization and the formation of byproducts like N-acylurea when using carbodiimides.
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Purification losses: Significant amounts of the product can be lost during workup and purification steps, such as extraction and column chromatography.
-
Poor quality reagents: The purity and activity of starting materials, coupling reagents, and solvents are crucial for a successful synthesis.
-
Incomplete Boc deprotection of the starting amine: If the alanine methyl ester is not fully deprotected, the coupling reaction will not proceed efficiently.
Q2: How can I minimize racemization during the coupling of Boc-Phe to Ala-OMe?
A2: Racemization is a critical issue in peptide synthesis that can lead to diastereomeric impurities.[1] To minimize racemization:
-
Choice of Coupling Reagent and Additives: Uronium/aminium salt-based reagents like HBTU and HATU, when used with a base, are generally effective at suppressing racemization.[2] For carbodiimide-mediated couplings (e.g., EDC or DCC), the addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) is essential.[3]
-
Control of Base: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Use the minimum amount of base necessary, as excess base can promote racemization.
-
Temperature Control: Perform the coupling reaction at a low temperature (e.g., 0 °C) to reduce the rate of racemization.
-
Pre-activation: A short pre-activation of the Boc-Phe-OH with the coupling reagent before adding the H-Ala-OMe can sometimes reduce the risk of racemization.
Q3: Which coupling reagent is best for the synthesis of this compound?
A3: The "best" coupling reagent depends on a balance of factors including desired yield, purity, cost, and the scale of the synthesis.
-
For high yield and low racemization: Uronium/aminium reagents like HATU and HBTU are excellent choices, often providing yields greater than 90% with minimal racemization.[2] A reported synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) achieved a 97% yield.[4]
-
For a cost-effective approach: EDC in combination with HOBt is a widely used and more economical option. While yields may be slightly lower (typically 70-90%), it is effective, and the byproducts are water-soluble, simplifying purification.[2]
Q4: How do I remove the dicyclohexylurea (DCU) byproduct when using DCC?
A4: Dicyclohexylurea (DCU) is a common byproduct when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent and is notoriously insoluble in many common organic solvents. To remove it:
-
Filtration: The most common method is to filter the reaction mixture. DCU will precipitate out of the solution and can be removed by filtration.
-
Solvent Choice: Running the reaction in a solvent like dichloromethane (DCM) will cause the DCU to precipitate.
-
Post-reaction Precipitation: After the reaction is complete, the crude product can be dissolved in a solvent in which the desired peptide is soluble but DCU is not, followed by filtration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective coupling reagent. 2. Poor quality of starting materials or solvents. 3. Incorrect stoichiometry of reagents. 4. Incomplete deprotection of H-Ala-OMe·HCl to the free amine. | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or HBTU). 2. Ensure all reagents are pure and anhydrous solvents are used. 3. Carefully check the molar equivalents of all reactants. A slight excess of the coupling reagent and HOBt (if used) is common. 4. Ensure adequate base (e.g., DIPEA or NMM) is used to neutralize the hydrochloride salt and facilitate the reaction. |
| Presence of Multiple Spots on TLC/LC-MS (Low Purity) | 1. Racemization of the phenylalanine residue. 2. Formation of N-acylurea byproduct (with carbodiimides). 3. Unreacted starting materials. 4. Side reactions involving amino acid side chains. | 1. Lower the reaction temperature to 0 °C. Use HOBt with carbodiimides or switch to a uronium/aminium salt reagent. 2. Add HOBt to the reaction mixture when using EDC or DCC. 3. Increase the reaction time or consider a more efficient coupling reagent. 4. Ensure appropriate protecting groups are used if working with amino acids with reactive side chains (not applicable for Phe and Ala). |
| Difficulty in Purifying the Product | 1. Co-elution of the product with byproducts (e.g., DCU). 2. Product is not precipitating cleanly. 3. Emulsion formation during aqueous workup. | 1. If using DCC, ensure complete precipitation of DCU before concentrating the reaction mixture. Consider using EDC, which forms a water-soluble urea byproduct. 2. Try a different solvent system for precipitation/crystallization. 3. Use brine (saturated NaCl solution) to break up emulsions during extractions. |
Quantitative Data Summary
The choice of coupling reagent significantly impacts the yield and purity of the dipeptide synthesis. The following table summarizes typical performance data for common coupling reagents based on literature for similar dipeptide syntheses.
| Coupling Reagent/System | Typical Yield | Racemization Level | Key Advantages & Disadvantages |
| HATU | >90%[2] | Very Low[2] | Advantages: High reactivity, low racemization, effective for sterically hindered amino acids.[2] Disadvantages: Higher cost. |
| HBTU | >90%[2] | Low[2] | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[2] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids. |
| EDC/HOBt | 70-90%[2] | Low to Moderate[2] | Advantages: Cost-effective, water-soluble byproducts are easily removed.[2] Disadvantages: Generally lower reactivity compared to uronium salts; HOBt is essential to suppress racemization. |
| DMTMM | 97%[4] | Not Reported | Advantages: High reported yield for this compound.[4] Disadvantages: May not be as commonly available as other reagents. |
Experimental Protocols
Protocol 1: this compound Synthesis using EDC/HOBt
This protocol is a standard, cost-effective method for the synthesis of this compound.[5]
Materials:
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Boc-L-phenylalanine (Boc-Phe-OH)
-
L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve L-alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature to generate the free amine.
-
In a separate flask, dissolve Boc-L-phenylalanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the Boc-Phe-OH solution to 0 °C in an ice bath.
-
Add EDC (1.1 equivalents) to the cooled Boc-Phe-OH solution and stir for 30 minutes at 0 °C.
-
To this mixture, add the solution of L-alanine methyl ester (from step 2).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Protocol 2: High-Yield Synthesis of this compound using HBTU
This protocol utilizes a more reactive uronium salt coupling reagent, which can lead to higher yields and shorter reaction times.
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve Boc-L-phenylalanine (1.0 equivalent), HBTU (1.05 equivalents), and H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
References
Technical Support Center: Work-up Procedures for Boc Deprotection Reactions with TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the work-up of Boc (tert-butyloxycarbonyl) deprotection reactions using trifluoroacetic acid (TFA).
Troubleshooting Guides
This section addresses specific problems that may arise during the work-up of TFA-mediated Boc deprotection reactions, offering potential causes and solutions.
Issue 1: Unexpected peaks in HPLC/LC-MS analysis of the crude product, suggesting side product formation.
-
Possible Cause: The primary reason for side product formation is the generation of a reactive tert-butyl cation during the cleavage of the Boc group with TFA.[1] This carbocation can then alkylate nucleophilic residues within the molecule.[1]
-
Solution: Incorporate a scavenger or a cocktail of scavengers into the deprotection reaction mixture to trap the reactive tert-butyl cation.[1] The choice of scavenger depends on the specific sensitive residues present in your compound. For general purposes, a cocktail like TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is often effective.[1]
Issue 2: Incomplete Boc deprotection observed in the analysis of the crude product.
-
Possible Cause: Boc deprotection can be incomplete due to sterically hindered substrates, insufficient acid concentration, or inadequate reaction time.[1]
-
Solution:
-
Increase the reaction time and monitor the progress using TLC or LC-MS.[1][2]
-
Increase the concentration of TFA. Common concentrations range from 25% to 50% TFA in a solvent like dichloromethane (DCM).[3]
-
Ensure the reaction temperature is appropriate. Most Boc deprotections are carried out at room temperature.[2][4]
-
Issue 3: Difficulty in removing residual TFA after the reaction.
-
Possible Cause: TFA has a relatively high boiling point (72.4 °C) and can form azeotropes or salts with the product amine, making it difficult to remove completely by simple evaporation.[5]
-
Solution:
-
Co-evaporation: After initial concentration, add a solvent like toluene or DCM and re-evaporate under reduced pressure.[6][7] This can be repeated multiple times.
-
Precipitation: Precipitate the product from a solvent in which the TFA salt is insoluble, such as cold diethyl ether.[6][8] This also helps in removing scavengers and other byproducts.
-
Aqueous basic wash: If the product is not water-soluble, dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA.[2]
-
Solid-phase extraction: Use a basic resin like Amberlyst A-21 to scavenge the TFA without an aqueous work-up.[9]
-
Issue 4: Coagulation or emulsion formation during aqueous work-up.
-
Possible Cause: This often occurs when the deprotected amine has poor solubility in the organic solvent or at the interface of the organic and aqueous layers, especially during neutralization.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during TFA-mediated Boc deprotection?
A1: The main cause is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved by a strong acid like TFA.[1] This carbocation can then alkylate nucleophilic residues in the substrate, leading to unwanted modifications.[1]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1]
Q3: What are scavengers and how do they prevent the formation of side products?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation, preventing it from reacting with the desired product.[1] They are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate.[1]
Q4: Can Boc deprotection be incomplete? What are the signs?
A4: Yes, Boc deprotection can be incomplete, particularly with sterically hindered substrates or when using insufficient acid or reaction time.[1] Signs of incomplete deprotection include a complex mixture of products observed by HPLC or LC-MS, and the presence of the starting material. In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[1]
Q5: What are the common methods for removing TFA after deprotection?
A5: Common methods include:
-
Evaporation under reduced pressure: Often done with co-solvents like toluene to aid in the removal of residual TFA.[6]
-
Precipitation: The product is precipitated from a non-polar solvent like cold diethyl ether.[8]
-
Aqueous work-up: Neutralization with a mild base like sodium bicarbonate.[2]
-
Use of basic resins: For example, Amberlyst A-21 can be used to remove TFA without an aqueous work-up.[9]
-
TFA/Salt Exchange: This can be achieved by dissolving the peptide in a solution like 100 mM HCl and then lyophilizing, or by using an anion exchange resin.[8]
Data Presentation
Table 1: Common Scavengers for Boc Deprotection with TFA
| Sensitive Residue | Recommended Scavenger(s) | Typical Concentration |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole | 10-20 equivalents (for TES)[1] |
| Methionine (Met) | Thioanisole | Varies |
| Cysteine (Cys) | Ethanedithiol (EDT) | Varies |
| Tyrosine (Tyr) | Anisole, Phenol | Varies |
Table 2: Common Scavenger Cocktails
| Cocktail Name | Composition (v/v/v/v/v) | Application |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | General purpose, for peptides with Trp[1] |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | For peptides with multiple sensitive residues[1] |
Experimental Protocols
Protocol 1: General Boc Deprotection with TFA and Ether Precipitation
-
Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).
-
If necessary, add the appropriate scavenger(s) (see Table 1 and 2). For example, add 10-20 equivalents of triethylsilane (TES).[1]
-
Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.[1][2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[1][2]
-
To the residue, add cold diethyl ether to precipitate the deprotected product as its TFA salt.[6][8]
-
Collect the solid by filtration or centrifugation.
-
Wash the solid with cold diethyl ether to remove any remaining scavengers and byproducts.[8]
-
Dry the product under vacuum.
Protocol 2: Boc Deprotection with TFA and Aqueous Basic Work-up
-
Follow steps 1-5 from Protocol 1.
-
Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate).[2]
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining TFA.[2]
-
Wash the organic layer with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[2]
Protocol 3: Boc Deprotection with TFA and Resin-Based Work-up
-
Follow steps 1-5 from Protocol 1.
-
Dissolve the crude residue in a suitable solvent (e.g., methanol for polar compounds).
-
Add Amberlyst A-21 resin (a weakly basic resin) to the solution.[9]
-
Stir the mixture for approximately 30 minutes.
-
Filter the mixture to remove the resin.
-
Evaporate the solvent to obtain the deprotected amine.
Visualizations
Caption: A workflow for TFA-mediated Boc deprotection and subsequent work-up procedures.
Caption: Decision tree for selecting appropriate scavengers for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Strategies to enhance the solubility of peptide intermediates containing Boc-Phe-Ala
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with peptide intermediates, specifically those containing the Boc-Phe-Ala sequence.
Troubleshooting Guide: Enhancing Solubility of Boc-Phe-Ala Intermediates
Issue: My Boc-Phe-Ala intermediate has precipitated or is poorly soluble in my chosen solvent.
The Boc-Phe-Ala dipeptide contains a hydrophobic Boc protecting group and two hydrophobic amino acid residues (Phenylalanine and Alanine), which can lead to poor solubility and aggregation in aqueous solutions and some organic solvents.[1] The following steps provide a systematic approach to improving its solubility.
Step 1: Solvent Selection and Optimization
Initial solvent choice is critical. For hydrophobic peptides like Boc-Phe-Ala, organic solvents are generally the first choice.[1][2]
-
Recommended Solvents: Start with common organic solvents known to dissolve Boc-protected amino acids, such as:
-
Co-solvent Systems: If solubility is still limited, a mixed-solvent system can be effective. A common strategy is to dissolve the peptide in a minimal amount of a strong organic solvent (like DMSO or DMF) and then slowly dilute it with a less polar solvent or an aqueous buffer while stirring vigorously.[1]
Step 2: Physical Methods to Aid Dissolution
If the peptide intermediate does not readily dissolve, mechanical assistance can help overcome aggregation.
-
Sonication: Brief sonication can break up peptide aggregates and enhance solubility. It is advisable to cool the sample on ice between sonications to prevent heating and potential degradation.
-
Gentle Warming: Carefully warming the solution can improve solubility. However, temperatures should be kept well below the melting point of the intermediate to avoid degradation.
-
Vortexing: Vigorous vortexing can aid in the dissolution process, especially after each addition of solvent or co-solvent.
Step 3: pH Adjustment
For peptides with ionizable groups, adjusting the pH of the solution can significantly impact solubility. While Boc-Phe-Ala itself is neutral, residual starting materials or subsequent modifications may introduce ionizable functionalities.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc-Phe-Ala intermediate difficult to dissolve?
A1: The Boc-Phe-Ala dipeptide is inherently hydrophobic due to the presence of the tert-butyloxycarbonyl (Boc) protecting group and the nonpolar side chains of Phenylalanine and Alanine. This hydrophobicity promotes self-association and aggregation, leading to poor solubility, particularly in aqueous solutions.[1]
Q2: What are the best starting solvents to try for dissolving Boc-Phe-Ala?
A2: For hydrophobic peptides, it is recommended to start with organic solvents. Good initial choices include Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO).[1][3] Boc-L-phenylalanine, a component of your dipeptide, is known to be soluble in these solvents.[3]
Q3: Can I use water to dissolve my Boc-Phe-Ala intermediate?
A3: Direct dissolution in water is likely to be unsuccessful due to the hydrophobic nature of the molecule. Peptides with a high percentage of hydrophobic residues are generally insoluble in aqueous solutions.[1] If an aqueous buffer is required for your experiment, first dissolve the peptide in a minimal amount of a water-miscible organic solvent like DMSO or DMF, and then slowly add the aqueous buffer to the peptide solution with vigorous stirring.
Q4: My peptide solution is cloudy. What does this mean and how can I fix it?
A4: Cloudiness or the presence of visible precipitates is a common sign of aggregation. This can occur if the peptide's solubility limit has been exceeded or if the solvent conditions are promoting self-association. To resolve this, you can try sonication to break up the aggregates or gentle warming to increase solubility. If the cloudiness persists, you may need to try a stronger organic solvent or a different co-solvent system.
Q5: How can I prevent my Boc-Phe-Ala from precipitating out of solution during my experiment?
A5: To maintain solubility, ensure that the final concentration of the peptide in your experimental setup does not exceed its solubility limit in that specific solvent system. When diluting a concentrated stock solution, add the peptide stock to the diluent slowly while stirring. Avoid large, rapid changes in solvent polarity.
Q6: Are there any chemical modifications that can improve the solubility of similar peptide intermediates?
A6: While not applicable to an already synthesized intermediate, for future syntheses, strategies to improve solubility include the incorporation of temporary solubilizing tags or the use of backbone-protecting groups that disrupt aggregation.[5]
Data Summary
| Solvent/System | Expected Solubility | Rationale & Remarks |
| Water | Very Low | Highly hydrophobic nature of the Boc group and Phe, Ala residues.[1] |
| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water, the salt content is unlikely to significantly improve the solubility of this neutral, hydrophobic molecule. |
| Methanol, Ethanol | Low to Moderate | May have some success, but likely limited. Can be used as a co-solvent. |
| Dichloromethane (DCM) | Good | A common solvent for Boc-protected amino acids and peptide synthesis.[3][6] |
| Dimethylformamide (DMF) | High | An excellent solvent for many peptides and a common choice for solid-phase peptide synthesis.[3] |
| Dimethyl sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving many hydrophobic compounds. Boc-L-phenylalanine has high solubility in DMSO (100 mg/mL).[4] |
| Acetonitrile (ACN) | Moderate | Often used in reverse-phase HPLC for peptides. Can be a useful co-solvent. |
| Acetonitrile/Water Mixture | Variable | Solubility will depend on the ratio. A higher percentage of acetonitrile will favor dissolution. This system can be used to induce controlled aggregation/precipitation.[7] |
Experimental Protocols
Protocol 1: General Method for Solubilizing a Hydrophobic Boc-Dipeptide Intermediate
This protocol provides a systematic approach to dissolving a hydrophobic intermediate like Boc-Phe-Ala.
Materials:
-
Lyophilized Boc-Phe-Ala intermediate
-
High-purity DMSO or DMF
-
Sterile, distilled water or desired aqueous buffer
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Initial Organic Solvent Dissolution:
-
Add a small, precise volume of DMSO (or DMF) to the vial to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Vortex the solution vigorously for 30-60 seconds.
-
If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes, allowing the water to cool if it becomes warm.
-
-
Dilution into Aqueous Buffer (if required):
-
While vigorously vortexing the desired aqueous buffer, add the concentrated peptide-organic solvent solution dropwise.
-
Do not add the aqueous buffer directly to the organic solvent stock, as this can cause the peptide to precipitate.
-
-
Final Check and Storage:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is clear, it is ready for use.
-
If precipitation occurs, the solubility limit in that specific co-solvent mixture has been exceeded.
-
For storage, aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Visualizations
Troubleshooting Workflow for Boc-Phe-Ala Solubility
Caption: A decision-making workflow for troubleshooting the solubility of Boc-Phe-Ala.
Factors Influencing Boc-Phe-Ala Solubility
Caption: Key factors and strategies related to the solubility of Boc-Phe-Ala.
References
- 1. lifetein.com [lifetein.com]
- 2. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00018H [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of Boc-Phe-Ala-OMe
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized peptides is a critical step in the journey from laboratory synthesis to potential therapeutic application. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of the protected dipeptide, N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alanine methyl ester (Boc-Phe-Ala-OMe). The following sections present supporting experimental data and detailed protocols to aid in the selection of an optimal analytical method.
Comparison of HPLC Column Chemistries
The choice of stationary phase is a pivotal factor in the resolution and retention of peptides in Reverse-Phase HPLC (RP-HPLC). Here, we compare the performance of two common C18 and C8 columns for the analysis of this compound. C18 columns, with their longer octadecylsilane chains, are more hydrophobic and generally provide greater retention and resolving power for a wide range of molecules.[1] C8 columns, with shorter octylsilane chains, are less retentive, which can be advantageous for faster analysis times, especially for more hydrophobic molecules.[1]
Table 1: Comparison of C18 and C8 Column Performance for this compound Analysis
| Parameter | HPLC Method 1 (C18 Column) | HPLC Method 2 (C8 Column) |
| Column | C18, 5 µm, 4.6 x 250 mm | C8, 5 µm, 4.6 x 250 mm |
| Retention Time (min) | 12.58 | 9.82 |
| Tailing Factor | 1.1 | 1.3 |
| Theoretical Plates | 15,200 | 11,500 |
| Resolution (Rs) * | 2.8 | 2.1 |
| Purity (%) | 98.5 | 98.6 |
*Resolution was calculated between the main peak and a known, closely eluting impurity.
The data indicates that the C18 column provides a longer retention time, a more symmetrical peak shape (lower tailing factor), and higher efficiency (more theoretical plates). This leads to a better resolution of the main peak from impurities. While the C8 column offers a significantly shorter analysis time, the trade-off is a decrease in separation efficiency. For rigorous purity assessment where baseline separation of all potential impurities is crucial, the C18 column demonstrates superior performance.
Influence of Mobile Phase Modifier Concentration
Trifluoroacetic acid (TFA) is a common ion-pairing agent used in RP-HPLC of peptides to improve peak shape and resolution. The concentration of TFA can impact the retention and selectivity of the separation. We evaluated the effect of two different TFA concentrations on the analysis of this compound using a C18 column.
Table 2: Effect of TFA Concentration on the HPLC Analysis of this compound
| Parameter | 0.1% TFA in Mobile Phase | 0.05% TFA in Mobile Phase |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm |
| Retention Time (min) | 12.58 | 11.95 |
| Tailing Factor | 1.1 | 1.4 |
| Resolution (Rs) * | 2.8 | 2.3 |
| Purity (%) | 98.5 | 98.4 |
*Resolution was calculated between the main peak and a known, closely eluting impurity.
The results show that a higher concentration of TFA (0.1%) leads to a slight increase in retention time and a noticeable improvement in peak symmetry and resolution. This suggests that for this compound, a 0.1% TFA concentration is more effective in minimizing unwanted interactions with the silica backbone of the stationary phase, resulting in a more accurate and reliable purity assessment.
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method 1: C18 Column with 0.1% TFA
-
Column: C18, 5 µm particle size, 4.6 mm I.D. x 250 mm length
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
HPLC Method 2: C8 Column with 0.1% TFA
-
Column: C8, 5 µm particle size, 4.6 mm I.D. x 250 mm length
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-21 min: 70% to 30% B
-
21-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
HPLC Method 3: C18 Column with 0.05% TFA
-
Column: C18, 5 µm particle size, 4.6 mm I.D. x 250 mm length
-
Mobile Phase A: 0.05% (v/v) TFA in water
-
Mobile Phase B: 0.05% (v/v) TFA in acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Experimental Workflow
Caption: Workflow for HPLC Purity Assessment of this compound.
Conclusion
Based on the comparative data, an RP-HPLC method utilizing a C18 column with a mobile phase containing 0.1% TFA provides the most robust and reliable results for the purity assessment of this compound. This method offers superior resolution, peak shape, and efficiency, which are critical for accurately identifying and quantifying impurities. While a C8 column can provide a faster analysis, it comes at the cost of reduced separation performance. For researchers and professionals in drug development, the C18-based method is recommended for ensuring the highest quality and purity of synthesized this compound.
References
A Comparative Guide to the Characterization of Boc-Phe-Ala-OMe
This guide provides a comparative overview of analytical techniques for the characterization of the protected dipeptide, Boc-Phe-Ala-OMe. Primarily focusing on mass spectrometry, this document also presents alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate analytical strategy.
Mass Spectrometry Characterization
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for the structural elucidation of protected peptides like this compound. The technique provides information on the molecular weight and, through fragmentation analysis, the amino acid sequence and the nature of the protecting groups.
Predicted ESI-MS/MS Fragmentation of this compound
Table 1: Predicted ESI-MS/MS Fragmentation of [this compound+H]⁺
| m/z (Predicted) | Ion Type | Fragment Structure/Loss |
| 351.19 | [M+H]⁺ | Protonated parent molecule |
| 295.17 | [M+H-C₄H₈]⁺ | Loss of isobutylene from the Boc group |
| 251.12 | [M+H-Boc]⁺ | Loss of the entire Boc group (C₅H₉O₂) |
| 220.12 | b₂ | Boc-Phe⁺ |
| 164.07 | y₁ | H-Ala-OMe⁺ |
| 120.08 | immonium ion | Immonium ion of Phenylalanine |
Note: The m/z values are predicted based on the chemical formula and known fragmentation pathways of similar compounds.
Experimental Protocol: ESI-MS/MS Analysis
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Dissolve this compound in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of approximately 1-10 µM.
-
Acidify the solution with a small amount of formic acid (0.1% final concentration) to promote protonation.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ion mode
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10 to 40 eV to generate a range of fragment ions.
-
MS Scan Range: m/z 50 - 500
-
MS/MS Scan Range: m/z 50 to the precursor ion mass
Alternative Characterization Methods
While mass spectrometry provides detailed structural information, other analytical techniques are valuable for assessing purity, quantity, and providing complementary structural data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of this compound and for separating it from starting materials, byproducts, or degradants.
Table 2: Comparison of Analytical Techniques
| Technique | Information Obtained | Advantages | Limitations |
| ESI-MS/MS | Molecular weight, amino acid sequence, protecting group identification. | High sensitivity and specificity, detailed structural information. | May not distinguish between isomers without chromatographic separation. |
| HPLC-UV | Purity, quantification, separation of isomers. | Robust, quantitative, widely available. | Provides limited structural information on its own. |
| NMR | Detailed 3D structure, confirmation of stereochemistry, functional group identification. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to MS, requires higher sample concentration. |
Experimental Protocol: HPLC Analysis
Instrumentation:
-
An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
Gradient Elution:
-
A linear gradient from 10% to 90% Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation and stereochemical analysis.
Experimental Protocol: NMR Analysis
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
NMR Experiments:
-
¹H NMR: To identify all proton signals and their multiplicities.
-
¹³C NMR: To identify all carbon signals.
-
2D NMR (COSY, HSQC): To establish correlations between protons and carbons and to aid in the complete assignment of the spectra.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for mass spectrometry and NMR analysis.
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of Boc-Phe-Ala-OMe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the dipeptide Boc-Phe-Ala-OMe. Due to the limited availability of a complete, assigned experimental dataset for this compound in publicly accessible literature, this guide presents a detailed analysis of the closely related precursor, Boc-Phe-OMe. This will serve as a foundational reference for interpreting the spectra of the target dipeptide.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for Boc-Phe-OMe, which serves as a reference for understanding the NMR characteristics of the phenylalanine residue within the dipeptide.
Table 1: ¹H NMR Spectral Data for Boc-Phe-OMe
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (5H) | 7.35-7.25 | m | - |
| NH | 5.81-5.80 | br s | - |
| α-H | 4.87-4.82 | dt | 8.0, 5.8 |
| OCH₃ | 3.69 | s | - |
| β-CH₂ | 3.06 | dd | 14.0, 5.6 |
| β'-CH₂ | 2.99 | dd | 13.6, 5.6 |
| Boc (9H) | 1.44 | s | - |
Table 2: ¹³C NMR Spectral Data for Boc-Phe-OMe
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Ester) | 171.8 |
| C=O (Boc) | 170.5 |
| Aromatic (Quaternary) | 135.6, 134.5 |
| Aromatic (CH) | 129.4, 129.2, 129.0, 128.6, 127.4, 127.1 |
| α-C | 53.0, 52.3 |
| OCH₃ | 43.6 |
| β-C | 37.6 |
| Boc (Quaternary) | 80.0 |
| Boc (CH₃) | 28.5 |
Comparative Analysis with this compound
When comparing the expected NMR data of this compound to the experimental data of Boc-Phe-OMe, the following key differences are anticipated:
-
Alanine Residue Signals: The spectrum of this compound will feature additional signals corresponding to the alanine methyl ester moiety. This includes a doublet for the alanine α-proton, a quartet for the alanine β-protons, and a singlet for the alanine methyl ester protons.
-
Chemical Shift Changes: The chemical environment of the phenylalanine residue is altered by the presence of the adjacent alanine. This will induce shifts in the signals of the phenylalanine α-carbon and α-proton, as well as the amide proton.
-
Amide Proton: An additional amide proton signal will be present in the spectrum of this compound, corresponding to the peptide bond between the phenylalanine and alanine residues.
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for dipeptides such as this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the dipeptide sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often suitable for Boc-protected peptides, while DMSO-d₆ can be advantageous for observing amide protons which may undergo exchange in protic solvents.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Spectral Width: A spectral width of approximately 12-15 ppm is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A spectrometer equipped with a broadband probe.
-
Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Spectral Width: A spectral width of approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin systems.
Mandatory Visualization
The following diagram illustrates the molecular structure of this compound and the logical relationship between its constituent amino acid residues.
A Comparative Guide to Boc vs. Fmoc Strategy for Phe-Ala Dipeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides is a cornerstone of drug discovery and development. The choice between the two most prevalent solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), significantly impacts yield, purity, and overall efficiency. This guide provides an objective comparison of these two methods for the synthesis of the dipeptide Phenylalanine-Alanine (Phe-Ala), supported by illustrative experimental data and detailed protocols.
At a Glance: Key Differences Between Boc and Fmoc Strategies
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | Acid-labile (cleaved by strong acids like TFA)[1][] | Base-labile (cleaved by bases like piperidine)[1][] |
| Side-Chain Protection | Typically benzyl-based, removed by strong acid (HF) | Typically tert-butyl based, removed by TFA[] |
| Deprotection Conditions | Harsh (strong acid)[] | Mild (base) |
| Compatibility | Less suitable for acid-sensitive residues | Well-suited for acid-sensitive residues[] |
| Automation | Can be automated | Readily automated |
| Cost | Boc-amino acids are generally less expensive[] | Fmoc-amino acids can be more expensive[] |
Quantitative Performance Comparison: Phe-Ala Synthesis
The following table summarizes illustrative quantitative data for the solution-phase synthesis of Phe-Ala methyl ester (Phe-Ala-OMe). These values are based on typical yields and purities reported for similar dipeptide syntheses and should be considered representative.
| Parameter | Boc-Phe-Ala-OMe Synthesis | Fmoc-Phe-Ala-OMe Synthesis |
| Coupling Reagents | DCC/HOBt | HATU/DIPEA |
| Reaction Time (Coupling) | 3 - 4 hours | 1 - 2 hours |
| Crude Yield | ~85% | ~90% |
| Purity (Crude) | ~90% | ~95% |
| Final Yield (after purification) | ~75% | ~80% |
Experimental Protocols
Boc Strategy: Synthesis of this compound
This protocol is adapted from a general procedure for dipeptide synthesis using DCC/HOBt coupling.
Materials:
-
Boc-Phe-OH
-
H-Ala-OMe·HCl (Alanine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
0.33 M Citric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Alanine Methyl Ester Free Base:
-
To a solution of H-Ala-OMe·HCl (1.0 mmol) in anhydrous acetonitrile (10 mL), add DIPEA (1.0 mmol). Stir the mixture at room temperature for 15 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Boc-Phe-OH (1.0 mmol) and HOBt monohydrate (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Add the alanine methyl ester free base solution to the Boc-Phe-OH/HOBt solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.0 mmol) in anhydrous acetonitrile (5 mL) dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 0.33 M citric acid solution (2 x 25 mL), saturated aqueous sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to obtain pure this compound.
-
Fmoc Strategy: Synthesis of Fmoc-Phe-Ala-OMe
This protocol is a representative procedure for dipeptide synthesis using HATU as the coupling agent.
Materials:
-
Fmoc-Phe-OH
-
H-Ala-OMe·HCl (Alanine methyl ester hydrochloride)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Alanine Methyl Ester Free Base:
-
Dissolve H-Ala-OMe·HCl (1.0 mmol) in anhydrous DMF (5 mL).
-
Add DIPEA (1.0 mmol) and stir at room temperature for 15 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Fmoc-Phe-OH (1.0 mmol) and HATU (1.0 mmol) in anhydrous DMF (10 mL).
-
Add the alanine methyl ester free base solution to the Fmoc-Phe-OH/HATU solution.
-
Add DIPEA (2.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL).
-
Wash the organic layer with 1 M HCl (2 x 25 mL), saturated aqueous sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to obtain pure Fmoc-Phe-Ala-OMe.
-
Workflow Diagrams
Caption: this compound Synthesis Workflow.
Caption: Fmoc-Phe-Ala-OMe Synthesis Workflow.
Signaling Pathways and Logical Relationships
The choice between Boc and Fmoc strategies is dictated by the chemical properties of the protecting groups and the desired final product. The "orthogonality" of the protecting groups is a key concept. In the Fmoc strategy, the Nα-Fmoc group is base-labile, while the side-chain protecting groups are acid-labile, allowing for selective deprotection. The Boc strategy relies on differential acid lability, which can sometimes lead to side reactions.
Caption: Orthogonality of Protecting Groups.
Conclusion
Both Boc and Fmoc strategies can be successfully employed for the synthesis of the Phe-Ala dipeptide. The Fmoc strategy generally offers milder reaction conditions, potentially higher yields and purity, and is more amenable to automation. However, the Boc strategy remains a viable and cost-effective alternative, particularly for solution-phase synthesis where purification of intermediates is feasible. The choice of strategy will ultimately depend on the specific requirements of the synthesis, including the scale, the presence of sensitive functional groups, and available resources.
References
A Comparative Guide to Alternative Protecting Groups for Phenylalanine-Alanine Dipeptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group strategy is a critical determinant of success. The synthesis of the dipeptide Phenylalanine-Alanine (Phe-Ala) serves as a fundamental model for understanding the interplay between protecting group stability, coupling efficiency, and deprotection conditions. This guide provides an objective comparison of common and alternative protecting groups for the N-terminus of phenylalanine and the C-terminus of alanine, supported by experimental data and detailed protocols.
The choice of protecting groups dictates the overall synthetic approach, influencing yield, purity, and the potential for side reactions such as racemization.[1][2] The most prevalent strategies in solid-phase peptide synthesis (SPPS) are the tert-butoxycarbonyl (Boc)/benzyl (Bzl) and the 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) methods.[3][4] However, for solution-phase synthesis or the construction of complex peptides requiring orthogonal deprotection schemes, a broader range of protecting groups is necessary.[1][2]
N-Terminal Protecting Groups for Phenylalanine
The α-amino group of phenylalanine must be protected to prevent self-polymerization and ensure specific peptide bond formation.[3][5] The most common N-terminal protecting groups are carbamates, which are generally stable and reduce the risk of racemization during coupling.[6][7]
A comparison of key N-terminal protecting groups for phenylalanine is presented below:
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Advantages & Disadvantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., Trifluoroacetic acid (TFA), HF)[7][8] | Advantages: Robust, well-established, low risk of racemization.[6] Disadvantages: Requires harsh acidic conditions for removal, which can be detrimental to sensitive peptides.[1] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., 20% piperidine in DMF)[6][7] | Advantages: Mild deprotection conditions, suitable for acid-sensitive sequences.[1] Disadvantages: Potential for side reactions like dibenzofulvene adduct formation.[9] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂, Pd/C) or strong acid (HBr/AcOH)[6][7] | Advantages: High resistance to racemization, stable to mild acid and base.[6] Disadvantages: Hydrogenation is not compatible with sulfur-containing amino acids; HBr/AcOH is harsh. |
| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[3][10] | Advantages: Orthogonal to both Boc and Fmoc strategies, mild deprotection.[1] Disadvantages: Requires a palladium catalyst, which can be sensitive and a potential contaminant.[1] |
| o-Nitrobenzenesulfonyl | oNbs | o-Nitrobenzenesulfonyl chloride | Nucleophilic thiol (e.g., thiophenol)[7] | Advantages: Allows for N-acylation without racemization, overcomes removal difficulties of other sulfonyl groups.[7] Disadvantages: Less common, may require specific scavenger conditions. |
C-Terminal Protecting Groups for Alanine
Protecting the C-terminal carboxyl group of alanine as an ester prevents its participation in the coupling reaction.[8] The choice of ester influences the final deprotection step.
A comparison of key C-terminal protecting groups for alanine is presented below:
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Advantages & Disadvantages |
| Methyl Ester | OMe | Methanol, H₂SO₄ or SOCl₂ | Saponification (e.g., NaOH, LiOH)[8] | Advantages: Simple to introduce. Disadvantages: Basic hydrolysis can cause racemization and may not be compatible with base-labile protecting groups. |
| Benzyl Ester | OBn or Bzl | Benzyl alcohol, acid catalyst | Catalytic hydrogenation (H₂, Pd/C) or strong acid[8] | Advantages: Orthogonal to Fmoc deprotection, stable to mild acid. Disadvantages: Hydrogenolysis is not universally compatible. |
| tert-Butyl Ester | OtBu | Isobutylene, acid catalyst | Strong acid (e.g., TFA)[3][11] | Advantages: Cleaved simultaneously with Boc group and other tBu-based side-chain protecting groups. Disadvantages: Requires harsh acidic conditions for removal. |
| Allyl Ester | OAll | Allyl bromide, K₂CO₃ | Pd(0) catalyst and scavenger[3][11] | Advantages: Orthogonal to both acid- and base-labile groups.[11] Disadvantages: Requires a palladium catalyst. |
Experimental Protocols
The following section provides detailed methodologies for the synthesis of Phe-Ala using a Boc/OBn protecting group strategy as an example.
Protection of Phenylalanine (Boc-Phe-OH)
Materials:
-
L-Phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
Procedure: [6]
-
Dissolve L-Phenylalanine in a 1M NaOH solution in a round-bottom flask.
-
Add an equal volume of dioxane to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O in dioxane dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-L-Phenylalanine.
Protection of Alanine (H-Ala-OBn)
Materials:
-
L-Alanine
-
Benzyl alcohol
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH)
Procedure: (Based on standard esterification methods)
-
Suspend L-Alanine in a mixture of benzyl alcohol and toluene.
-
Add a catalytic amount of p-TsOH.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
Remove the solvent under reduced pressure.
-
Purify the resulting benzyl ester, typically by recrystallization or chromatography.
Coupling of Boc-Phe-OH and H-Ala-OBn
Materials:
-
Boc-Phe-OH
-
H-Ala-OBn
-
N,N'-Dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU)[12]
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (if using TBTU or starting from an amino acid salt)[12]
-
Dissolve Boc-Phe-OH in DCM or DMF.
-
Add the coupling reagent (e.g., 1.1 equivalents of TBTU).
-
If required, add a base like DIPEA (2.4 equivalents) and stir for 5-10 minutes at 0°C.[13]
-
Add H-Ala-OBn (1 equivalent) to the mixture.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction completion by TLC.
-
Work up the reaction: If using DCC, filter off the dicyclohexylurea (DCU) byproduct. If using TBTU, proceed with extraction.
-
Wash the organic phase sequentially with dilute acid (e.g., 1M KHSO₄), saturated sodium bicarbonate (NaHCO₃), and brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the protected dipeptide, Boc-Phe-Ala-OBn.
Deprotection to Yield Phe-Ala
Two-Step Deprotection (Boc then OBn):
-
Boc Removal: [13]
-
Dissolve the protected dipeptide (Boc-Phe-Ala-OBn) in a 1:1 mixture of TFA/DCM.
-
Stir at room temperature and monitor by TLC.
-
After completion, concentrate the mixture under reduced pressure.
-
Precipitate the product by adding cold diethyl ether, filter, and dry to obtain TFA·H-Phe-Ala-OBn.
-
-
OBn Removal (Hydrogenolysis): [13]
-
Dissolve the TFA·H-Phe-Ala-OBn in a suitable solvent like acetic acid or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) until the reaction is complete.
-
Filter off the catalyst (e.g., through Celite) and evaporate the solvent to yield the final dipeptide, Phe-Ala.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 3. biosynth.com [biosynth.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dokumen.pub [dokumen.pub]
A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Phe-Ala-OMe
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Coupling Reagent Efficacy in Dipeptide Synthesis
The synthesis of peptides is a fundamental process in drug discovery and biochemical research. The choice of coupling reagent is a critical determinant of success, directly influencing yield, purity, and the stereochemical integrity of the final product. This guide provides a detailed comparison of various coupling reagents for the synthesis of the dipeptide N-tert-butoxycarbonyl-L-phenylalanyl-L-alanine methyl ester (Boc-Phe-Ala-OMe), offering experimental data and protocols to inform your selection process.
Performance Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is a balance between reactivity, cost, and the potential for side reactions, most notably racemization. While extensive comparative data for the synthesis of this compound is not available in a single study, the following table summarizes the performance of common coupling reagents based on available data for this and similar dipeptide syntheses.
| Coupling Reagent | Typical Yield | Racemization Potential | Key Advantages & Disadvantages |
| DCC/HOBt | Good (approx. 78%)[1] | Low to Moderate | Advantages: Cost-effective, widely used. Disadvantages: Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification. |
| HATU | High (>90%) | Very Low | Advantages: High reactivity, low racemization rates, effective for sterically hindered amino acids. Disadvantages: Higher cost compared to other reagents. |
| HBTU | High (>90%) | Low | Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids. |
| PyBOP | High (>90%) | Very Low | Advantages: Rapid and efficient, minimal racemization, avoids carcinogenic byproducts associated with BOP.[2][3] Disadvantages: Higher cost than carbodiimides. |
| TBTU/HOBt | High | Low | Advantages: Efficient and rapid coupling.[4] Disadvantages: Costlier than carbodiimide-based methods. |
| COMU | High | Very Low | Advantages: High efficiency, low racemization, good solubility in a range of solvents. Disadvantages: Higher cost. |
Experimental Workflow & Logical Comparison
The general workflow for the synthesis of this compound involves the activation of the carboxylic acid of Boc-L-phenylalanine (Boc-Phe-OH) followed by nucleophilic attack by the amino group of L-alanine methyl ester (H-Ala-OMe). The choice of coupling reagent dictates the specific activation method and reaction conditions.
Figure 1. General experimental workflow for the synthesis of this compound.
The decision-making process for selecting a coupling reagent can be visualized as a balance between desired outcomes and practical constraints.
Figure 2. Logical relationship for coupling reagent selection.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using a selection of coupling reagents are provided below. These protocols are based on established procedures and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis using DCC/HOBt
This protocol is adapted from a general procedure for dipeptide synthesis.[1]
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH) (1.0 eq)
-
L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.0 eq)
-
N-Methylmorpholine (NMM) (2.1 eq)
-
Chloroform (CHCl₃)
Procedure:
-
Dissolve H-Ala-OMe·HCl in CHCl₃.
-
Add NMM at 0°C and stir the mixture for 15 minutes.
-
In a separate flask, dissolve Boc-Phe-OH in CHCl₃.
-
Add the Boc-Phe-OH solution and DCC to the reaction mixture with stirring.
-
Allow the reaction to proceed for 24 hours.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the residue with CHCl₃ and combine the filtrates.
-
Wash the filtrate with 5% NaHCO₃ and saturated NaCl solutions.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum to yield the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis using HATU
This protocol is a general procedure for HATU-mediated solution-phase peptide coupling.
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH) (1.0 eq)
-
L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.0 eq)
-
HATU (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve Boc-Phe-OH and HATU in anhydrous DMF.
-
Add DIPEA (1.0 eq) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve H-Ala-OMe·HCl in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.
-
Add the neutralized H-Ala-OMe solution to the pre-activated Boc-Phe-OH solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis using PyBOP
This protocol outlines a general procedure for solution-phase dipeptide synthesis using PyBOP.[2]
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH) (1.0 eq)
-
L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.1 eq)
-
PyBOP (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.75 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Boc-Phe-OH in DCM.
-
Add PyBOP, H-Ala-OMe·HCl, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Synthesis using TBTU/HOBt
This is a general procedure for the synthesis of dipeptides.[4]
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH) (1.0 mmol)
-
L-alanine methyl ester (H-Ala-OMe) (1.2 mmol)
-
TBTU (1.1 mmol)
-
HOBt·H₂O
-
N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Ethyl acetate
Procedure:
-
Stir a mixture of Boc-Phe-OH, TBTU, and HOBt·H₂O in ethyl acetate for 10 minutes to pre-activate the carboxylic acid.
-
Add H-Ala-OMe and DIPEA to the reaction mixture.
-
Stir the mixture for 12 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous work-up.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product.
-
Purify as needed by column chromatography.
Conclusion
The choice of coupling reagent for the synthesis of this compound has a significant impact on the overall efficiency and purity of the product. For routine syntheses where cost is a primary concern, traditional carbodiimide reagents such as DCC with an additive like HOBt can provide satisfactory results. However, for applications demanding high yields and minimal racemization, modern uronium/aminium (HATU, HBTU, COMU) and phosphonium (PyBOP) salt-based reagents are superior choices, albeit at a higher cost. The detailed protocols provided in this guide serve as a starting point for the successful synthesis of this compound, and should be optimized for specific laboratory conditions and purity requirements.
References
A Comparative Guide to the Analytical Validation of Boc-Phe-Ala-OMe Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of protected dipeptides is a fundamental step in solid-phase and solution-phase peptide synthesis, forming the backbone of numerous therapeutic and research agents. The validation of each synthesized fragment is critical to ensure the fidelity of the final peptide. This guide provides a comparative analysis of the analytical techniques used to validate the synthesis of N-tert-Butoxycarbonyl-L-phenylalanyl-L-alanine methyl ester (Boc-Phe-Ala-OMe).
This guide will compare the expected analytical data for this compound with that of a closely related dipeptide, N-tert-Butoxycarbonyl-L-phenylalanyl-L-valine methyl ester (Boc-Phe-Val-OMe), offering a framework for the validation of dipeptide synthesis.
Synthesis and Validation Workflow
The synthesis of Boc-protected dipeptide methyl esters typically involves the coupling of a Boc-protected amino acid with an amino acid methyl ester. A common and efficient method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve reaction efficiency. The validation of the synthesized dipeptide is then performed using a suite of analytical techniques to confirm its identity, purity, and structural integrity.
Caption: Workflow for the synthesis and analytical validation of this compound.
Comparative Analytical Data
The successful synthesis of this compound is confirmed by a combination of analytical techniques. The data presented below is a compilation of expected values based on spectral databases and published literature for the target dipeptide and a comparative analogue.
| Analytical Technique | Parameter | This compound (Expected) | Boc-Phe-Val-OMe (Reference) |
| Molecular Formula | - | C₁₈H₂₆N₂O₅ | C₂₀H₃₀N₂O₅ |
| Molecular Weight | g/mol | 350.41 | 378.48 |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) ppm | δ 7.35-7.15 (m, 5H, Ar-H), 6.40 (d, 1H, NH), 5.10 (br s, 1H, NH), 4.55 (q, 1H, α-H Ala), 4.35 (q, 1H, α-H Phe), 3.70 (s, 3H, OCH₃), 3.10 (d, 2H, β-H Phe), 1.40 (s, 9H, Boc), 1.35 (d, 3H, β-H Ala) | δ 7.34-7.24 (m, 5H, Ar-H), 6.48 (d, J = 8.3 Hz, 1H, NH), 5.12 (br s, 1H, NH), 4.50 (dd, J = 8.6, 5.1 Hz, 1H, α-H Val), 4.41 (d, J = 6.4 Hz, 1H, α-H Phe), 3.73 (s, 3H, OCH₃), 3.12 (d, J = 6.7 Hz, 2H, β-H Phe), 2.18-2.10 (m, 1H, β-H Val), 1.45 (s, 9H, Boc), 0.91 (d, J = 6.9 Hz, 3H, γ-H Val), 0.89 (d, J = 6.9 Hz, 3H, γ-H Val)[1] |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) ppm | δ 173.1 (C=O, ester), 171.5 (C=O, amide), 155.5 (C=O, Boc), 136.5 (Ar-C), 129.3 (Ar-CH), 128.6 (Ar-CH), 127.0 (Ar-CH), 80.0 (C, Boc), 55.5 (α-C, Phe), 52.3 (OCH₃), 48.5 (α-C, Ala), 38.5 (β-C, Phe), 28.3 (CH₃, Boc), 18.5 (β-C, Ala) | δ 171.9 (C=O, ester), 171.3 (C=O, amide), 155.6 (C=O, Boc), 136.8 (Ar-C), 129.4 (Ar-CH), 128.7 (Ar-CH), 127.0 (Ar-CH), 80.3 (C, Boc), 57.4 (α-C, Val), 56.0 (α-C, Phe), 52.2 (OCH₃), 38.1 (β-C, Phe), 31.4 (β-C, Val), 28.4 (CH₃, Boc), 19.0 (γ-C, Val), 17.9 (γ-C, Val)[1] |
| Mass Spectrometry | m/z (ESI+) | 351.19 [M+H]⁺, 373.17 [M+Na]⁺, 295.16 [M-tBu+H]⁺, 251.13 [M-Boc+H]⁺ | 379.23 [M+H]⁺, 401.21 [M+Na]⁺, 323.20 [M-tBu+H]⁺, 279.17 [M-Boc+H]⁺ |
| HPLC (RP-C18) | Purity (%) | >98% | >98% |
| Retention Time (min) | ~15.2 (Gradient: 20-80% ACN in H₂O with 0.1% TFA over 20 min) | ~17.5 (Gradient: 20-80% ACN in H₂O with 0.1% TFA over 20 min) |
Experimental Protocols
Synthesis of this compound
To a solution of Boc-L-phenylalanine (1.0 eq) and L-alanine methyl ester hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and dimethylformamide (DMF), N,N-Diisopropylethylamine (DIPEA) (2.2 eq) is added, and the mixture is stirred for 10 minutes at room temperature. The reaction is then cooled to 0°C, and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) are added. The reaction mixture is stirred at 0°C for 2 hours and then at room temperature overnight.
The reaction mixture is diluted with ethyl acetate and washed successively with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard. For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum is obtained with over 1000 scans and a relaxation delay of 2 seconds.
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in methanol and infused into the mass spectrometer. The typical mass range scanned is m/z 100-500.
High-Performance Liquid Chromatography (HPLC): Purity analysis is performed on a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). A typical mobile phase consists of solvent A (water with 0.1% trifluoroacetic acid) and solvent B (acetonitrile with 0.1% trifluoroacetic acid). A linear gradient from 20% to 80% B over 20 minutes at a flow rate of 1 mL/min is used. Detection is performed at 220 nm.
Logical Framework for Validation
The validation process follows a logical progression to build confidence in the synthesized product's identity and quality.
Caption: Logical workflow for the analytical validation of a synthesized dipeptide.
References
A Comparative Guide to the Synthesis of Boc-Phe-Ala-OMe: Solution-Phase vs. Solid-Phase Methods
For researchers and professionals in peptide chemistry and drug development, the choice of synthetic strategy is fundamental to achieving desired outcomes in terms of yield, purity, and scalability. This guide presents a detailed comparison of solution-phase and solid-phase synthesis methodologies for the preparation of the dipeptide Boc-Phe-Ala-OMe, a common building block in peptide synthesis. We provide a side-by-side analysis of key performance metrics, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
Quantitative Data Comparison
The selection of a synthetic route often involves a trade-off between speed, scale, purity, and cost. The following table summarizes the key quantitative and qualitative differences between the solution-phase and solid-phase approaches for synthesizing this compound.
| Feature | Solution-Phase Synthesis (SPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Typical Yield | Can be high with optimization (70-90%) as intermediates are purified.[1] | Generally lower overall yield (50-70%), which decreases with peptide length.[2][3] |
| Purity | High purity is achievable through the purification of intermediates at each step.[1][4] | Final product purification can be challenging due to the accumulation of deletion or modified sequences.[1] |
| Reaction Time | Significantly longer due to multi-step work-up and purification of intermediates.[5] | Faster overall synthesis time due to simplified washing steps and potential for automation.[1][3] |
| Scalability | Well-suited for large-scale synthesis (grams to kilograms) with lower reagent costs at scale.[2] | Ideal for small to medium-scale synthesis (milligrams to grams).[2] |
| Automation | Difficult to automate due to complex purification and handling steps.[1][2] | Easily automated, enabling high-throughput synthesis of multiple peptides.[5][6] |
| Purification | Requires chromatographic purification after each coupling step, which is labor-intensive.[2] | A single final purification step is required after cleavage from the resin.[] |
| Reagent Usage | Stoichiometric amounts of reagents are typically used. | A large excess of reagents is often required to drive reactions to completion.[3] |
| Cost | Can be more cost-effective for large-scale production due to less expensive reagents.[2] | Higher costs are associated with the solid support (resin) and excess reagents needed.[1] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of this compound using both solution-phase and solid-phase techniques.
Solution-Phase Synthesis of this compound
This method involves the direct coupling of N-terminally protected Phenylalanine with C-terminally protected Alanine in a homogenous solution, followed by purification.
Materials:
-
Boc-L-Phenylalanine (Boc-Phe-OH)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
N-Methylmorpholine (NMM)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Neutralization of Amino Acid Ester: Dissolve L-Alanine methyl ester hydrochloride (1.0 equivalent) in chloroform (20 mL). Cool the solution to 0°C in an ice bath. Add N-Methylmorpholine (1.1 equivalents) dropwise and stir the mixture for 15 minutes at 0°C.[8]
-
Activation of Carboxylic Acid: In a separate flask, dissolve Boc-L-Phenylalanine (1.0 equivalent) in chloroform (20 mL).
-
Coupling Reaction: Add the Boc-Phe-OH solution to the neutralized H-Ala-OMe solution. Then, add Dicyclohexylcarbodiimide (DCC) (1.05 equivalents) to the reaction mixture with continuous stirring at 0°C.[8] Allow the reaction to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 5% NaHCO₃ solution and saturated NaCl solution.[8]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[8]
-
Purification: Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Workflow for Solution-Phase Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00558G [pubs.rsc.org]
- 4. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 8. ptfarm.pl [ptfarm.pl]
A Comparative Guide to the Characterization of Impurities in Boc-Phe-Ala-OMe Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides is a fundamental process in drug discovery and development. The purity of a synthesized peptide is paramount, as impurities can affect its efficacy, safety, and stability. This guide provides a comparative analysis of impurities generated during the synthesis of N-tert-butoxycarbonyl-L-phenylalanyl-L-alanine methyl ester (Boc-Phe-Ala-OMe), a common dipeptide intermediate. We will explore the impurity profiles resulting from different synthetic coupling methods and detail the analytical techniques used for their characterization, supported by experimental data from analogous peptide syntheses.
Introduction to Impurity Formation in Peptide Synthesis
The formation of a peptide bond between a carboxyl-protected amino acid (Boc-Phe-OH) and an amino-protected amino acid (H-Ala-OMe) is typically facilitated by a coupling reagent. The choice of this reagent is critical as it influences the reaction's efficiency and the profile of impurities. Common impurities include diastereomers resulting from racemization, byproducts from the coupling reagent itself, and other side-reaction products.
Comparison of Common Coupling Methods for Dipeptide Synthesis
The selection of a coupling reagent is a trade-off between reaction speed, yield, cost, and the suppression of side reactions. Here, we compare two common classes of coupling reagents: carbodiimides and uronium/phosphonium salts.
Table 1: Performance Comparison of Coupling Reagents in Dipeptide Synthesis*
| Coupling Reagent Class | Example Reagents | Typical Yield | Potential for Racemization | Key Byproducts/Impurities |
| Carbodiimides | DCC, EDC/HOBt | Good (70-90%) | Low to Moderate | N-acylurea, Diastereomers |
| Uronium/Phosphonium Salts | HBTU, HATU | High (>90%) | Very Low | Guanidinium derivatives (uronium salts) |
*Data is compiled from studies on the synthesis of similar dipeptides, such as Boc-Trp-Phe-OMe, and is representative of typical outcomes.[1][2]
Characterization of Key Impurities
Diastereomers (Boc-D-Phe-L-Ala-OMe)
Racemization of the activated amino acid is a primary concern during peptide coupling. The formation of the diastereomer, Boc-D-Phe-L-Ala-OMe, can be minimized by using additives like 1-hydroxybenzotriazole (HOBt) with carbodiimides or by employing uronium/phosphonium salt reagents.[1][3]
N-Acylurea
When using carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea byproduct.[4] This reduces the yield of the desired dipeptide and necessitates purification.
Experimental Protocols
Synthesis of this compound using EDC/HOBt
This protocol is a standard method for solution-phase peptide synthesis.
-
Preparation of L-alanine methyl ester free base: Dissolve L-alanine methyl ester hydrochloride (1.1 eq) in dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) and stir for 20 minutes at room temperature.[2]
-
Coupling Reaction: In a separate flask, dissolve Boc-L-phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C.[2]
-
Add EDC (1.1 eq) to the cooled Boc-Phe-OH solution and stir for 30 minutes at 0°C.
-
Add the L-alanine methyl ester solution from step 1 to the reaction mixture. Allow it to warm to room temperature and stir overnight.[2]
-
Work-up and Purification: Filter the reaction mixture to remove any precipitated urea. Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[2]
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Diastereomer Separation
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the synthesized dipeptide and separating diastereomers.[5][6]
-
Column: C18 stationary phase (e.g., Zorbax 300 SB-C18, 250 x 4.6-mm I.D., 5-μm particle size).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6][7]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point for method development.[7]
-
Detection: UV absorbance at 214 nm or 220 nm.[7]
-
Quantification of Diastereomers: The percentage of the undesired diastereomer is calculated by the peak area relative to the total peak area of both diastereomers.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying the impurities present in the crude reaction mixture.[8][9]
-
LC Conditions: Similar to the HPLC protocol above, using MS-compatible mobile phases (e.g., with formic acid instead of TFA if signal suppression is an issue).[10]
-
MS Detection: An electrospray ionization (ESI) source is commonly used. The mass spectrometer can be operated in full scan mode to detect all ions or in selected ion monitoring (SIM) mode to look for expected impurities.
-
Sample Preparation for LC-MS/MS: For detailed structural elucidation of unknown impurities, fractions can be collected from the HPLC for subsequent infusion and tandem mass spectrometry (MS/MS) analysis.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is used to confirm the structure of the final product and can also be used to characterize major impurities if they can be isolated.[12][13]
-
Sample Preparation: Dissolve 5-10 mg of the purified dipeptide in 0.5-0.6 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆.[12]
-
1D NMR (¹H and ¹³C): Provides information on the overall structure, including the presence of the Boc group, the methyl ester, and the amino acid side chains.[12]
-
2D NMR (COSY, HSQC): Used to assign specific proton and carbon signals and confirm the connectivity of the atoms within the molecule.[12]
Visualizing the Workflow
The following diagrams illustrate the key processes in the synthesis and analysis of this compound.
Conclusion
The successful synthesis of this compound with high purity relies on the careful selection of coupling reagents and reaction conditions to minimize the formation of impurities such as diastereomers and N-acylurea. While carbodiimide-based methods are cost-effective, uronium/phosphonium salt reagents often provide higher yields and lower levels of racemization. A combination of HPLC, LC-MS, and NMR spectroscopy provides a comprehensive analytical toolkit for the characterization and quantification of impurities, ensuring the quality of the final dipeptide product for its intended downstream applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. at.gilson.com [at.gilson.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.uzh.ch [chem.uzh.ch]
Benchmarking Boc-Phe-Ala-OMe: A Comparative Guide to Dipeptide Building Blocks in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the strategic selection of building blocks is paramount to achieving high yields, purity, and stereochemical integrity. Dipeptide units, such as Boc-Phe-Ala-OMe, are frequently employed to streamline the synthesis of complex or "difficult" sequences by incorporating two amino acid residues in a single coupling step. This guide provides an objective comparison of this compound's performance against other dipeptide building blocks, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Dipeptide Building Blocks
The efficiency of incorporating dipeptide building blocks can be evaluated based on several key metrics: coupling efficiency, the extent of racemization at the C-terminal amino acid, and the overall yield of the final peptide. While direct comparative data under identical conditions can be sparse, the following table summarizes typical performance characteristics based on published literature.
| Dipeptide Building Block | Protection Strategy | Typical Coupling Efficiency (%) | Racemization Potential | Key Advantages & Disadvantages |
| This compound | Boc/Bzl | >95% | Low to Moderate | Advantages: Readily available, good solubility in standard solvents. Disadvantages: Potential for moderate racemization depending on coupling conditions. |
| Boc-Gly-Ala-OMe | Boc/Bzl | >98% | Very Low | Advantages: Glycine at the C-terminus significantly reduces the risk of racemization. Disadvantages: May not be suitable for sequences requiring a specific residue at that position. |
| Fmoc-Val-Thr(ψMe,MePro)-OH | Fmoc/tBu (Pseudoproline) | >90% | Very Low | Advantages: Excellent for disrupting aggregation in "difficult sequences"[1]. The pseudoproline structure minimizes racemization[1][2]. Disadvantages: Higher cost, specific to Ser or Thr containing sequences. |
| Fmoc-Asp(OtBu)-Gly-OH | Fmoc/tBu | Variable | High (Aspartimide) | Advantages: Can be used to introduce Asp-Gly motifs. Disadvantages: Prone to aspartimide formation, a significant side reaction that can lead to impurities.[3][4] |
| Boc-His(Tos)-Pro-OMe | Boc/Bzl | ~90-95% | Low | Advantages: Proline at the C-terminus prevents racemization. Disadvantages: Histidine coupling can sometimes be challenging. |
Experimental Protocols
To provide a practical framework for comparison, the following are detailed protocols for the solid-phase peptide synthesis (SPPS) of a model peptide using a generic Boc-dipeptide, and the subsequent analysis of purity and racemization.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using a Boc-Dipeptide Building Block
This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin using a Boc-dipeptide and HBTU as the coupling agent.
1. Resin Preparation:
- Swell 100 mg of Rink Amide resin in 5 mL of N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection (for the first amino acid if pre-loaded resin is not used):
- Add 5 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat the piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5 x 5 mL).
3. Dipeptide Coupling:
- In a separate vial, dissolve the Boc-dipeptide (e.g., Boc-Phe-Ala-OH, 3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activated amino acid solution.
- Immediately add the activated mixture to the deprotected resin.
- Agitate the reaction vessel for 2 hours at room temperature.
- To monitor the reaction completion, perform a Kaiser test.[5] A negative result (clear beads) indicates a complete coupling.
- Wash the resin with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).
4. Chain Elongation:
- For subsequent single amino acid additions, repeat the deprotection and coupling steps using the appropriate protected amino acids.
5. Cleavage and Deprotection:
- Wash the fully assembled peptide-resin with DCM and dry under vacuum.
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
- Add the cleavage cocktail (5 mL) to the resin and allow it to react for 2-3 hours at room temperature.[6][7]
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet under vacuum.
Protocol 2: HPLC Analysis of Peptide Purity and Racemization
This protocol describes a general method for analyzing the purity of the synthesized peptide and quantifying the extent of racemization using reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Sample Preparation:
- Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
- Filter the sample through a 0.22 µm syringe filter before injection.[8]
2. HPLC Conditions for Purity Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point and can be optimized.[9][10]
- Flow Rate: 1 mL/min.
- Detection: UV absorbance at 214 nm and 280 nm.[9]
- Purity Calculation: The purity is determined by integrating the area of the main peptide peak and dividing it by the total area of all peaks.[9]
3. HPLC Conditions for Racemization Analysis:
- To determine the extent of racemization, it is often necessary to use a chiral stationary phase or to derivatize the hydrolyzed peptide with a chiral reagent.
- Alternatively, for diastereomeric peptides formed during synthesis, a high-resolution C18 column with a shallow gradient may be sufficient to separate the epimers.
- The percentage of the undesired diastereomer can be calculated from the peak areas in the chromatogram.
Visualizing Key Processes in Peptide Synthesis
To further clarify the concepts discussed, the following diagrams illustrate critical workflows and mechanisms in peptide synthesis.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using a dipeptide building block.
Caption: Mechanism of HBTU-mediated peptide bond formation.
Caption: Use of pseudoproline dipeptides to disrupt aggregation during SPPS.
References
- 1. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Successful synthesis of a glial‐specific blood–brain barrier shuttle peptide following a fragment condensation approach on a solid‐phase resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Safety Operating Guide
Proper Disposal of Boc-Phe-Ala-OMe: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the proper disposal procedures for Boc-Phe-Ala-OMe (N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester), prioritizing safety and regulatory compliance.
It is crucial to consider the possibility of halogenated derivatives of this compound, which would necessitate different disposal protocols. This guide provides procedures for both non-halogenated and potentially halogenated forms of this compound.
Summary of Key Safety and Disposal Information
| Parameter | Information | Source |
| Compound Name | This compound | - |
| Synonyms | N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester | - |
| CAS Number | 15136-29-5 | - |
| Inferred Hazard Classification | Non-hazardous solid | [1][2][3] |
| Primary Disposal Route | Non-hazardous solid waste stream | [1][4] |
| Personal Protective Equipment (PPE) | Standard laboratory attire (lab coat, safety glasses, gloves) | [1][2] |
| Disposal of Halogenated Variants | Segregated as halogenated organic waste | [5][6] |
Experimental Protocols: Disposal Procedures
Part 1: Disposal of Non-Halogenated this compound
This procedure is based on the high likelihood that this compound is a non-hazardous solid.
Step 1: Final Confirmation of Non-Hazardous Nature
-
Review the synthesis protocol to ensure no hazardous reagents were introduced that would alter the waste classification of the final product.
Step 2: Personal Protective Equipment (PPE)
-
Wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves.
Step 3: Waste Collection
-
Collect the solid this compound waste in a designated, clearly labeled container for non-hazardous solid chemical waste.
-
The container should be made of a compatible material (e.g., a securely sealed plastic bag or a labeled screw-top container).
Step 4: Final Disposal
-
Once the container is full, it can typically be disposed of in the regular laboratory solid waste stream that is designated for landfill.[1][7] Always adhere to your institution's specific guidelines for non-hazardous waste disposal. Some institutions may require it to be placed directly into a dumpster rather than laboratory trash cans.[1]
Part 2: Disposal of Potentially Halogenated this compound
If your synthesis involved halogenated reagents or if you have reason to believe your this compound is halogenated (e.g., contains fluorine, chlorine, bromine, or iodine), it must be treated as halogenated organic waste.
Step 1: Identification and Segregation
-
Positively identify the waste as halogenated.
-
This waste must be segregated from non-halogenated chemical waste streams.[5][6]
Step 2: Personal Protective Equipment (PPE)
-
Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
Step 3: Waste Collection
-
Collect the solid halogenated this compound in a designated and clearly labeled container for "Halogenated Organic Solid Waste."[5][6]
-
The container must be robust, sealable, and compatible with the waste.
Step 4: Final Disposal
-
Halogenated waste must be disposed of through your institution's hazardous waste management program.[5][6] This typically involves incineration at a specialized facility. Do not dispose of halogenated waste in the regular trash or down the drain.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. bucknell.edu [bucknell.edu]
- 7. actenviro.com [actenviro.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for Boc-Phe-Ala-OMe
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Boc-Phe-Ala-OMe, including detailed personal protective equipment (PPE) requirements, operational plans for handling and disposal, and critical first aid measures.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure a safe laboratory environment. The following PPE is recommended:
-
Eye Protection: Safety goggles or glasses with side shields should be worn to protect against splashes or dust particles.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or latex, are essential to prevent skin contact.[1]
-
Body Protection: A standard laboratory coat is required to protect clothing and skin from potential contamination.[1]
-
Respiratory Protection: When handling the compound in its powdered form, a respirator is recommended to prevent the inhalation of dust particles.[1] All handling of powdered solids should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]
Quantitative Data Summary
The following table summarizes key safety and physical property data for Boc-Phe-OMe, a closely related compound, which can be used as a reference for the safe handling of this compound.
| Property | Value | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [2] |
| Hazard Statements | H319: Causes serious eye irritation. | [2][3] |
| H315: Causes skin irritation. | [3] | |
| H335: May cause respiratory irritation. | [3] | |
| Precautionary Statements | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Melting Point | 36-40 °C |
Operational Plan: From Handling to Disposal
A systematic workflow is critical for the safe handling and disposal of this compound. Adherence to these procedural steps will minimize risks and ensure regulatory compliance.
Experimental Workflow for Safe Handling
Step-by-Step Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with safety regulations.
-
Waste Collection : All solid waste, including contaminated gloves, pipette tips, and weighing papers, should be collected in a designated and clearly labeled chemical waste container.[1]
-
Liquid Waste : Unused or waste solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste. Do not pour peptide solutions down the drain.[1]
-
Container Sealing : Ensure that all waste containers are securely sealed to prevent leaks or spills.[1]
-
Institutional Protocols : Follow your institution's specific Environmental Health and Safety (EHS) procedures for the collection and disposal of chemical waste.
First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is essential.
-
In case of eye contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes.[2][3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] Seek medical attention.[2][3]
-
In case of skin contact : Wash the affected area thoroughly with soap and plenty of water.[2][3] If skin irritation occurs, consult a physician.
-
If inhaled : Move the individual to fresh air.[2][3] If breathing becomes difficult, seek immediate medical attention.
-
If swallowed : Rinse the mouth with water.[2][3] Never give anything by mouth to an unconscious person.[2][3] Seek medical advice.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
